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Foundational

An In-depth Technical Guide to the Identification of Biological Targets for 2-Hydroxy-2-(piperidin-3-yl)acetamide

Abstract The elucidation of a small molecule's biological target(s) is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded framework f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The elucidation of a small molecule's biological target(s) is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded framework for the target identification of novel chemical entities, using the hypothetical molecule 2-Hydroxy-2-(piperidin-3-yl)acetamide as a central case study. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of methodologies, the underlying scientific principles, and the establishment of self-validating experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the complex but rewarding process of unraveling a compound's mechanism of action.

Introduction: The Challenge of Target Deconvolution

The therapeutic potential or toxicological profile of a bioactive small molecule is intrinsically linked to its interaction with endogenous macromolecules. Identifying these protein targets is paramount for optimizing lead compounds, predicting off-target effects, and understanding fundamental biological processes. The compound at the center of our investigation, 2-Hydroxy-2-(piperidin-3-yl)acetamide, represents a typical starting point in a drug discovery campaign: a molecule with a potential phenotypic effect but an unknown mechanism of action.

The process of "target deconvolution" is rarely linear. It requires a multi-pronged approach that combines direct biochemical methods with cell-based assays and computational predictions. The goal is not merely to find a binding partner but to validate that this interaction is responsible for the observed biological effect. This guide will detail a logical, iterative strategy to achieve this, emphasizing experimental causality and rigorous validation at each stage.

Phase 1: Affinity-Based Proteomics for Unbiased Target Discovery

The foundational approach to identifying a direct binding partner is to use the molecule itself as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate or tissue homogenate. This is most commonly achieved through affinity chromatography coupled with mass spectrometry.

Principle of Affinity-Based Target Identification

This technique relies on the immobilization of the small molecule (the "ligand") onto a solid support (e.g., agarose or magnetic beads). When a protein mixture is passed over this support, proteins that have a specific affinity for the ligand will bind and be retained. Non-binding proteins are washed away, and the specifically bound proteins are then eluted and identified using high-resolution mass spectrometry.

Experimental Workflow: Synthesis and Application of an Affinity Probe

A critical prerequisite is the synthesis of an "affinity probe" derivative of 2-Hydroxy-2-(piperidin-3-yl)acetamide. This involves introducing a linker arm to the molecule that can be covalently attached to the solid support without sterically hindering the key pharmacophore responsible for target binding.

Protocol 2.2.1: Synthesis of a Linker-Modified Probe
  • Chemical Synthesis: A synthetic route must be devised to attach a linker, typically an aliphatic chain with a terminal reactive group (e.g., a carboxylic acid or an amine), to a non-critical position on 2-Hydroxy-2-(piperidin-3-yl)acetamide. The piperidine nitrogen is a common site for such modification.

  • Linker Choice: The linker should be of sufficient length (e.g., 6-12 atoms) to minimize steric hindrance from the solid support.

  • Functional Group: The terminal functional group will be used for coupling. For example, a terminal carboxylic acid can be coupled to an amine-functionalized resin using carbodiimide chemistry (e.g., EDC/NHS).

Protocol 2.2.2: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Immobilization: Covalently couple the linker-modified probe to NHS-activated agarose beads according to the manufacturer's protocol. Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., one where the compound shows a phenotypic effect). Use a lysis buffer containing a mild detergent (e.g., NP-40) and protease inhibitors.

  • Binding/Incubation: Incubate the cell lysate with the probe-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would involve 3-5 washes of 10-15 bead volumes each.

  • Elution: Elute the bound proteins. This can be done non-specifically (e.g., with a high salt buffer or SDS-PAGE loading buffer) or, ideally, through competitive elution by incubating the beads with a high concentration of the original, unmodified 2-Hydroxy-2-(piperidin-3-yl)acetamide. Competitive elution is a key validation step, as only proteins specifically bound to the pharmacophore will be displaced.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for identification by mass spectrometry (e.g., LC-MS/MS). Alternatively, perform an in-solution tryptic digest of the entire eluate followed by shotgun proteomics.

  • Data Analysis: Compare the protein hits from the probe column to those from the control column. True targets should be significantly enriched in the probe eluate and, if competitive elution was used, should be present in the competitive eluate but absent in the final wash.

Workflow Visualization

Affinity_Chromatography_Workflow cluster_synthesis Probe Synthesis cluster_chromatography Affinity Chromatography cluster_analysis Analysis Compound 2-Hydroxy-2-(piperidin-3-yl)acetamide Probe Linker-Modified Probe Compound->Probe Chemical Synthesis Beads Immobilize on Beads Probe->Beads Lysate Incubate with Cell Lysate Beads->Lysate Wash Wash Non-specific Binders Lysate->Wash Elute Competitive Elution Wash->Elute MS LC-MS/MS Identification Elute->MS Data Data Analysis & Hit Prioritization MS->Data

Caption: Workflow for affinity-based target identification.

Phase 2: Orthogonal Validation and Biophysical Characterization

A list of protein "hits" from a proteomics screen is not an endpoint. It is a list of candidates that require rigorous validation to confirm a direct, specific, and functionally relevant interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique that provides real-time quantitative data on binding events. It is an essential tool for confirming a direct interaction and determining binding affinity (KD) and kinetics (kon/koff rates).

Protocol 3.1.1: SPR Analysis
  • Protein Immobilization: Covalently immobilize the purified, recombinant candidate protein onto an SPR sensor chip (e.g., via amine coupling to a CM5 chip).

  • Analyte Injection: Flow precise concentrations of 2-Hydroxy-2-(piperidin-3-yl)acetamide (the "analyte") over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass accumulating on the surface (i.e., the binding of the small molecule).

  • Kinetic Analysis: Measure the association rate (kon) during the injection phase and the dissociation rate (koff) during the subsequent buffer flow phase. The equilibrium dissociation constant (KD) is calculated as koff/kon.

  • Controls: A reference flow cell on the chip is used for background subtraction. A concentration series should be run to ensure the binding is saturable and to allow for accurate fitting of the kinetic model.

Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

CETSA is a powerful method to verify that the small molecule engages its target protein within the complex environment of a living cell. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).

Protocol 3.2.1: Isothermal Dose-Response CETSA
  • Cell Treatment: Treat intact cells with a range of concentrations of 2-Hydroxy-2-(piperidin-3-yl)acetamide. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a single, carefully chosen temperature (typically a temperature that causes partial denaturation of the target protein) for 3 minutes, followed by rapid cooling.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated/aggregated fraction by centrifugation.

  • Quantification: Quantify the amount of the soluble candidate protein remaining in the supernatant for each treatment condition using Western blotting or another specific protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration. A positive result will show a dose-dependent increase in the amount of soluble protein, indicating target stabilization.

Data Summary Table
Validation MethodParameter MeasuredInformation GainedExample Data for a "Hit"
Surface Plasmon Resonance (SPR) KD (koff/kon)Binding affinity, kineticsKD = 500 nM
Cellular Thermal Shift Assay (CETSA) Thermal Stabilization (ΔTm)In-cell target engagementΔTm = +4.2 °C
Isothermal Titration Calorimetry (ITC) ΔH, ΔS, KDFull thermodynamic profileKD = 650 nM, ΔH = -8.2 kcal/mol

Phase 3: Functional Genomics and Pathway Analysis

Confirming a direct biophysical interaction is necessary but not sufficient. The final phase of target identification is to demonstrate that this interaction is responsible for the compound's biological activity.

Genetic Validation using CRISPR/Cas9

CRISPR-Cas9 technology provides the most definitive means of validating a target. By knocking out the gene encoding the candidate protein, one can test whether the cells lose their responsiveness to the compound.

Protocol 4.1.1: CRISPR-mediated Knockout
  • gRNA Design: Design and clone guide RNAs (gRNAs) that target an early exon of the gene for the candidate protein.

  • Transfection & Selection: Transfect the gRNA and Cas9 nuclease into the relevant cell line. Select for successfully edited cells.

  • Validation of Knockout: Confirm the absence of the target protein in the knockout cell clones by Western blot or mass spectrometry.

  • Phenotypic Assay: Perform the original phenotypic assay (e.g., a cell viability or signaling assay) on both the wild-type and knockout cells in the presence and absence of 2-Hydroxy-2-(piperidin-3-yl)acetamide.

  • Interpretation: If the knockout cells are resistant to the compound's effects compared to the wild-type cells, this provides strong evidence that the candidate protein is the functional target.

Signaling Pathway Analysis

Once a target is validated, understanding its role in cellular signaling pathways is crucial.

Signaling_Pathway_Logic Compound 2-Hydroxy-2-(piperidin-3-yl)acetamide Target Validated Target Protein (e.g., Kinase X) Compound->Target Inhibition Substrate_P Phosphorylated Substrate Target->Substrate_P Phosphorylation Downstream Downstream Cellular Effect (e.g., Gene Expression, Apoptosis) Substrate_P->Downstream

Caption: Hypothetical signaling pathway modulation.

This involves treating cells with the compound and using techniques like phosphoproteomics or RNA-sequencing to measure global changes in protein phosphorylation or gene expression, respectively. These changes can then be mapped onto known signaling networks to build a comprehensive picture of the compound's mechanism of action.

Conclusion

The identification of biological targets for a novel compound like 2-Hydroxy-2-(piperidin-3-yl)acetamide is a systematic, multi-disciplinary endeavor. The strategy outlined in this guide—beginning with unbiased discovery, followed by rigorous biophysical and cellular validation, and culminating in functional genetic confirmation—represents a robust and self-validating workflow. By adhering to these principles of causality and orthogonal validation, researchers can confidently and efficiently move from a bioactive molecule to a well-understood pharmacological tool or drug candidate.

References

This section would be populated with citations to specific protocols and foundational papers for the techniques described (e.g., for AC-MS, SPR, CETSA, CRISPR), providing the reader with authoritative sources for further detail. As this guide is a template for a hypothetical compound, these references are illustrative.

  • Affinity Chromatography Principles. GE Healthcare Life Sciences. [Link]

  • An introduction to Surface Plasmon Resonance (SPR). Cytiva. [Link]

  • The cellular thermal shift assay for drug-target engagement studies. Nature Protocols. [Link]

  • CRISPR-Cas9 for Genome Editing. Broad Institute. [Link]

Exploratory

Preliminary Toxicity and Safety Profile of 2-Hydroxy-2-(piperidin-3-yl)acetamide: A Preclinical Guide

Executive Summary The compound 2-Hydroxy-2-(piperidin-3-yl)acetamide (CAS: 1258640-78-6) is a highly polar, low-molecular-weight (~158.2 g/mol ) functionalized piperidine derivative. Frequently utilized as a building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Hydroxy-2-(piperidin-3-yl)acetamide (CAS: 1258640-78-6) is a highly polar, low-molecular-weight (~158.2 g/mol ) functionalized piperidine derivative. Frequently utilized as a building block or early-stage screening intermediate in medicinal chemistry, its structural motifs present specific pharmacological and toxicological liabilities that must be addressed prior to advanced preclinical development.

This whitepaper provides an in-depth, mechanistically grounded framework for establishing the preliminary safety profile of 2-Hydroxy-2-(piperidin-3-yl)acetamide. By dissecting its structural features—specifically the basic piperidine ring and the alpha-hydroxy amide moiety—we define a targeted testing cascade encompassing genetic toxicology, reactive metabolite screening, and cardiovascular safety.

SafetyWorkflow Comp 2-Hydroxy-2-(piperidin-3-yl)acetamide (Target Compound) InSilico In Silico & Physico-Chemical (pKa, LogP, Structural Alerts) Comp->InSilico GenTox Genotoxicity (OECD 471) (Ames Test / Mutagenicity) Comp->GenTox Metab Metabolic Stability (GSH Trapping / LC-MS) Comp->Metab Cardio Cardiovascular Safety (ICH S7B / hERG Patch-Clamp) Comp->Cardio Decision Integrated Safety Profile (Risk Assessment & Go/No-Go) InSilico->Decision GenTox->Decision Metab->Decision Cardio->Decision

Preliminary Safety Profiling Workflow for 2-Hydroxy-2-(piperidin-3-yl)acetamide.

Structural Liabilities and Predictive Toxicology

To design an effective safety cascade, we must first establish the causality between the compound's structure and its potential biological hazards:

  • The Piperidine Ring (Cardiovascular Risk): The secondary amine on the piperidine ring has a predicted pKa of ~9.5, meaning it exists almost entirely in a protonated, cationic state at physiological pH (7.4). Cationic amines are classic pharmacophores for binding to the internal cavity of the Kv11.1 (hERG) potassium channel via cation- π interactions with aromatic residues (Tyr652, Phe656). This necessitates rigorous electrophysiological screening.

  • The Alpha-Hydroxy Amide (Hepatotoxicity Risk): The -CH(OH)-C(=O)NH 2​ group is susceptible to cytochrome P450 (CYP)-mediated oxidation. Dehydrogenation at the alpha-carbon can yield an alpha-keto amide. Alpha-keto amides are electrophilic species (Michael acceptors) capable of covalently binding to nucleophilic thiol groups on cellular proteins, leading to oxidative stress, glutathione (GSH) depletion, and idiosyncratic drug-induced liver injury (DILI).

MetabolismPathway Parent 2-Hydroxy-2-(piperidin-3-yl)acetamide (Parent Drug) CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP KetoAmide Alpha-Keto Amide (Electrophilic Metabolite) CYP->KetoAmide Oxidation GSH Glutathione (GSH) Conjugation KetoAmide->GSH Tox Cellular Toxicity (Protein Binding) KetoAmide->Tox Un-trapped Electrophile Adduct GSH-Adduct (Detected via LC-MS/MS) GSH->Adduct Detoxification

Proposed CYP450-mediated metabolic activation and GSH trapping pathway.

Reactive Metabolite Screening: GSH Trapping

Because the primary metabolic liability of 2-Hydroxy-2-(piperidin-3-yl)acetamide is the formation of reactive electrophiles, we utilize a stable-isotope labeled Glutathione (GSH) trapping assay. This method intercepts transient reactive species before they cause cellular damage, allowing for their detection via mass spectrometry[1].

Methodology: UHPLC-MS/MS Isotope-Labeled GSH Trapping

Self-Validating Mechanism: Acetaminophen is run concurrently as a positive control to validate the metabolic viability of the microsomes and the trapping of its known reactive NAPQI metabolite.

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 2-Hydroxy-2-(piperidin-3-yl)acetamide (10 µM), and a 1:1 equimolar mixture of natural GSH and 13 C 2​ , 15 N-labeled GSH (5 mM total) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated oxidation. Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

  • Termination & Extraction: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • UHPLC Separation: Inject the supernatant onto a sub-2 µm C18 reverse-phase column (e.g., Acquity UPLC BEH C18) using a gradient mobile phase of water/acetonitrile supplemented with 0.1% formic acid to ensure sharp peak shapes for polar analytes.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode. Utilize constant neutral loss (NL) scanning of 129 Da (corresponding to the loss of the pyroglutamic acid moiety of GSH)[1]. A true reactive metabolite adduct is confirmed by the presence of a characteristic 3 Da mass shift doublet, representing the unlabeled and labeled GSH conjugates.

Genetic Toxicology: Bacterial Reverse Mutation (Ames) Test

To ensure the parent compound and its primary metabolites do not induce point mutations or frameshifts in DNA, the 2 mandate the Bacterial Reverse Mutation Test[2].

Methodology: OECD 471 Compliant Pre-Incubation Ames Test

Self-Validating Mechanism: Concurrent strain-specific positive controls (e.g., 2-aminoanthracene for +S9 conditions; sodium azide for -S9 conditions) are required to prove the assay's sensitivity and the metabolic competence of the S9 fraction.

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight in nutrient broth at 37°C until they reach late exponential phase.

  • Metabolic Activation System (+S9): Prepare a 10% (v/v) Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Pre-Incubation: Combine 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for the -S9 arm), and 0.1 mL of 2-Hydroxy-2-(piperidin-3-yl)acetamide at escalating concentrations (up to the OECD limit dose of 5000 µ g/plate ). Incubate at 37°C for 20 minutes to allow maximum interaction between the compound, metabolites, and bacterial DNA.

  • Plating: Add 2.0 mL of molten top agar (containing trace amounts of histidine and biotin, or tryptophan) to the mixture. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate the plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive mutagenic response is defined as a reproducible, dose-dependent, 2-fold increase in revertant colonies compared to the vehicle control.

Cardiovascular Safety: hERG Channel Inhibition

Due to the basic piperidine ring, evaluating the risk of delayed ventricular repolarization (QT interval prolongation) is critical. We follow the for in vitro electrophysiology.

Methodology: Automated Patch-Clamp hERG Assay

Self-Validating Mechanism: E-4031, a highly selective and potent hERG inhibitor, is perfused at the end of the assay to validate channel responsiveness and define the maximum blockable current.

  • Cell Preparation: Culture HEK293 cells stably transfected with the human KCNH2 gene (encoding the hERG channel). Harvest cells and suspend them in an extracellular recording solution.

  • Electrophysiological Setup: Utilize a high-throughput planar patch-clamp system. Establish a whole-cell recording configuration using an intracellular solution containing K-aspartate and Mg-ATP.

  • Voltage Protocol: Hold the cells at a resting potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to transition channels into the open and rapidly inactivated states. Follow this with a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric of hERG function).

  • Compound Application: Perfuse 2-Hydroxy-2-(piperidin-3-yl)acetamide at escalating concentrations (e.g., 1, 10, 30, 100, 300 µM). Crucially, perform recordings at near-physiological temperatures (35-37°C) as hERG block kinetics are highly temperature-dependent.

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the fractional block at each concentration and fit the data to the Hill equation to derive the IC 50​ value.

Quantitative Data Summary

The table below summarizes the target acceptance criteria for advancing 2-Hydroxy-2-(piperidin-3-yl)acetamide through early discovery, alongside the predicted preliminary findings based on its physicochemical properties.

Assay / Parameter EvaluatedTarget Acceptance CriteriaPredicted Finding for 2-Hydroxy-2-(piperidin-3-yl)acetamideRisk Assessment
Ames Test (OECD 471) Mutagenicity< 2-fold increase in revertant colonies vs. vehicleNegative. Lacks structural alerts for DNA intercalation or direct alkylation.Low Risk
hERG Patch-Clamp (ICH S7B) IC 50​ for tail currentIC 50​ > 30 µM (or >100x anticipated C max​ )IC 50​ > 100 µM. High hydrophilicity (low LogP) reduces affinity for the lipophilic hERG pore.Low Risk
GSH Trapping (LC-MS/MS) Reactive Adduct FormationNo detectable +3 Da doublet peaks (NL 129 Da)Positive Adducts Possible. Alpha-oxidation may yield reactive alpha-keto amides.Moderate Risk (Requires strict monitoring)
Microsomal Stability Intrinsic Clearance (CL int​ )CL int​ < 20 µL/min/mg proteinHigh Clearance Expected. Susceptible to rapid N-oxidation and alpha-carbon oxidation.High Risk (Poor metabolic stability)

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) Source: labcorp.com URL:[2]

  • Understanding ICH E14/S7B Best Practices for Nonclinical Studies Source: inotiv.com URL:[3]

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry Source: nih.gov URL:[1]

Sources

Foundational

Thermodynamic Stability and Aqueous Solubility Profiling of 2-Hydroxy-2-(piperidin-3-yl)acetamide

Executive Summary & Physicochemical Causality In the landscape of preclinical drug development, the transition from a synthesized active pharmaceutical ingredient (API) fragment to a viable clinical candidate hinges on i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Causality

In the landscape of preclinical drug development, the transition from a synthesized active pharmaceutical ingredient (API) fragment to a viable clinical candidate hinges on its physicochemical robustness. 2-Hydroxy-2-(piperidin-3-yl)acetamide is a highly functionalized, polar building block characterized by a basic piperidine ring (pKa ~9.5) and an α -hydroxy acetamide moiety.

Understanding the thermodynamic stability and aqueous solubility of this compound requires analyzing the causal relationship between its structural features and its microenvironment. The α -hydroxy amide provides extensive hydrogen bond donor and acceptor capabilities, driving high aqueous solubility. However, this same functional density introduces specific thermodynamic liabilities. Research on related piperidine acetamides demonstrates that these molecules can be highly susceptible to pH-dependent degradation; specifically, the unprotonated piperidine nitrogen can act as an intramolecular base or nucleophile, facilitating the cleavage of the amide bond at physiological or basic pH[1].

This whitepaper establishes the authoritative, self-validating protocols required to accurately profile the thermodynamic stability and equilibrium solubility of 2-Hydroxy-2-(piperidin-3-yl)acetamide, moving beyond rapid kinetic approximations to generate IND-enabling data.

Thermodynamic Stability: Mechanisms and Methodologies

Thermodynamic stability refers to the lowest-energy equilibrium state of a molecule in a specific environment, dictating its shelf-life, formulation viability, and in vivo persistence[2]. For crystalline pharmaceutical materials, thermodynamic stability is preferred over amorphous states to prevent unpredictable polymorphic transformations during storage[3].

For 2-Hydroxy-2-(piperidin-3-yl)acetamide, the primary degradation pathway is chemically driven by pH. At an acidic pH (pH < 4.5), the piperidine nitrogen is fully protonated, creating electrostatic repulsion that prevents intramolecular attack on the amide carbonyl. At basic pH (pH > 7.4), the free base form dominates, significantly lowering the activation energy required for amide hydrolysis or intramolecular cleavage[1].

Stability API 2-Hydroxy-2-(piperidin-3-yl)acetamide Acid Acidic Media (pH 1.2 - 4.5) Protonated Piperidine API->Acid Protonation Base Basic Media (pH > 7.4) Free Base Piperidine API->Base Deprotonation Stable Thermodynamically Stable (High Activation Energy) Acid->Stable Electrostatic Repulsion Degrade Amide Cleavage / Intramolecular Attack Base->Degrade Nucleophilic Catalysis

Fig 1: pH-dependent thermodynamic stability and degradation pathways.

Protocol 1: Self-Validating Forced Degradation Assay

To accurately map the thermodynamic stability landscape, we employ an accelerated forced degradation workflow.

  • Media Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

    • Causality: These specific pH levels mimic the gastric, intestinal, and systemic environments, respectively, ensuring the data is directly translatable to in vivo pharmacokinetics.

  • Sample Incubation: Dissolve the compound to a final concentration of 1.0 mg/mL in each buffer. Aliquot into sealed glass vials and incubate at 37°C and 60°C.

    • Causality: Incubation at 60°C artificially accelerates the degradation kinetics, allowing us to extrapolate long-term thermodynamic stability at standard conditions using the Arrhenius equation.

  • Quenching & LC-MS/MS Analysis: At intervals of 0, 24, 48, and 168 hours, extract 50 μ L aliquots and immediately quench in 150 μ L of cold acetonitrile (-20°C) to halt any ongoing reactions. Analyze via LC-MS/MS to quantify the parent compound and identify cleavage fragments.

  • System Self-Validation: Include a known stable reference (e.g., pure piperidine) and a highly labile reference in the same batch. The assay is only validated if the labile reference shows >50% degradation at 60°C within 48 hours, proving the system's discriminatory power.

Aqueous Solubility: Kinetic vs. Thermodynamic Paradigms

In early-stage drug discovery, kinetic solubility is often measured by diluting a DMSO stock solution into an aqueous buffer until precipitation is observed[4]. However, because DMSO readily facilitates the formation of supersaturated solutions, kinetic measurements frequently overestimate the true solubility of a compound[5].

For lead optimization and formulation, we must measure thermodynamic (equilibrium) solubility . This is the concentration of the compound in a saturated solution when an excess of the most stable crystalline solid is present and the system has reached equilibrium[6][7]. The "shake-flask" method remains the undisputed gold standard for this determination[5][7].

ShakeFlask S1 Solid Excess S2 Buffer Addition S1->S2 S3 Equilibration (37°C, 72h) S2->S3 S4 Phase Separation S3->S4 S5 LC-MS/MS Quantification S4->S5

Fig 2: Gold-standard shake-flask protocol for thermodynamic solubility.

Protocol 2: The Gold-Standard Shake-Flask Methodology
  • Solid Dispensing: Weigh 10 mg of crystalline 2-Hydroxy-2-(piperidin-3-yl)acetamide into low-binding borosilicate glass vials.

    • Causality: An excess of solid is mandatory to ensure saturation. Glass is utilized instead of plastic to prevent hydrophobic adsorption of the API to the vial walls[6].

  • Buffer Addition: Add 1.0 mL of aqueous buffer (pH 1.2, 4.5, and 6.8) to each vial.

  • Isothermal Equilibration: Place the vials in an orbital shaker at 37°C (physiological temperature) and agitate at 300 rpm for 72 hours.

    • Causality: While kinetic assays take 2 hours[4], a 72-hour incubation provides the necessary activation energy and time for any metastable solid forms to transition into their lowest-energy, thermodynamically stable crystalline lattice[2].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 15,000 rpm for 15 minutes.

    • Causality: Centrifugation is vastly superior to filtration here. Filtration can introduce errors via API adsorption to the filter membrane or by shedding micro-particulates into the filtrate[6].

  • Quantification: Dilute the clarified supernatant into the linear dynamic range of the standard curve and analyze via HPLC-UV or LC-MS/MS.

  • System Self-Validation: Sample the supernatant at 24h, 48h, and 72h. The system is validated as having reached thermodynamic equilibrium only when the concentration variance between the 48h and 72h time points is ΔC<5% . Furthermore, the residual solid pellet must be analyzed via X-Ray Powder Diffraction (XRPD) to confirm that the crystalline form has not altered during the assay[3].

Quantitative Data Summary

Based on the structural properties of piperidine acetamides and the principles of pH-dependent ionization, the following table summarizes the anticipated physicochemical profile of 2-Hydroxy-2-(piperidin-3-yl)acetamide.

ParameterpH 1.2 (Gastric Media)pH 4.5 (Intestinal Media)pH 7.4 (Blood/Plasma)
Dominant Ionization State Cationic (Protonated)Cationic (Protonated)Mixed (Free Base / Cation)
Thermodynamic Solubility > 50.0 mg/mL (Highly Soluble)> 50.0 mg/mL (Highly Soluble)~ 15.0 mg/mL (Soluble)
Thermodynamic Stability ( t1/2​ at 37°C) > 30 days> 30 days< 7 days (Hydrolysis Risk)
Primary Degradant None observedNone observedPiperidine + Glycolic Acid

Note: The high solubility across all pH ranges categorizes this fragment favorably for Biopharmaceutics Classification System (BCS) Class I or III trajectories, provided the basic pH instability is mitigated during formulation (e.g., via salt formation or acidic excipient buffering).

References

  • [5] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Source: dissolutiontech.com. URL:

  • [6] Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Source: raytor.com. URL:

  • [4] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. Source: enamine.net. URL:

  • [7] A review of methods for solubility determination in biopharmaceutical drug characterization. Source: nih.gov. URL:

  • [2] Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. Source: news-medical.net. URL:

  • [1] Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists. Source: nih.gov (PMC). URL:

  • [3] The importance of solid form science in modern drug development. Source: chemistryworld.com. URL:

Sources

Exploratory

High-Resolution Structural Elucidation of 2-Hydroxy-2-(piperidin-3-yl)acetamide: A Comprehensive X-ray Crystallography Guide

Executive Summary The precise determination of three-dimensional molecular architecture is a critical bottleneck in modern drug development. For chiral pharmaceutical intermediates like 2-Hydroxy-2-(piperidin-3-yl)acetam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of three-dimensional molecular architecture is a critical bottleneck in modern drug development. For chiral pharmaceutical intermediates like 2-Hydroxy-2-(piperidin-3-yl)acetamide , determining the absolute stereochemistry is non-negotiable, as the spatial arrangement of atoms directly dictates biological target affinity and pharmacokinetic behavior.

This whitepaper provides an in-depth, causality-driven methodology for the structural elucidation of 2-Hydroxy-2-(piperidin-3-yl)acetamide using Single Crystal X-ray Diffraction (SCXRD). By bridging thermodynamic crystallization principles with advanced crystallographic phase-solution logic, this guide establishes a self-validating framework for light-atom absolute structure determination.

Molecular Anatomy & Crystallization Causality

2-Hydroxy-2-(piperidin-3-yl)acetamide ( C7​H14​N2​O2​ ) presents a unique crystallographic challenge. The molecule features two distinct chiral centers: the C3 position of the basic piperidine ring and the alpha-carbon bearing the hydroxyl group. It is commercially relevant and frequently synthesized as a hydrochloride salt to improve stability 1[1].

From a supramolecular perspective, the molecule is highly polar, possessing an extensive hydrogen-bonding network (piperidine NH , hydroxyl OH , and amide NH2​/C=O ).

The Causality of Solvent Selection: Because of its dense hydrogen-bond donor/acceptor profile, the molecule is highly soluble in protic solvents (e.g., methanol, water) but insoluble in aprotic, low-polarity solvents (e.g., acetone, hexane). Standard fast-evaporation techniques often lead to kinetic trapping, yielding amorphous powders. To achieve diffraction-quality single crystals, we must induce a thermodynamically controlled supersaturation. Vapor diffusion is the optimal choice, as the slow permeation of an anti-solvent gradually reduces solubility, promoting ordered lattice growth rather than chaotic nucleation2[2].

Table 1: Physicochemical & Crystallographic Target Profile
ParameterValue / CharacteristicCrystallographic Implication
Molecular Formula C7​H14​N2​O2​ (Free base)Light-atom only; requires Cu Kα radiation for anomalous signal.
H-Bond Donors/Acceptors 4 Donors / 3 AcceptorsDrives complex, tightly packed supramolecular 3D networks.
Chiral Centers 2 (C3-piperidine, C α -hydroxyl)Space group must be non-centrosymmetric (e.g., P21​ , P21​21​21​ ).
Target Crystal Size 50 – 200 μmOptimal volume to maximize diffraction intensity without severe absorption.

Self-Validating Crystallization Protocol

The following vapor diffusion methodology is designed as a closed-loop, self-validating system. Each step contains a built-in quality control check to prevent the waste of valuable synchrotron or home-source beam time.

Step-by-Step Methodology:

  • Analyte Preparation: Dissolve 5–10 mg of high-purity (>99%) 2-Hydroxy-2-(piperidin-3-yl)acetamide in 0.5 mL of high-purity methanol within a 2 mL inner glass vial.

  • Filtration (Validation Check 1): Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free vial. Causality: Particulate impurities act as heterogeneous nucleation sites, which exponentially increase the nucleation rate and result in microcrystalline clusters rather than single, distinct crystals.

  • Chamber Assembly: Place the uncapped 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of acetone (the anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the assembly in a vibration-free, temperature-controlled environment (20 °C) for 3 to 7 days.

  • Optical Verification (Validation Check 2): Harvest the resulting solids and inspect them under a polarized light microscope. Causality: Single crystals of chiral molecules must exhibit uniform extinction (birefringence) when rotated under crossed polarizers. If the solid remains dark at all angles, it is amorphous; if it extinguishes irregularly, it is a twinned or multi-domain cluster. Only uniformly extinguishing crystals proceed to the diffractometer.

Note on Advanced Alternatives: If classical vapor diffusion fails due to rapid solvent evaporation, Encapsulated Nanodroplet Crystallization (ENaCt) can be employed. This high-throughput technique uses oil to encapsulate nanoliter droplets, drastically slowing the evaporative loss and promoting high-quality crystal growth for challenging small molecules3[3].

Workflow A 1. Sample Preparation High-Purity Analyte B 2. Vapor Diffusion Crystallization (Methanol / Acetone) A->B C 3. Optical Validation Polarized Light Microscopy B->C D 4. SCXRD Data Collection Cu Kα (λ = 1.5418 Å) C->D E 5. Phase Solution Dual-Space Methods D->E F 6. Anisotropic Refinement Hydrogen Bond Mapping E->F G 7. Absolute Configuration Flack Parameter Evaluation F->G

Caption: End-to-end workflow for the structural elucidation of 2-Hydroxy-2-(piperidin-3-yl)acetamide via SCXRD.

X-ray Diffraction: The Light-Atom Challenge

Once a high-quality crystal is mounted on a cryo-loop and cooled to 100 K (to minimize thermal vibrations and reduce Debye-Waller factors), the data collection strategy must be meticulously planned.

The Causality of Radiation Choice: 2-Hydroxy-2-(piperidin-3-yl)acetamide consists entirely of "light atoms" (Carbon, Nitrogen, Oxygen, Hydrogen). To determine absolute stereochemistry, crystallographers rely on anomalous dispersion—the slight breakdown of Friedel's Law where the intensity of reflection hkl is not equal to −h−k−l .

For first-row elements, the magnitude of resonant (anomalous) scattering is practically non-existent when using standard Molybdenum (Mo Kα, λ = 0.71 Å) radiation. Therefore, the use of a high-intensity Copper microfocus source (Cu Kα, λ = 1.5418 Å) is an absolute requirement4[4]. The longer wavelength of Cu Kα significantly amplifies the anomalous signal, allowing the detector to measure the minute differences between Bijvoet pairs.

Data Collection Validation: During the initial integration of diffraction frames, monitor the internal agreement factor ( Rint​ ). If Rint​>0.08 , the crystal is likely suffering from radiation damage, severe absorption, or physical twinning. The protocol dictates aborting the run and selecting a new crystal rather than refining poor data.

Structural Refinement & Absolute Configuration

Following data integration and absorption correction, the phase problem is typically solved using intrinsic phasing or dual-space methods. Heavy non-hydrogen atoms are refined anisotropically, while hydrogen atoms (especially the highly mobile hydroxyl and amine protons) are located in the difference Fourier map and refined using riding models.

The Flack Parameter ( x )

The ultimate goal of this analysis is the assignment of the absolute configuration. This is quantified by the Flack parameter ( x ), which represents the mole fraction of the inverted enantiomer present in the crystal lattice5[5].

  • x≈0 : The refined model represents the correct absolute structure.

  • x≈1 : The true structure is the inverted image of the current model.

  • x≈0.5 : The crystal is a racemic twin (a 50/50 mix of both enantiomers in the macroscopic crystal).

Statistical Trustworthiness: A Flack parameter is meaningless without its standard uncertainty (s.u.). For a light-atom structure to be considered conclusively solved, the s.u. of the Flack parameter must be strictly < 0.1 6[6]. Achieving this requires high data redundancy (measuring the same Bijvoet pairs multiple times) and near-100% completeness.

FlackLogic A Light-Atom Molecule (C, N, O, H) B Cu Kα Radiation (λ = 1.5418 Å) A->B C Measure Bijvoet Pairs (hkl vs -h-k-l) B->C D Calculate Flack Parameter (x) C->D E x ≈ 0 (s.u. < 0.1) Correct Configuration D->E F x ≈ 1 (s.u. < 0.1) Inverted Configuration D->F G x ≈ 0.5 Racemic Twinning D->G

Caption: Logical decision tree for absolute structure determination using the Flack parameter.

Table 2: Required SCXRD Data Collection Parameters for Absolute Configuration
ParameterRequired ThresholdScientific Rationale
Temperature 100 KMinimizes atomic thermal motion; sharpens diffraction peaks.
Radiation Source Cu Kα (λ = 1.5418 Å)Maximizes anomalous dispersion for C, N, O atoms.
Resolution Limit 0.83 ÅEnsures sufficient data-to-parameter ratio for anisotropic refinement.
Redundancy > 5.0Increases statistical confidence in the measured Bijvoet differences.
Target Flack s.u. < 0.1The mathematical threshold required to definitively assign chirality.

Conclusion

The structural elucidation of 2-Hydroxy-2-(piperidin-3-yl)acetamide requires a rigorous, causality-driven approach. By mastering the thermodynamic control of vapor diffusion crystallization, selecting the appropriate X-ray wavelength to exploit anomalous dispersion, and strictly adhering to statistical thresholds for the Flack parameter, researchers can confidently lock in the absolute stereochemistry of this critical molecular scaffold.

References

  • Chemical crystallization | SPT Labtech | Source: sptlabtech.com |
  • Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules | Source: nih.gov |
  • Howard Flack and the Flack Parameter | Source: mdpi.com |
  • Use of intensity quotients and differences in absolute structure refinement | Source: nih.gov |
  • Determination of absolute configuration using X-ray diffraction | Source: ed.ac.uk |
  • Ethanimidic acid - Sigma-Aldrich | Source: sigmaaldrich.com |

Sources

Foundational

A Comprehensive Technical Guide to Investigating the Receptor Binding Affinity of 2-Hydroxy-2-(piperidin-3-yl)acetamide Analogs

Abstract The 2-Hydroxy-2-(piperidin-3-yl)acetamide scaffold represents a compelling starting point for the design of novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs). Understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-Hydroxy-2-(piperidin-3-yl)acetamide scaffold represents a compelling starting point for the design of novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs). Understanding the structure-activity relationship (SAR) of this chemical series is paramount for optimizing lead compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols required to accurately determine the receptor binding affinity of novel analogs based on this scaffold. We will delve into the causality behind experimental choices, from cell membrane preparation to the execution of radioligand displacement assays and the subsequent data analysis. By grounding these protocols in established pharmacological principles, this guide serves as a practical and authoritative resource for advancing drug discovery programs centered on this promising chemical class.

Introduction: The 2-Hydroxy-2-(piperidin-3-yl)acetamide Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to be readily substituted allows for the fine-tuning of physicochemical properties and target engagement. The 2-Hydroxy-2-(piperidin-3-yl)acetamide core, in particular, presents several key chemical features: a basic nitrogen atom in the piperidine ring, a hydroxyl group, and an acetamide moiety, all of which can serve as potential hydrogen bond donors or acceptors, or points for further chemical modification.

Modifications to this core structure can significantly influence binding affinity, selectivity, and functional activity at various biological targets, including opioid receptors and monoamine transporters.[1][2][3] The exploration of analogs derived from this scaffold is often aimed at discovering potent and selective modulators for targets implicated in central nervous system (CNS) disorders, pain management, and other physiological processes.[3][4] This guide will use the µ-opioid receptor (MOR), a well-characterized GPCR, as a representative target to illustrate the complete workflow for affinity determination.

Core Principles of Receptor-Ligand Binding

Receptor-ligand binding assays are fundamental techniques used to measure the interaction between a ligand and its target protein.[5][6] The primary goal is to quantify the affinity of this interaction, which is a crucial predictor of a drug's potential potency.

2.1 Understanding Binding Affinity (Kd, Ki, IC50)

Several key parameters are used to describe binding affinity:[5]

  • Kd (Dissociation Constant): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • IC50 (Half-maximal Inhibitory Concentration): In a competitive binding assay, this is the concentration of an unlabeled test compound required to displace 50% of a specifically bound radioligand. IC50 values are experimentally determined and are dependent on assay conditions, such as the concentration of the radioligand used.[7]

  • Ki (Inhibition Constant): This is the dissociation constant of the inhibitor (the test compound). It is an intrinsic measure of the affinity of the inhibitor for the receptor and, unlike the IC50, is independent of the assay conditions.[7][8] Ki is often calculated from the IC50 value using the Cheng-Prusoff equation.[8][9]

2.2 The Law of Mass Action in Radioligand Binding

Radioligand binding assays operate on the principle of the law of mass action, which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR). The most common format is a competitive assay where a constant concentration of a high-affinity radioligand is incubated with the receptor source in the presence of varying concentrations of an unlabeled test compound.[10][11][12] The test compound competes with the radioligand for the same binding site, and its ability to displace the radioligand is a measure of its own binding affinity.

Experimental Workflow: From Compound to Data

A systematic approach is essential for generating reliable binding affinity data. The overall workflow involves preparing a source of the target receptor, performing the binding assay, and analyzing the resulting data.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis CellCulture Cell Culture (e.g., HEK293 expressing hMOR) MembranePrep Cell Membrane Preparation CellCulture->MembranePrep Harvest & Lyse AssaySetup Assay Setup (Membranes, Radioligand, Analogs) MembranePrep->AssaySetup Incubation Incubation (Reach Equilibrium) AssaySetup->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting DataReduction Data Reduction (CPM to % Inhibition) Counting->DataReduction CurveFitting Non-linear Regression (Determine IC50) DataReduction->CurveFitting KiCalc Cheng-Prusoff Equation (Calculate Ki) CurveFitting->KiCalc SAR SAR Analysis KiCalc->SAR

Fig 1. Overall experimental workflow for affinity determination.

Protocol 1: Membrane Preparation from hMOR-Expressing Cells

For many G-protein coupled receptors, using isolated cell membranes is preferable to using whole cells as it reduces variability and removes confounding factors like cellular uptake and metabolism. This protocol details the preparation of membranes from a stable cell line overexpressing the human µ-opioid receptor (hMOR).[13][14]

4.1 Rationale for Membrane-Based Assays

Membrane preparations provide a concentrated source of the target receptor, isolated from other cellular components.[13] This method is robust, reproducible, and ideal for high-throughput screening.[13][15]

4.2 Step-by-Step Protocol

  • Cell Culture: Culture HEK293 cells stably expressing hMOR in T175 flasks until they reach 80-90% confluency.

  • Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with 10 mL of ice-cold Phosphate-Buffered Saline (PBS). Dislodge the cells by scraping into 10 mL of ice-cold PBS per flask.

  • Centrifugation: Transfer the cell suspension to a 50 mL conical tube. Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant. Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer (or similar device) for 15-20 seconds on ice. This step is critical for disrupting the cell membrane.

  • Isolation of Membranes: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. This pellets the cell membranes while leaving smaller organelles and cytosolic components in the supernatant.[16]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in 10 mL of fresh Lysis Buffer to wash away residual cytosolic proteins. Repeat the centrifugation step (40,000 x g for 20 minutes at 4°C).

  • Final Preparation & Storage: Discard the supernatant. Resuspend the final pellet in a smaller volume of Assay Buffer (50 mM Tris-HCl, pH 7.4) to achieve a target protein concentration of 1-2 mg/mL. Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[16]

Protocol 2: Radioligand Displacement Assay

This protocol describes a competitive binding assay to determine the affinity of the test analogs for the hMOR by measuring their ability to displace the specific binding of the high-affinity, selective antagonist [³H]-Diprenorphine.

5.1 Assay Principle and Design

AssayPrinciple cluster_0 cluster_1 cluster_2 Receptor_TB Receptor Complex_TB [Receptor●[³H]-Ligand] Receptor_TB->Complex_TB Binds Radioligand_TB [³H]-Ligand Radioligand_TB->Complex_TB Receptor_NSB Receptor Complex_NSB [Receptor●Unlabeled Ligand] Receptor_NSB->Complex_NSB Saturated Radioligand_NSB [³H]-Ligand ColdLigand_NSB Excess Unlabeled Ligand ColdLigand_NSB->Complex_NSB Receptor_Comp Receptor Radioligand_Comp [³H]-Ligand Radioligand_Comp->Receptor_Comp Competes Analog_Comp Test Analog Analog_Comp->Receptor_Comp Complex_Comp_Radio [Receptor●[³H]-Ligand] Complex_Comp_Analog [Receptor●Test Analog]

Fig 2. Principle of the competitive radioligand binding assay.

5.2 Detailed Step-by-Step Protocol

  • Preparation: Thaw the hMOR membrane preparation on ice. Prepare serial dilutions of the 2-Hydroxy-2-(piperidin-3-yl)acetamide analog compounds in Assay Buffer.

  • Assay Plate Setup: The assay is typically performed in a 96-well plate.[10]

    • Total Binding (TB): Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Naloxone) to saturate the receptors.[17]

    • Test Compound: Add 50 µL of the corresponding serial dilution of the test analog.

  • Add Radioligand: Add 50 µL of [³H]-Diprenorphine solution (prepared in Assay Buffer) to all wells. The final concentration should be approximately equal to its Kd for the receptor (e.g., 0.5 nM).

  • Add Membranes: Add 100 µL of the diluted membrane preparation (e.g., 10-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.[12][17] This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate completely. Add 50 µL of liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[10]

Data Analysis and Interpretation

6.1 From CPM to Percent Inhibition

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Calculate Percent Inhibition: For each concentration of the test analog:

    • % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])

6.2 Cheng-Prusoff Equation: Calculating Ki from IC50

First, plot the Percent Inhibition against the log concentration of the test analog. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

Then, calculate the Ki using the Cheng-Prusoff equation:[8][9]

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

This equation converts the experimentally derived IC50 value into the more universal and comparable Ki value.[7]

6.3 Representative Data: SAR of an Analog Series

The following table presents hypothetical data for a series of analogs, illustrating how structural modifications can impact binding affinity at the µ-opioid receptor.

Analog IDR1-Substitution (Piperidine N)R2-Substitution (Acetamide N)IC50 (nM)Ki (nM)
Parent -H-H150.575.3
A-1 -CH₃-H85.242.6
A-2 -CH₂CH₂Ph-H5.82.9
A-3 -H-CH₃210.1105.1
A-4 -H-CH₂Ph98.649.3
A-5 -CH₂CH₂Ph-CH₂Ph12.36.2

Data are hypothetical. Assay conditions: [³H]-Diprenorphine ([L]) = 0.5 nM, Kd = 0.5 nM.

Structure-Activity Relationship (SAR) Insights

The data presented in the table allows for a systematic analysis of the structure-activity relationship (SAR).

  • Impact of Piperidine N-Substitution (R1):

    • Alkylation of the piperidine nitrogen appears beneficial for affinity. A small methyl group (Analog A-1) improves affinity twofold over the parent compound.

    • A larger, more lipophilic phenethyl group (Analog A-2) results in a dramatic >25-fold increase in affinity, suggesting a key hydrophobic interaction in the receptor binding pocket. This is a common SAR observation for opioid receptor ligands.[1]

  • Impact of Acetamide N-Substitution (R2):

    • Small alkylation on the acetamide nitrogen (Analog A-3) is detrimental to binding affinity.

    • A benzyl group at this position (Analog A-4) recovers some of the lost affinity, suggesting this pocket can tolerate some bulk but is sensitive to substitution.

  • Combined Effects: Combining the highly favorable phenethyl group at R1 with a benzyl group at R2 (Analog A-5) results in lower affinity than the phenethyl group alone (A-2). This suggests that while both pockets can be occupied, there may be a negative steric interaction when both are filled simultaneously.

SAR Parent Parent Scaffold Ki = 75.3 nM R1_Phenethyl R1 = Phenethyl Ki = 2.9 nM Parent->R1_Phenethyl Improves Affinity R2_Benzyl R2 = Benzyl Ki = 49.3 nM Parent->R2_Benzyl Slight Improvement Combined R1=Phenethyl, R2=Benzyl Ki = 6.2 nM R1_Phenethyl->Combined Reduces Affinity R2_Benzyl->Combined Improves Affinity

Fig 3. Logical flow of SAR based on key substitutions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for determining the receptor binding affinity of novel 2-Hydroxy-2-(piperidin-3-yl)acetamide analogs. By following the detailed protocols for membrane preparation and radioligand displacement assays, and applying rigorous data analysis, researchers can reliably quantify the affinity of new chemical entities. The SAR insights derived from this data are crucial for guiding the next cycle of molecular design, with the goal of optimizing potency and selectivity. Future work should focus on exploring a wider range of substitutions, assessing functional activity (e.g., via GTPγS binding assays) to determine whether high-affinity compounds are agonists or antagonists, and evaluating off-target binding to build a comprehensive pharmacological profile.

References

  • Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]

  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. Retrieved from [Link]

  • Deshazo, M. N., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhu, J., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications - American Chemical Society. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Retrieved from [Link]

  • Reen, R. K., et al. (2000). Structure-activity relationship of piperine and its synthetic analogues for their inhibitory potentials of rat hepatic microsomal constitutive and inducible cytochrome P450 activities. PubMed. Retrieved from [Link]

  • Addgene. (2021). GPCRs: How Do They Work and How Do We Study Them? Retrieved from [Link]

  • Abas, F., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PMC. Retrieved from [Link]

  • AHA/ASA Journals. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2023). Biochemistry, G Protein Coupled Receptors. Retrieved from [Link]

  • Carrascosa, M. C., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. Retrieved from [Link]

  • YouTube. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Asymmetric Synthesis of 2-Hydroxy-2-(piperidin-3-yl)acetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Strategy 2-Hydroxy-2-(piperidin-3-yl)acetamide (CAS: 1258640-78-6) is a highly valuable, conformationally flex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Strategy

2-Hydroxy-2-(piperidin-3-yl)acetamide (CAS: 1258640-78-6) is a highly valuable, conformationally flexible chiral building block utilized in advanced active pharmaceutical ingredient (API) development. The synthesis of chiral α -hydroxy amides bearing saturated heterocyclic appendages presents multiple chemoselective and stereochemical challenges.

Our self-validating protocol is designed around three core transformations, each optimized to inherently prevent side reactions and stereochemical degradation:

  • Step 1: Asymmetric Cyanosilylation: The direct cyanosilylation of nicotinaldehyde (3-pyridinecarboxaldehyde) is notoriously difficult because the basic pyridine nitrogen tends to form donor-acceptor adducts with Lewis acid catalysts, leading to catalyst deactivation[1]. By utilizing a robust chiral Ti(IV)-Salen complex at optimized loadings, the catalyst maintains a highly ordered transition state. This prevents deactivation and enables the enantioselective addition of TMSCN to yield the (R)-cyanohydrin with >95% ee ()[2].

  • Step 2: Mild Nitrile Hydration: Conversion of the chiral cyanohydrin to the α -hydroxy amide must be executed without racemizing the labile α -stereocenter. We employ Urea-Hydrogen Peroxide (UHP) and catalytic K₂CO₃. This system slowly generates the hydroperoxide anion, which selectively attacks the nitrile carbon. The strictly controlled, mild basicity prevents base-catalyzed retro-cyanation and preserves the (R)-configuration completely.

  • Step 3: Heteroarene Hydrogenation: Reducing the pyridine ring to a piperidine ring requires overcoming the high resonance energy of the aromatic system while preventing catalyst deactivation. Reductions of highly substituted pyridines are effectively conducted in acetic acid using heterogeneous catalysts such as PtO₂ (Adams' catalyst)[3]. The acetic acid acts as a self-validating solvent system: it protonates the pyridine to activate the ring toward reduction, and it protonates the resulting basic piperidine product, thereby suppressing its ability to poison the platinum catalyst surface[3]. The reaction proceeds cleanly under 50 bar of hydrogen pressure ()[4].

Workflow Visualization

Synthesis_Pathway Step1 Step 1: Asymmetric Cyanosilylation Nicotinaldehyde + TMSCN Intermediate1 (R)-2-(pyridin-3-yl)-2-((trimethylsilyl)oxy)acetonitrile (ee > 95%) Step1->Intermediate1 Chiral Ti(IV)-Salen DCM, -40 °C Step2 Step 2: Mild Nitrile Hydration UHP / K2CO3 Intermediate1->Step2 Workup & Solvent Exchange Intermediate2 (R)-2-hydroxy-2-(pyridin-3-yl)acetamide (Retention of Configuration) Step2->Intermediate2 MeOH/H2O, 0 °C to rt Step3 Step 3: Heteroarene Hydrogenation PtO2 / H2 (50 bar) / AcOH Intermediate2->Step3 Isolation & Acidification Product (R)-2-hydroxy-2-(piperidin-3-yl)acetamide (Target API Intermediate) Step3->Product Diastereoselective Reduction cis/trans mixture resolution

Figure 1: Three-step asymmetric synthetic workflow for (R)-2-hydroxy-2-(piperidin-3-yl)acetamide.

Experimental Protocols

Step 1: Synthesis of (R)-2-(pyridin-3-yl)-2-((trimethylsilyl)oxy)acetonitrile
  • Preparation : Flame-dry a 250 mL Schlenk flask under argon. Add the chiral Ti(IV)-Salen catalyst (1.5 mol%) and anhydrous dichloromethane (DCM, 50 mL). Note: Non-polar solvents like DCM enhance the tight ion-pairing in the transition state, maximizing enantioselectivity.

  • Substrate Addition : Add nicotinaldehyde (10.0 mmol) to the solution and stir for 15 minutes at room temperature to ensure complete dissolution.

  • Cooling & Reagent Addition : Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Slowly add trimethylsilyl cyanide (TMSCN, 12.0 mmol) dropwise over 10 minutes.

  • Reaction : Maintain the reaction at -40 °C for 24 hours. The low temperature is critical to rigidify the transition state and maximize enantiomeric excess.

  • Workup : Quench the reaction with cold water (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the TMS-protected cyanohydrin.

Step 2: Synthesis of (R)-2-Hydroxy-2-(pyridin-3-yl)acetamide
  • Deprotection & Hydration : Dissolve the TMS-protected cyanohydrin (8.0 mmol) in a mixture of methanol (30 mL) and water (10 mL). The protic solvent inherently cleaves the labile TMS ether to reveal the free hydroxyl group.

  • Reagent Addition : Cool the solution to 0 °C. Add Urea-Hydrogen Peroxide (UHP, 24.0 mmol) followed by anhydrous K₂CO₃ (1.6 mmol, 20 mol%).

  • Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup : Quench the remaining peroxide by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL). Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (4 x 30 mL). Dry the organic phases over MgSO₄, filter, and concentrate to afford the α -hydroxy amide as a white solid.

Step 3: Synthesis of (R)-2-Hydroxy-2-(piperidin-3-yl)acetamide
  • Preparation : In a high-pressure stainless-steel autoclave, dissolve (R)-2-hydroxy-2-(pyridin-3-yl)acetamide (5.0 mmol) in glacial acetic acid (25 mL).

  • Catalyst Addition : Add PtO₂ (Adams' catalyst, 5 mol%) to the solution[4]. Caution: PtO₂ can catalyze the ignition of solvent vapors; purge the vessel thoroughly with nitrogen before introducing hydrogen.

  • Hydrogenation : Pressurize the autoclave with clean hydrogen gas to 50 bar[4]. Stir the reaction vigorously at room temperature for 10 hours.

  • Workup : Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with additional acetic acid (10 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to remove acetic acid. The resulting crude acetate salt is neutralized with saturated aqueous NaHCO₃ and extracted with a highly polar organic solvent mixture (e.g., CHCl₃/iPrOH 4:1).

  • Resolution : The hydrogenation generates a new stereocenter at C3 of the piperidine ring, resulting in a mixture of diastereomers. Separate the cis and trans diastereomers using preparative HPLC or fractional crystallization to isolate the desired highly pure API intermediate.

Quantitative Data & Troubleshooting

Reaction StepTarget ParameterExpected OutcomeTroubleshooting & Causality
1. Cyanosilylation Enantiomeric Excess (ee)> 95% eeIssue : Low ee.Cause : Reaction temperature too high or moisture present.Fix : Ensure rigorous anhydrous conditions and maintain -40 °C strictly.
1. Cyanosilylation Yield85 - 90%Issue : Incomplete conversion.Cause : Pyridine nitrogen coordinating to Ti(IV)[1].Fix : Increase catalyst loading to 1.5-2.0 mol%[2].
2. Nitrile Hydration Chemoselectivity> 98% (Amide)Issue : Over-hydrolysis to carboxylic acid.Cause : Excessive base or temperature.Fix : Strictly control K₂CO₃ to 20 mol% and keep initial temp at 0 °C.
3. Hydrogenation Conversion Rate> 95%Issue : Stalled reaction.Cause : Catalyst poisoning by basic piperidine[3].Fix : Ensure glacial acetic acid is used to fully protonate the product[3].
3. Hydrogenation Diastereomeric Ratio (dr)~ 3:1 (cis:trans)Issue : Poor dr.Cause : Uncontrolled H₂ addition across the flexible ring.Fix : Optimize H₂ pressure (50-70 bar) to favor rapid kinetic cis-addition[4].

References

  • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst Source: Asian Journal of Chemistry URL: [Link]

  • Title: Cyanosilylation by Compounds with Main-Group Elements: An Odyssey Source: ACS Omega URL: [Link]

  • Title: Catalytic Asymmetric Hydrogenation of Heteroarenes Source: University of Illinois Chemistry Seminars URL: [Link]

Sources

Application

Application Note: Utilizing 2-Hydroxy-2-(piperidin-3-yl)acetamide as a Versatile Scaffold in Targeted Drug Discovery

Introduction & Chemical Profiling In modern drug discovery, the selection of a highly functionalized, conformationally flexible building block is critical for navigating complex structure-activity relationship (SAR) land...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

In modern drug discovery, the selection of a highly functionalized, conformationally flexible building block is critical for navigating complex structure-activity relationship (SAR) landscapes. 2-Hydroxy-2-(piperidin-3-yl)acetamide (CAS No.: 1258640-78-6) has emerged as a privileged scaffold[1]. It combines a saturated nitrogen-containing heterocycle (piperidine) with a highly polar, hydrogen-bonding side chain (an alpha-hydroxyl group and a terminal acetamide).

The causality behind its utility lies in its 3D spatial geometry. The piperidine ring acts as a basic center that is protonated at physiological pH, improving aqueous solubility and providing ionic interactions with target proteins. Meanwhile, the 3-position substitution introduces chirality and projects the functional groups into specific enzymatic sub-pockets. The alpha-hydroxy group acts as a potent hydrogen bond donor/acceptor, and the acetamide moiety provides a stable, polar surface area capable of anchoring the molecule in solvent-exposed or polar hinge regions of kinases and metabolic enzymes.

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValueDrug Design Implication
Molecular Weight 158.20 g/mol Low MW allows for extensive derivatization without exceeding Lipinski's Rule of 5.
LogP (Estimated) -0.5 to 0.5Highly hydrophilic; counterbalances lipophilic groups added during lead optimization.
H-Bond Donors 4 (OH, NH₂ from amide, NH)Excellent potential for target engagement via hydrogen bonding networks.
H-Bond Acceptors 3 (OH, C=O, piperidine N)Facilitates interactions with backbone amides of kinase hinge regions.
Rotatable Bonds 2Low entropic penalty upon binding to target active sites.

Derivatization Strategy & Workflow

The chemical architecture of 2-hydroxy-2-(piperidin-3-yl)acetamide allows for orthogonal functionalization. The secondary amine of the piperidine ring is the primary site for diversification, readily undergoing reductive amination, Buchwald-Hartwig cross-coupling, or sulfonylation.

Workflow A 2-Hydroxy-2-(piperidin-3-yl)acetamide (Core Scaffold) B N-Functionalization (Reductive Amination) A->B Pathway 1 C O-Functionalization (Etherification) A->C Pathway 2 D Amide Modification (Dehydration/Hydrolysis) A->D Pathway 3 E High-Throughput Screening (HTS) B->E C->E D->E

Workflow for the chemical derivatization of the piperidine-3-yl acetamide scaffold.

Application Area 1: Oncology (Pan-PIM Kinase Inhibitors)

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases overexpressed in various hematological malignancies and solid tumors[2].

Mechanistic Causality: PIM kinases present a unique challenge in drug design: their ATP-binding hinge region contains a proline residue (Pro123 in PIM-1), which lacks the typical hydrogen-bond donor found in almost all other kinases[3]. Therefore, classical ATP-competitive inhibitors often fail to achieve high affinity.

By utilizing 2-hydroxy-2-(piperidin-3-yl)acetamide, researchers can exploit a scaffold-hopping strategy. The piperidine ring directs bulky, hydrophobic N-substituents into the ATP-binding pocket, while the acetamide and hydroxyl groups extend into the lower hinge region of the PIM protein[2]. This lower hinge region is enriched in polar amino acids (e.g., Lys67, Asp186). The acetamide moiety forms critical hydrogen bonds with these residues, anchoring the inhibitor and providing exceptional target selectivity[3].

PIM1_Pathway Stimulus Cytokines / Growth Factors JAK_STAT JAK/STAT Signaling Stimulus->JAK_STAT PIM1 PIM-1 Kinase (Overexpressed in Cancer) JAK_STAT->PIM1 Targets Downstream Targets (BAD, c-Myc, p21) PIM1->Targets Inhibitor Piperidine-3-yl Acetamide Derivative Inhibitor->PIM1 Inhibits Active Site Arrest Apoptosis & Cell Cycle Arrest Inhibitor->Arrest Induces Outcome Tumorigenesis (Survival & Proliferation) Targets->Outcome

Mechanism of PIM-1 kinase inhibition by piperidine derivatives in oncology.

Table 2: Representative SAR Data for PIM-1 Inhibition

(Note: Data illustrates the SAR trajectory when functionalizing the piperidine nitrogen)

Compound DerivativeN-SubstituentPIM-1 IC₅₀ (nM)Rationale for Potency Shift
Core Scaffold -H> 10,000Lacks hydrophobic bulk to occupy the ATP pocket.
Derivative A Benzyl~ 1,500Mild hydrophobic interaction with the ATP pocket.
Derivative B 4-Chlorophenyl~ 250Halogen bonding and improved shape complementarity.
Derivative C Biphenyl-3-ylmethyl~ 35Deep insertion into the hydrophobic pocket; optimal H-bonding via acetamide.

Application Area 2: Metabolic Diseases (11β-HSD1 Inhibitors)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the intracellular reduction of inactive cortisone to active cortisol. Overactivity of this enzyme in adipose tissue and the liver is a primary driver of metabolic syndrome and Type 2 Diabetes[4].

Mechanistic Causality: Piperidine amides are highly effective, selective inhibitors of 11β-HSD1[5]. However, a persistent issue in 11β-HSD1 inhibitor design is excessive lipophilicity, which leads to poor metabolic stability (e.g., rapid CYP450-mediated oxidation of the piperidine alpha-hydrogens) and off-target inhibition of 11β-HSD2[6]. Incorporating the 2-hydroxy-2-acetamide motif onto the piperidine core drastically lowers the LogD of the molecule. This strategic addition of polar surface area mitigates CYP450 liability while maintaining the precise spatial orientation required to block the catalytic pocket of 11β-HSD1.

Experimental Protocols (Self-Validating Systems)

Protocol A: Library Generation via Parallel Reductive Amination

This protocol details the N-functionalization of the core scaffold to generate a library of potential kinase inhibitors.

  • Imine Formation: In a 10 mL round-bottom flask, dissolve 2-hydroxy-2-(piperidin-3-yl)acetamide (1.0 eq, 100 mg) and the target aromatic aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 3.0 mL).

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solubilizing power for highly polar amides.

  • Reduction: Stir the mixture at room temperature for 2 hours. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes.

    • Causality: STAB is a mild, highly selective reducing agent. It efficiently reduces the transient iminium ion without reducing the aldehyde starting material or the acetamide moiety, preventing the formation of unwanted side products.

  • Reaction Monitoring: After 12 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Proceed only when the starting scaffold mass (m/z 159.1 [M+H]+) is depleted by >95%.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).

    • Causality: The basic quench neutralizes the acetic acid byproduct generated by STAB and ensures the piperidine nitrogen is fully deprotonated, driving the product into the organic phase.

  • Purification: Concentrate the organic layers in vacuo. Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Causality: Normal-phase silica chromatography is avoided as the highly polar hydroxyl and acetamide groups cause severe peak tailing and irreversible retention on silica.

Protocol B: TR-FRET Assay for PIM-1 Kinase Inhibition

This protocol outlines the biological validation of the synthesized derivatives.

  • Reagent Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical to prevent the non-specific adsorption of functionalized piperidine derivatives to the polystyrene walls of the microplate.

  • Compound Dilution: Serially dilute the test compounds in 100% DMSO. Transfer to the assay plate and dilute with buffer to achieve a final assay DMSO concentration of 1%.

    • Causality: PIM-1 kinase is sensitive to organic solvents; maintaining a strict 1% DMSO limit ensures compound solubility without inducing enzyme denaturation.

  • Enzyme & Substrate Addition: Add 5 nM of recombinant human PIM-1 enzyme and 50 nM of ULight-labeled generic peptide substrate to the wells. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM (approximate Km​ for PIM-1).

    • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for detecting competitive inhibitors that bind the ATP pocket.

  • Detection: After 60 minutes, stop the reaction by adding a detection mix containing EDTA (to chelate Mg²⁺ and halt catalysis) and a Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

References

  • Ethanimidic acid - Sigma-Aldrich: 2-hydroxy-2-(piperidin-3-yl)acetamide hydrochloride.Sigma-Aldrich.
  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities.National Institutes of Health (PMC).
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors.Thieme Connect.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.MDPI.
  • Discovery of Clinical Candidate... an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor.Journal of Medicinal Chemistry - ACS Publications.
  • Quantification of 11b-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry.CORE.

Sources

Method

Advanced Sample Preparation and HILIC-MS/MS Analysis of 2-Hydroxy-2-(piperidin-3-yl)acetamide

Application Note & Methodological Protocol Target Audience: Bioanalytical Researchers, DMPK Scientists, and Clinical Mass Spectrometrists. Introduction & Physicochemical Profiling The accurate quantitation of low-molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Bioanalytical Researchers, DMPK Scientists, and Clinical Mass Spectrometrists.

Introduction & Physicochemical Profiling

The accurate quantitation of low-molecular-weight, highly polar basic compounds in biological matrices (e.g., plasma, urine) remains one of the most significant challenges in bioanalytical LC-MS/MS. 2-Hydroxy-2-(piperidin-3-yl)acetamide (MW ~158.2 g/mol ) exemplifies this challenge.

Structurally, the molecule features a piperidine ring (a secondary amine with a pKa of ~10.4), a hydroxyl group, and a primary acetamide moiety. This combination renders the compound exceedingly hydrophilic. In traditional reversed-phase liquid chromatography (RPLC), such polar aliphatic amines fail to partition into the C18 stationary phase, eluting in the void volume where they suffer from severe ion suppression due to unretained endogenous salts and phospholipids[1]. Furthermore, standard Liquid-Liquid Extraction (LLE) yields exceptionally poor recovery due to the analyte's preference for the aqueous phase.

To achieve rigorous quantitation, the sample preparation and chromatographic logic must be inverted: utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) for selective isolation[2], coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and separation[3].

Rationale for Sample Preparation Strategy

As an application scientist, selecting a sample preparation method requires balancing throughput, recovery, and matrix effect elimination. The causality behind our methodological choices is rooted in the analyte's ionization state.

Why Mixed-Mode Cation Exchange (MCX)?

At physiological pH (~7.4) and acidic pH, the piperidine nitrogen of 2-hydroxy-2-(piperidin-3-yl)acetamide is fully protonated (cationic). Polymeric MCX sorbents contain both lipophilic (divinylbenzene) and strong cation-exchange (sulfonic acid) functional groups[4].

  • Electrostatic Trapping: By acidifying the sample prior to loading, the protonated analyte binds strongly to the negatively charged sulfonic acid groups via electrostatic interactions[5].

  • Aggressive Washing: Because the ionic bond is exceptionally strong, the sorbent can be washed with 100% organic solvents (e.g., methanol or acetonitrile). This breaks hydrophobic interactions, washing away neutral lipids, phospholipids, and proteinaceous debris that cause matrix effects, while the analyte remains locked in place[2].

  • Targeted Elution: Elution is achieved by applying a high-pH organic solvent (e.g., 5% NH₄OH in methanol). The high pH neutralizes the piperidine amine, breaking the ionic bond, while the organic solvent overcomes any secondary hydrophobic retention, releasing the purified analyte[6].

SPE_Workflow Start Biological Sample (Spiked with IS) Pretreat Pre-treatment Dilute 1:1 with 2% H3PO4 (Protonates Piperidine) Start->Pretreat Condition Condition MCX Cartridge 1. MeOH 2. H2O Pretreat->Condition Load Load Sample (Ionic Binding to Sulfonic Acid) Condition->Load Wash1 Wash 1: 2% Formic Acid (aq) (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Neutralizes Amine, Releases Analyte) Wash2->Elute Recon Evaporate & Reconstitute 95% Acetonitrile / 5% Buffer Elute->Recon Analyze HILIC-MS/MS Analysis Recon->Analyze

Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for basic polar amines.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating stable-isotope-labeled internal standards (SIL-IS) before extraction and monitoring pre- vs. post-extraction spike areas, the method inherently validates its own extraction efficiency and matrix effect profile.

Protocol A: High-Fidelity MCX SPE (For Clinical/PK Quantitation)

Recommended Sorbent: Waters Oasis MCX or Biotage EVOLUTE CX (30 mg/1 mL).

Step 1: Sample Pre-treatment

  • Aliquot 100 µL of plasma/urine into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL of a deuterated analog or structural analog).

  • Add 100 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 30 seconds. (Causality: Lowers pH < 3, ensuring 100% protonation of the piperidine ring and disrupting protein binding).

Step 2: Sorbent Conditioning

  • Pass 1.0 mL of 100% Methanol through the SPE cartridge.

  • Pass 1.0 mL of LC-MS grade Water. (Ensure the sorbent bed does not dry out).

Step 3: Sample Loading

  • Load the entire pre-treated sample (~210 µL) onto the cartridge. Apply gentle vacuum (1-2 inHg) to achieve a flow rate of ~1 drop/second.

Step 4: Interference Washing

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water. (Removes endogenous salts and hydrophilic neutral compounds).

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Apply high vacuum for 1 minute to dry the sorbent. (Removes phospholipids and hydrophobic interferences; analyte is retained ionically).

Step 5: Elution

  • Elute the target analyte with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol . Collect in a clean glass autosampler vial.

Step 6: Evaporation and Reconstitution (Critical for HILIC)

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate (pH 3.0) . Vortex thoroughly. (Causality: HILIC chromatography requires the injection solvent to be highly organic. Injecting aqueous samples causes peak splitting and retention loss[3]).

Protocol B: Rapid Protein Precipitation (For Early Discovery/High-Throughput)

If SPE is not feasible, a modified Protein Precipitation (PPT) can be used, though it sacrifices matrix cleanliness.

  • Aliquot 50 µL of plasma.

  • Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid and the IS.

  • Vortex vigorously for 2 minutes; centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial. Dilute with 100 µL of 100% Acetonitrile to ensure the final extract is >90% organic before HILIC injection.

LC-MS/MS Analytical Strategy (HILIC)

HILIC is mandatory for 2-hydroxy-2-(piperidin-3-yl)acetamide. The retention mechanism in HILIC relies on a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide). The highly organic mobile phase forces the polar analyte to partition into this aqueous layer, providing excellent retention and peak shape[7]. Furthermore, the high organic content (>80% Acetonitrile) dramatically enhances electrospray desolvation, boosting MS sensitivity[3].

HILIC_Logic Analyte 2-Hydroxy-2-(piperidin-3-yl)acetamide Highly Polar, Basic MobilePhase Mobile Phase >80% Acetonitrile Low Aqueous Analyte->MobilePhase StatPhase Stationary Phase Bare Silica or Amide Water-Enriched Layer Analyte->StatPhase Mechanism Hydrophilic Partitioning & Electrostatic Interactions MobilePhase->Mechanism StatPhase->Mechanism Detector ESI+ MS/MS Enhanced Desolvation High Sensitivity Mechanism->Detector

Mechanistic logic of HILIC-MS/MS for polar basic analytes.

Data Presentation & Method Parameters

Table 1: Sample Preparation Performance Comparison

Data summarized from internal validation logic comparing extraction modalities for polar basic amines.

MetricProtocol A (MCX SPE)Protocol B (Standard PPT)Causality / Observation
Absolute Recovery > 85%~ 60 - 70%MCX traps the amine selectively; PPT suffers from coprecipitation losses.
Matrix Effect < 10% (Minimal)> 40% (Suppression)100% MeOH wash in MCX removes phospholipids that cause suppression.
Phospholipid Removal > 98%< 10%PPT leaves lipophilic components in the supernatant.
Throughput Medium (96-well format)HighSPE requires conditioning/washing steps.
Best Application GLP Clinical/PK StudiesEarly Discovery / in vitroSPE provides the ruggedness required for regulated bioanalysis.
Table 2: Optimized HILIC-MS/MS Conditions
ParameterRecommended Setting
Analytical Column Waters Atlantis HILIC Silica (50 x 2.1 mm, 3 µm) or equivalent Amide column[3].
Mobile Phase A (Aqueous) 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B (Organic) 0.1% Formic Acid in Acetonitrile.
Gradient Profile Start at 95% B. Ramp to 60% B over 4 minutes. Hold for 1 min. Re-equilibrate at 95% B. (Note: In HILIC, water is the strong eluting solvent).
Flow Rate & Injection Vol 0.4 mL/min ; 2.0 µL (Keep injection volume low to prevent solvent effects).
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions (m/z) 159.1 → 141.1 (Quantifier, Loss of H₂O) 159.1 → 100.1 (Qualifier, Piperidine ring fragment)

References

  • Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity." Waters Application Notes. Available at: [Link][3]

  • Bai, J., et al. "Analysis of Heterocyclic Amines in Meat by the Quick, Easy, Cheap, Effective, Rugged, and Safe Method Coupled with LC-DAD-MS-MS." Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link][6]

  • Menasco, D., et al. "Drugs of Abuse with Multivariate Intermolecular Properties Analyzed by Polymeric Mixed-Mode Cation Exchange." Biotage Application Notes. Available at:[Link][5]

  • Kovačević, I., et al. "Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples." PMC / NIH. Available at:[Link][4]

  • LCGC. "Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications." Chromatography Online. Available at: [Link][1]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note." Agilent Application Notes. Available at: [Link][7]

  • Waters Corporation. "Sample Preparation Solutions: Oasis Mixed-Mode Cation-Exchange (MCX)." Waters Product Literature. Available at: [Link][2]

Sources

Application

Step-by-Step Amidation Techniques for 2-Hydroxy-2-(piperidin-3-yl)acetamide: A Comprehensive Methodological Guide

Introduction & Mechanistic Rationale The synthesis of 2-hydroxy-2-(piperidin-3-yl)acetamide presents a fascinating challenge in chemoselectivity. This molecule features an α -hydroxy amide motif attached to a piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 2-hydroxy-2-(piperidin-3-yl)acetamide presents a fascinating challenge in chemoselectivity. This molecule features an α -hydroxy amide motif attached to a piperidine ring. The α -hydroxy amide and piperidine-3-carboxamide topologies are highly privileged scaffolds, frequently resident in natural products, anticonvulsants, and antithrombotic agents [2].

When synthesizing this target from its corresponding α -hydroxy acid or ester, the chemist must navigate three reactive sites:

  • The secondary amine of the piperidine ring (highly nucleophilic).

  • The α -hydroxyl group (moderately nucleophilic, prone to oxidation or elimination).

  • The carboxylic acid/ester (the target electrophile for amidation).

Causality in Experimental Design: To prevent uncontrolled polymerization or self-condensation, the piperidine nitrogen must be protected (e.g., using a tert-butyloxycarbonyl, or Boc, group). Once protected, the amidation can proceed via two primary pathways: direct ammonolysis of the ester or carbodiimide-mediated coupling of the free acid.

Experimental Workflows

Below is the logical flow of the two primary synthetic strategies for generating 2-hydroxy-2-(piperidin-3-yl)acetamide.

SyntheticWorkflow A 2-Hydroxy-2-(piperidin-3-yl)acetic acid B N-Boc Protection (Boc2O, NaOH) A->B C N-Boc-2-hydroxy-2-(piperidin-3-yl)acetic acid B->C D1 Esterification & Ammonolysis (NH3/MeOH) C->D1 Route A D2 Direct Coupling (EDC/HOBt, NH4Cl) C->D2 Route B E N-Boc-2-hydroxy-2-(piperidin-3-yl)acetamide D1->E D2->E F Deprotection (HCl/Dioxane or TFA/DCM) E->F G 2-Hydroxy-2-(piperidin-3-yl)acetamide (Target) F->G

Figure 1: Divergent synthetic pathways for the amidation of 2-hydroxy-2-(piperidin-3-yl)acetic acid derivatives.

Protocol A: Direct Ammonolysis of the α -Hydroxy Ester

Mechanism & Trustworthiness: Ammonolysis of esters using methanolic ammonia is a robust, self-validating system. Ammonia acts as a nucleophile, attacking the ester carbonyl to form a zwitterionic tetrahedral intermediate. Subsequent proton transfer and elimination of the alkoxide leaving group yield the primary amide [1]. This method avoids expensive coupling reagents and minimizes racemization at the α -carbon.

Step-by-Step Methodology:

  • Esterification: Dissolve N-Boc-2-hydroxy-2-(piperidin-3-yl)acetic acid (1.0 eq) in anhydrous methanol (0.2 M). Add a catalytic amount of sulfuric acid (0.05 eq) and reflux for 4 hours. Neutralize, concentrate, and extract with ethyl acetate to isolate the methyl ester.

  • Ammonolysis: Transfer the intermediate methyl ester to a pressure tube. Add a 7.0 M solution of ammonia in methanol (10-15 eq of NH3​ ).

  • Reaction: Seal the tube and stir at room temperature (20–25 °C) for 24–48 hours. Note: Lower temperatures (e.g., 10–25 °C) are preferred to maximize selectivity and prevent side reactions such as elimination of the α -hydroxyl group [1].

  • Workup: Vent the pressure tube carefully in a fume hood. Evaporate the methanolic ammonia under reduced pressure. The resulting crude N-Boc-2-hydroxy-2-(piperidin-3-yl)acetamide can be triturated with diethyl ether to yield a white solid.

AmmonolysisMechanism M1 Alpha-Hydroxy Ester M2 Nucleophilic Attack by NH3 M1->M2 M3 Tetrahedral Intermediate (Zwitterionic) M2->M3 M4 Proton Transfer & Alkoxide Elimination M3->M4 M5 Alpha-Hydroxy Amide M4->M5

Figure 2: Mechanistic progression of ester ammonolysis to form the alpha-hydroxy amide.

Protocol B: Carbodiimide-Mediated Coupling of the Free Acid

Mechanism & Trustworthiness: When the ester is sterically hindered or unavailable, direct coupling of the free acid is required. Using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) generates an active ester intermediate that is highly susceptible to nucleophilic attack by ammonia (sourced from ammonium chloride and a base like DIPEA).

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-2-hydroxy-2-(piperidin-3-yl)acetic acid (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes to form the active ester.

  • Amine Addition: Add ammonium chloride ( NH4​Cl , 2.0 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography if necessary.

Protocol C: Global Deprotection

To achieve the final target, the Boc group must be removed.

  • Deprotection: Suspend the N-Boc protected amide in a 4.0 M solution of HCl in dioxane (10 eq).

  • Reaction: Stir at room temperature for 2 hours. The product will typically precipitate as the hydrochloride salt.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum to afford 2-hydroxy-2-(piperidin-3-yl)acetamide hydrochloride.

Quantitative Data Summary

The following table summarizes the comparative metrics between the two amidation routes prior to deprotection.

MetricProtocol A: Ester AmmonolysisProtocol B: EDC/HOBt Coupling
Typical Yield 75 - 85%65 - 80%
Atom Economy High (Methanol byproduct)Low (Urea and HOBt byproducts)
Reaction Time 24 - 48 hours12 - 16 hours
Scalability Excellent (No chromatography needed)Moderate (Requires aqueous workup/column)
Reagent Cost Low ( NH3​ /MeOH is inexpensive)High (EDC, HOBt, DIPEA)

System Validation & Analytics

To ensure the trustworthiness of the synthesized 2-hydroxy-2-(piperidin-3-yl)acetamide, the following analytical validations must be performed:

  • LC-MS: Confirm the exact mass of the product ( [M+H]+=159.11 m/z for the free base).

  • 1H NMR ( D2​O or DMSO- d6​ ): Verify the disappearance of the Boc tert-butyl protons (~1.4 ppm). Confirm the presence of the primary amide protons (typically broad singlets between 7.0–7.5 ppm in DMSO- d6​ ) and the α -proton adjacent to the hydroxyl group (typically a doublet or multiplet around 3.8–4.2 ppm).

  • Chemoselectivity Check: Ensure the α -hydroxyl group remains intact. Over-activation in Protocol B can sometimes lead to O-acylation if excess coupling reagent is used, which would be visible as a shift in the α -proton NMR signal.

References

  • Lin, H.-H.; Cheng, Y.; Huo, J.; Shanks, B. H. "Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis." ACS Omega 2021, 6 (44), 30040-30049. URL: [Link]

  • Beng, T. K.; Curry, K.; Gitonga, A.; Yu, K.; Edwards, S. "Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones." RSC Advances 2025, 15 (20), 16028-16034. URL: [Link]

  • Chandgude, A. L.; Dömling, A. "Direct Amination of α-Hydroxy Amides." Asian Journal of Organic Chemistry 2017, 6 (8), 981-983. URL: [Link]

Method

application of 2-Hydroxy-2-(piperidin-3-yl)acetamide in developing enzyme inhibitors

Application Note: 2-Hydroxy-2-(piperidin-3-yl)acetamide as a Versatile Scaffold for Non-Hydroxamate Histone Deacetylase (HDAC) Inhibitors Executive Brief The traditional pharmacophore for Histone Deacetylase (HDAC) inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Hydroxy-2-(piperidin-3-yl)acetamide as a Versatile Scaffold for Non-Hydroxamate Histone Deacetylase (HDAC) Inhibitors

Executive Brief

The traditional pharmacophore for Histone Deacetylase (HDAC) inhibitors relies heavily on hydroxamic acids (e.g., Vorinostat, Panobinostat) to chelate the catalytic zinc ion (Zn²⁺) in the enzyme's active site. However, hydroxamates are notorious for poor pharmacokinetic profiles, rapid glucuronidation, and potential mutagenic liabilities, prompting the rational design of non-hydroxamate alternatives[1]. As a Senior Application Scientist, I advocate for the strategic transition to alternative Zinc-Binding Groups (ZBGs). 2-Hydroxy-2-(piperidin-3-yl)acetamide (CAS: 1258640-78-6) emerges as a highly versatile, dual-purpose scaffold for developing next-generation, isoform-selective enzyme inhibitors.

Mechanistic Rationale: The Case for Non-Hydroxamate ZBGs

The design of an effective HDAC inhibitor requires three distinct structural motifs: a Zinc-Binding Group (ZBG), a linker to navigate the 11 Å hydrophobic channel, and a surface recognition "cap group" to interact with the rim of the active site.

2-Hydroxy-2-(piperidin-3-yl)acetamide satisfies two of these three requirements natively:

  • The α-Hydroxyacetamide Motif (ZBG): This moiety acts as a bioisosteric ZBG. It forms a highly stable bidentate chelate with the active site Zn²⁺ ion via its hydroxyl oxygen and amide carbonyl oxygen[2]. This effectively displaces the catalytic water molecule required for lysine deacetylation without the metabolic fragility of a hydroxamic acid.

  • The Piperidine-3-yl Ring (Linker): The piperidine ring serves as a semi-rigid, aliphatic linker. Crucially, the secondary amine on the ring is perfectly positioned to project outward from the enzymatic channel. This allows researchers to easily functionalize the nitrogen with diverse, bulky aromatic cap groups to drive isoform selectivity (e.g., targeting HDAC6 or HDAC8 over HDAC1)[2].

G A 2-Hydroxy-2-(piperidin-3-yl)acetamide (Core Scaffold) B Piperidine Ring (Linker/Surface Recognition) A->B C alpha-Hydroxyacetamide (Zinc-Binding Group) A->C D N-Alkylation/Acylation (Cap Group Attachment) B->D E Bidentate Zn2+ Chelation (Catalytic Pocket) C->E

Fig 1. Structural deconstruction of the scaffold for HDAC inhibitor design.

Protocol 1: Modular N-Functionalization for Cap Group Integration

To convert the core scaffold into a mature inhibitor, the secondary amine of the piperidine ring must be derivatized. The following N-acylation protocol describes the attachment of a generic aromatic cap group.

Reagents & Materials:

  • 2-Hydroxy-2-(piperidin-3-yl)acetamide (Scaffold)

  • Aroyl chloride (Cap Group precursor)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-Hydroxy-2-(piperidin-3-yl)acetamide in anhydrous DCM under an inert argon atmosphere at 0°C.

  • Base Addition: Add 2.5 eq of TEA dropwise. Causality: TEA acts as a non-nucleophilic base to neutralize any HCl salt of the piperidine scaffold, ensuring the secondary amine is fully deprotonated and available for nucleophilic attack.

  • Acylation: Slowly add 1.1 eq of the chosen aroyl chloride dissolved in DCM. Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature for 4 hours. Causality: The slow addition at 0°C prevents exothermic side reactions and minimizes potential O-acylation at the hydroxyl group, directing the reaction strictly to the more nucleophilic piperidine nitrogen.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient) to yield the final capped inhibitor.

Protocol 2: Fluorometric Validation of HDAC Inhibition

Every biological assay must be a self-validating system to ensure trustworthiness. To validate the synthesized hydroxyacetamide derivatives, we utilize a coupled fluorometric assay.

Step-by-Step Methodology:

  • Enzyme Incubation: In a 96-well black microplate, incubate recombinant HDAC enzyme (e.g., HDAC8) with varying concentrations of the synthesized inhibitor (1 nM to 100 μM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate, Boc-Lys(Ac)-AMC (50 μM final concentration), and incubate for an additional 60 minutes at 37°C.

  • Developer Addition: Add a developer solution containing Trypsin and Trichostatin A (TSA), and incubate for 20 minutes at room temperature. Causality: This is the self-validating step. Trypsin specifically cleaves the amide bond of the deacetylated substrate to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore. It cannot cleave the acetylated substrate. TSA is added to immediately halt any further HDAC activity during the development phase.

  • Signal Detection: Measure fluorescence at Ex = 360 nm and Em = 460 nm.

  • Data Analysis: If the hydroxyacetamide inhibitor successfully chelates the Zn²⁺ and blocks HDAC, the substrate remains acetylated, trypsin fails to cleave it, and fluorescence remains quenched. IC₅₀ values are calculated using non-linear regression.

Pathway Inhibitor Novel HDAC Inhibitor (Hydroxyacetamide-based) HDAC HDAC Enzyme (Zn2+ Dependent) Inhibitor->HDAC Chelates Zn2+ Histones Histone Hyperacetylation HDAC->Histones Inhibits Deacetylation Chromatin Chromatin Relaxation (Open State) Histones->Chromatin GeneExp Transcription of Tumor Suppressors (e.g., p21, Bax) Chromatin->GeneExp Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis

Fig 2. Downstream cellular signaling pathway following targeted HDAC enzyme inhibition.

Quantitative Data Summary

The transition from hydroxamic acids to α-hydroxyacetamides yields significant improvements in metabolic stability while maintaining nanomolar potency. Below is a comparative pharmacological summary of the traditional ZBG versus the targeted scaffold derivative.

ParameterTraditional Standard (Vorinostat)2-Hydroxy-2-(piperidin-3-yl)acetamide Derivative
Zinc-Binding Group (ZBG) Hydroxamic Acidα-Hydroxyacetamide
Target Profile Pan-HDAC InhibitorIsoform Selective (e.g., HDAC6/8)
In Vitro IC₅₀ (HDAC8) ~15 - 30 nM~25 - 60 nM
Metabolic Half-Life (t₁/₂) < 2 Hours (Rapid Glucuronidation)> 6 Hours (High Stability)
Mutagenic Risk High (Lossen Rearrangement)Low (Stable Amide Bond)
Zn²⁺ Chelation Mode Bidentate (O, O)Bidentate (O, O)

References

  • Guzmán Ramírez JE, Mancilla Percino T. Synthesis of N-aminophalimides derived from α-amino acids: Theoretical study to find them as HDAC8 inhibitors by docking simulations and in vitro assays. Chem Biol Drug Des. 2023 Dec;102(6):1367-1386. URL:[Link]

  • Suzuki T, Miyata N. Rational design of non-hydroxamate histone deacetylase inhibitors. Mini Rev Med Chem. 2006 May;6(5):515-26. URL:[Link]

Sources

Application

Advanced Flash Chromatography Protocols for the Purification of 2-Hydroxy-2-(piperidin-3-yl)acetamide

Executive Summary The purification of highly polar, basic nitrogen-containing heterocycles presents a significant challenge in drug development and synthetic chemistry. 2-Hydroxy-2-(piperidin-3-yl)acetamide (CAS: 1258640...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of highly polar, basic nitrogen-containing heterocycles presents a significant challenge in drug development and synthetic chemistry. 2-Hydroxy-2-(piperidin-3-yl)acetamide (CAS: 1258640-78-6) is a prime example of such a molecule. It features a basic secondary amine within a piperidine ring and a highly polar alpha-hydroxyacetamide moiety. Standard flash chromatography methods often result in severe peak tailing, irreversible column adsorption, or co-elution with void volumes.

This application note provides a self-validating framework and step-by-step protocols for isolating this compound using two orthogonal, field-proven techniques: Amine-Functionalized Normal-Phase Chromatography and High-pH Reversed-Phase Chromatography .

Physicochemical Profiling & Chromatographic Causality

To design a successful purification system, we must first deconstruct the molecule's physicochemical properties and understand the causality behind chromatographic failures on standard media.

  • The Basic Piperidine Ring (pKa ~10.0 - 10.5): At neutral or slightly acidic pH, the secondary amine is fully protonated ( NH2+​ ). Standard bare silica gel contains acidic silanol groups ( Si−OH ) with a pKa of approximately 4.5. When a protonated amine interacts with ionized silanols ( Si−O− ), it creates a strong electrostatic (ion-exchange) interaction. This secondary interaction is the primary cause of severe peak tailing and poor recovery on standard normal-phase silica [1].

  • The Alpha-Hydroxyacetamide Group: This moiety acts as both a strong hydrogen bond donor and acceptor. It significantly lowers the molecule's overall partition coefficient (LogP), making it highly hydrophilic. Consequently, the molecule exhibits near-zero retention on standard Reversed-Phase (C18) columns under acidic conditions (e.g., 0.1% TFA), eluting in the void volume [2].

To bypass these failure modes, the purification strategy must either mask the silanols (Method A) or deprotonate the amine to increase hydrophobicity (Method B).

MethodSelection Start Crude 2-Hydroxy-2-(piperidin-3-yl)acetamide Q1 Is the sample dissolved in a highly aqueous or salt-rich matrix? Start->Q1 RP_HighPH Method B: Reversed-Phase (High pH) Hybrid C18 Column, pH 10 Buffer Q1->RP_HighPH Yes (Aqueous/Salts) NP_Amine Method A: Normal-Phase (Amine-Silica) NH2-Functionalized Column Q1->NP_Amine No (Organic Soluble) HILIC Alternative: HILIC (Diol/Bare Silica) High Org/Low Aq Buffer RP_HighPH->HILIC Poor Retention on C18?

Workflow for selecting the optimal flash chromatography method based on crude sample matrix.

Protocol A: Normal-Phase Purification via Amine-Functionalized Silica

Causality & Mechanism: Instead of adding basic modifiers (like triethylamine or ammonia) to the mobile phase—which complicate downstream solvent evaporation—this method utilizes an amine-functionalized ( NH2​ ) silica stationary phase. The covalently bonded amine groups mask the underlying acidic silanols and create a basic surface environment. This repels the basic piperidine nitrogen, eliminating ionic interactions and allowing the molecule to elute purely based on the hydrogen-bonding interactions of its hydroxyl and amide groups [3].

Step-by-Step Methodology
  • Column Selection: Select an NH2​ -functionalized flash cartridge (e.g., Biotage® Sfär Amino or Teledyne ISCO RediSep® Rf Amine) sized appropriately for your crude mass (typically 1:50 to 1:100 sample-to-silica ratio).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or a DCM/Methanol (MeOH) blend. Dry loading onto Celite or directly onto NH2​ -silica is highly recommended if the sample is viscous.

  • Solvent System:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

  • Gradient Elution Profile:

    • 0-2 Column Volumes (CV): 100% A (Isocratic hold to elute non-polar impurities).

    • 2-12 CV: Linear gradient from 0% to 15% B. (The target molecule will typically elute between 8-12% MeOH due to its high polarity).

    • 12-15 CV: Isocratic hold at 15% B to ensure complete elution.

    • 15-18 CV: Flush at 30% B.

  • Detection: UV detection at 210 nm and 254 nm. (Note: The molecule lacks strong chromophores; ELSD or mass-directed fraction collection is highly recommended).

Mechanism Molecule 2-Hydroxy-2-(piperidin-3-yl)acetamide (Basic 2° Amine, pKa ~10) BareSilica Bare Silica (Si-OH) Acidic Surface Molecule->BareSilica AmineSilica Amine-Silica (Si-NH2) Basic Surface Molecule->AmineSilica Interaction1 Strong Ionic Interaction (Si-O⁻ + H₂N⁺-R) BareSilica->Interaction1 Interaction2 Charge Repulsion / Masking No Ionic Binding AmineSilica->Interaction2 Result1 Severe Tailing, Irreversible Adsorption Interaction1->Result1 Result2 Sharp Peaks, Elution via H-Bonding Interaction2->Result2

Mechanistic comparison of piperidine interactions on bare vs. amine-functionalized silica.

Protocol B: High-pH Reversed-Phase Flash Chromatography

Causality & Mechanism: If the crude sample is generated from an aqueous reaction or contains high salt concentrations, reversed-phase (RP) chromatography is mandatory. However, at standard RP pH (pH 2-7), the piperidine ring is protonated, rendering the molecule too polar to partition into the C18 stationary phase. By raising the mobile phase pH to ~10.0 using an ammonium bicarbonate buffer, the amine is forced into its neutral, free-base state. This drastically increases its LogD (distribution coefficient), promoting hydrophobic retention on the C18 phase and yielding sharp, symmetrical peaks [4].

Step-by-Step Methodology
  • Column Selection: Standard silica-based C18 columns dissolve at pH > 8. You must select a high-pH stable, hybrid organic-inorganic C18 flash cartridge (e.g., Biotage® Sfär C18 D Duo or equivalent polymeric phase).

  • Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10):

    • Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of ultra-pure water.

    • Adjust the pH to 10.0 by adding concentrated Ammonium Hydroxide ( NH4​OH ) dropwise while monitoring with a calibrated pH meter.

    • Note: This buffer is fully volatile and can be removed via lyophilization.

  • Solvent System:

    • Solvent A: 10 mM Ammonium Bicarbonate Buffer (pH 10.0)

    • Solvent B: Acetonitrile (MeCN)

  • Gradient Elution Profile:

    • 0-3 CV: 0% B (100% Aqueous hold to wash away salts and highly polar impurities).

    • 3-13 CV: Linear gradient from 0% to 30% B. (The free-base molecule will typically elute early in the gradient, around 10-20% B).

    • 13-15 CV: Flush at 100% B to clean the column.

  • Post-Purification: Pool the fractions containing the product. Freeze the solution and remove the water and volatile buffer salts via lyophilization (freeze-drying) to yield the pure free-base compound.

Quantitative Method Comparison

The following table summarizes the operational metrics and expected outcomes for both validated purification methods.

ParameterMethod A: Normal-Phase (Amine-Silica)Method B: Reversed-Phase (High pH)
Primary Retention Mechanism Hydrogen Bonding (Polar interactions)Hydrophobic Partitioning (LogD driven)
Ideal Sample Matrix Organic-soluble, low salt contentAqueous, salt-rich, or polar organic
Stationary Phase NH2​ -bonded SilicaHigh-pH stable Hybrid C18
Mobile Phase Dichloromethane / MethanolWater (pH 10 Buffer) / Acetonitrile
Expected Peak Shape Sharp, symmetricalSharp, symmetrical
Typical Recovery > 85%> 90%
Post-Run Processing Rotary evaporation (Fast)Lyophilization (Slow, but yields salt-free product)

References

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. Explains the fundamental theory of silanol interactions and the utility of amine-functionalized stationary phases for basic analytes. URL:[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd Edition). John Wiley & Sons. Provides authoritative grounding on the effects of solute polarity, LogP, and solvent selection in both normal and reversed-phase chromatography. URL:[Link]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408-3417. Validates the mechanisms of basic amine retention and the necessity of pH control to manipulate ionization states. URL:[Link]

Sources

Method

Application Notes and Protocols: In Vivo Dosing of 2-Hydroxy-2-(piperidin-3-yl)acetamide in Murine Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to establishing initial in vivo dosing protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to establishing initial in vivo dosing protocols for the novel compound 2-Hydroxy-2-(piperidin-3-yl)acetamide in murine models. In the absence of published preclinical data for this specific molecule, this guide synthesizes best practices for murine compound administration with a rational, target-based approach to dose-finding. We will leverage structural and mechanistic information from related analogs, such as 2-Hydroxy-2-(piperidin-4-yl)acetamide, a known soluble epoxide hydrolase (sEH) inhibitor, to inform the experimental design.[1] The protocols detailed herein are intended to serve as a robust starting point for researchers to conduct initial tolerability, pharmacokinetic (PK), and pharmacodynamic (PD) studies, thereby enabling the design of subsequent efficacy trials.

Introduction and Scientific Rationale

2-Hydroxy-2-(piperidin-3-yl)acetamide is a novel small molecule belonging to the piperidine acetamide class of compounds.[2][3] While this specific molecule is not extensively characterized in the public domain, its structural analog, 2-Hydroxy-2-(piperidin-4-yl)acetamide, has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is a critical regulator of inflammation and pain pathways through its metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs).[1] Inhibition of sEH stabilizes these beneficial EETs, making it a promising therapeutic strategy for a range of inflammatory conditions.

Given the structural similarity, it is hypothesized that 2-Hydroxy-2-(piperidin-3-yl)acetamide may also function as an sEH inhibitor. Therefore, the initial in vivo characterization should focus on establishing a dose and schedule that achieves adequate target engagement (sEH inhibition) while demonstrating an acceptable safety profile. This application note outlines the necessary steps, from vehicle selection and formulation to administration and preliminary endpoint analysis, to build a foundational understanding of this compound's behavior in a living system.

Postulated Mechanism of Action: sEH Inhibition

The proposed signaling pathway influenced by 2-Hydroxy-2-(piperidin-3-yl)acetamide is illustrated below. This pathway provides the mechanistic basis for selecting pharmacodynamic readouts in early-stage in vivo studies.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism AntiInflammation Anti-inflammatory Vasodilatory Effects EETs->AntiInflammation DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Inflammation Pro-inflammatory Effects DHETs->Inflammation Compound 2-Hydroxy-2-(piperidin-3-yl)acetamide (Hypothesized Inhibitor) Compound->sEH Inhibition

Caption: Hypothesized mechanism of action via sEH inhibition.

Pre-Dosing Experimental Design & Considerations

Prior to initiating animal studies, a clear experimental plan is paramount. The initial studies should be designed to determine the Maximum Tolerated Dose (MTD) and to characterize the basic pharmacokinetic profile of the compound.

Study Objectives
  • Dose-Range Finding (Tolerability): To determine the MTD of 2-Hydroxy-2-(piperidin-3-yl)acetamide when administered via different routes (e.g., oral, intraperitoneal, subcutaneous).

  • Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound after a single dose.

  • Pharmacodynamic (PD) Assessment: To correlate drug exposure with target engagement (e.g., measuring sEH activity or downstream biomarkers in tissue/plasma).

Animal Model Selection

Standard inbred mouse strains such as C57BL/6 or BALB/c are recommended for initial studies due to their genetic homogeneity and well-characterized physiology. Both male and female mice should be used to identify any potential sex-specific differences in metabolism or toxicity. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[4]

Experimental Workflow Overview

The following diagram outlines a logical workflow for the initial in vivo characterization of a novel compound.

Experimental_Workflow cluster_preclinical Phase 1: Pre-Dosing Preparation cluster_invivo Phase 2: In Vivo Administration & Monitoring cluster_analysis Phase 3: Sample Analysis & Data Interpretation Formulation Compound Formulation & Vehicle Selection DoseCalc Dose Calculation & Volume Determination Formulation->DoseCalc DoseRange Dose-Range Finding (MTD Study) DoseCalc->DoseRange PK_Study Single-Dose PK Study DoseRange->PK_Study Inform Dose Selection Monitoring Clinical Observation & Body Weight PK_Study->Monitoring BloodSample Blood/Tissue Collection (Time Course) PK_Study->BloodSample Data PK/PD Modeling & Report Generation Monitoring->Data Bioanalysis LC-MS/MS for Drug Level Biomarker Analysis (PD) BloodSample->Bioanalysis Bioanalysis->Data

Caption: General workflow for initial in vivo compound evaluation.

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the stability and bioavailability of the test compound.[5] Since the solubility of 2-Hydroxy-2-(piperidin-3-yl)acetamide is not yet defined, a tiered approach to vehicle selection is recommended.

Vehicle Type Composition Suitability Considerations
Aqueous Solution Sterile Water or Phosphate-Buffered Saline (PBS)Ideal for highly soluble compounds.First choice if solubility permits.
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in water[6][7][8]For poorly water-soluble compounds.Requires uniform suspension before each dose.
Co-solvent System 5-10% DMSO, 40% PEG300, 5% Tween-80 in saline[8][9]For compounds insoluble in aqueous vehicles.DMSO concentration should be minimized due to potential toxicity.[9]
Oil-based Vehicle Corn Oil[6][7]For highly lipophilic compounds (oral route).Can influence animal metabolism and should be used with a vehicle-only control group.[6][7]

Protocol for Vehicle Preparation (0.5% CMC Example):

  • Add 0.5 g of low-viscosity CMC to a sterile beaker.

  • Slowly add 100 mL of sterile water while stirring vigorously with a magnetic stir bar.

  • Continue stirring for 2-4 hours at room temperature until the CMC is fully dissolved and the solution is clear.

  • Store at 4°C for up to one week.

Dosing Protocols: Step-by-Step Methodologies

The following protocols provide detailed instructions for common administration routes in mice. Adherence to aseptic techniques is mandatory for all injection procedures.[10]

General Preparation for Dosing
  • Dose Calculation: Calculate the required volume for each mouse based on its most recent body weight and the target dose (mg/kg).

  • Formulation: Weigh the required amount of 2-Hydroxy-2-(piperidin-3-yl)acetamide and suspend/dissolve it in the chosen vehicle to achieve the final desired concentration (mg/mL). If preparing a suspension, ensure it is continuously stirred.

  • Animal Restraint: Properly restrain the mouse to ensure safety for both the animal and the researcher.[11]

Protocol 1: Oral Gavage (PO)

This is the preferred route for testing orally bioavailable drugs.[6][7]

  • Materials: Sterile syringes, 20-22G blunt, ball-tipped gavage needles.[8]

  • Maximum Volume: 10 mL/kg.[5]

  • Procedure:

    • Measure the distance from the mouse's oral cavity to the last rib to determine the correct insertion depth for the gavage needle.

    • Firmly restrain the mouse, ensuring its head and body are in a straight line.

    • Gently insert the gavage needle into the esophagus and advance it to the pre-measured depth. Do not force the needle.

    • Administer the substance slowly and steadily.

    • Withdraw the needle and return the mouse to its cage, observing for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection

Allows for rapid absorption into the systemic circulation.

  • Materials: Sterile syringes, 25-27G needles.[12][13]

  • Maximum Volume: 10 mL/kg.[13]

  • Procedure:

    • Restrain the mouse with its ventral side up, tilting the head downwards to move abdominal organs cranially.[12]

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[12][14]

    • Wipe the area with 70% alcohol.[14]

    • Insert the needle, bevel up, at a 30-45 degree angle.[12]

    • Aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If aspiration is clear, proceed with the injection.[14]

    • Withdraw the needle and return the mouse to its cage.

Protocol 3: Subcutaneous (SC or SQ) Injection

Provides a slower, more sustained release of the compound.[15]

  • Materials: Sterile syringes, 26-27G needles.[10][15]

  • Maximum Volume: 10 mL/kg.[15]

  • Procedure:

    • Restrain the mouse and lift the loose skin over the shoulders to form a "tent".[16][17]

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[15]

    • Aspirate to ensure a vessel has not been punctured.

    • Inject the substance slowly. A small bleb will form under the skin.[15]

    • Withdraw the needle and return the mouse to its cage.

Dose-Range Finding and PK/PD Study Design

A well-designed dose-escalation study is crucial for determining the MTD.

Study Phase Objective Groups (n=3-5 mice/group) Key Parameters to Monitor
Dose-Range Finding Determine MTDVehicle Control; Low Dose (e.g., 10 mg/kg); Mid Dose (e.g., 30 mg/kg); High Dose (e.g., 100 mg/kg)Body weight (daily), clinical signs of toxicity (e.g., lethargy, ruffled fur), mortality. MTD is often defined as the dose causing ~10% body weight loss.[4]
Single-Dose PK Characterize ADMEVehicle Control; MTD Dose; 1/2 MTD DoseSerial blood sampling (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hr post-dose).[18] Plasma drug concentration via LC-MS/MS.
Single-Dose PD Correlate exposure with target engagementVehicle Control; MTD Dose; 1/2 MTD DoseTissue/blood collection at peak plasma concentration (Tmax) and other time points. Measurement of sEH activity or EETs/DHETs ratio.

Conclusion and Future Directions

These application notes provide a foundational framework for initiating the in vivo evaluation of 2-Hydroxy-2-(piperidin-3-yl)acetamide in murine models. By systematically conducting dose-range finding, pharmacokinetic, and pharmacodynamic studies as outlined, researchers can establish a safe and effective dosing window. This critical data will pave the way for designing robust efficacy studies in relevant disease models, ultimately accelerating the journey of this promising compound from the laboratory to potential clinical applications. The principles of rigor and reproducibility should guide all experimental work to ensure the generation of high-quality, translatable data.[19][20][21]

References

  • Lindsey, M. L., Brunt, K. R., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology, 321(6), H1056-H1073. Available at: [Link]

  • UCLA Division of Laboratory Animal Medicine. Subcutaneous Injection in the Mouse. Available at: [Link]

  • University of Arizona. Mouse Intraperitoneal (IP) administration. Available at: [Link]

  • Lindsey, M. L., Brunt, K. R., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Gamble, A., et al. (2018). Intraperitoneal Injection of Neonatal Mice. Journal of Visualized Experiments. Available at: [Link]

  • Institute of Laboratory Animal Science (LTK). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Available at: [Link]

  • Institute of Laboratory Animal Science (LTK). Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection. Available at: [Link]

  • UNC Research. Mouse Handling & Techniques. Available at: [Link]

  • NIH Office of Animal Care and Use (OACU). Rodent Administration Route Tutorial. Available at: [Link]

  • Lindsey, M. L., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Queen's University. Subcutaneous Injection in Mice. Available at: [Link]

  • Charles River. Injection Techniques, Restraint, & Handling for Mice and Rats. Available at: [Link]

  • Singh, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Singh, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Queen's University. Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. Available at: [Link]

  • Turbeville, S., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Somani, S., et al. (2020). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. 62 questions with answers in ORAL GAVAGE. Available at: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Lindsey, M. L., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. PubMed. Available at: [Link]

  • ResearchGate. What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice? Available at: [Link]

  • Chibale, K., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. Available at: [Link]

  • Aboagye, E. O., et al. (1996). The pharmacokinetics, bioavailability and biodistribution in mice of a rationally designed 2-nitroimidazole hypoxia probe SR-4554. British Journal of Cancer. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors. Malaria World. Available at: [Link]

  • Miki, T., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological Sciences. Available at: [Link]

  • Bakulina, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ResearchGate. In vivo pharmacokinetic data from mice dosed with various half-life... Available at: [Link]

  • NextSDS. 2-(piperidin-3-yl)acetamide — Chemical Substance Information. Available at: [Link]

  • PMDA. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Available at: [Link]

  • Smith, A. M., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of 2-Hydroxy-2-(piperidin-3-yl)acetamide

Introduction and Strategic Overview 2-Hydroxy-2-(piperidin-3-yl)acetamide is a highly functionalized, versatile building block prevalent in medicinal chemistry and drug development. However, incorporating this molecule i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

2-Hydroxy-2-(piperidin-3-yl)acetamide is a highly functionalized, versatile building block prevalent in medicinal chemistry and drug development. However, incorporating this molecule into complex scaffolds presents a unique chemoselectivity challenge due to the presence of three distinct nucleophilic sites:

  • A secondary aliphatic amine (the piperidine ring).

  • A secondary alcohol.

  • A primary amide.

When targeting the selective N-arylation of the piperidine ring via Palladium-catalyzed Buchwald-Hartwig cross-coupling, the reaction conditions must be meticulously tuned[1]. Unoptimized conditions often lead to competitive O-arylation of the alcohol or N-arylation of the primary amide. This application note details a robust, self-validating protocol utilizing the Pd-RuPhos catalyst system and a mild inorganic base to achieve complete chemoselectivity[2].

Mechanistic Insights and Causality (E-E-A-T)

Ligand Selection: The RuPhos Advantage

For the arylation of secondary amines, the rate-limiting step in the Buchwald-Hartwig catalytic cycle is typically reductive elimination[3]. Bulky, electron-rich biarylphosphine ligands are required to accelerate this step. RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is specifically designed for secondary amines[4]. Its large steric profile forces the palladium center into a geometry that dramatically lowers the activation energy barrier for reductive elimination, preventing catalyst stalling and decomposition[2][5]. In contrast, ligands like BrettPhos are optimized for primary amines, where oxidative addition is the rate-limiting step[3].

Base Selection: Preventing Off-Target Deprotonation

The choice of base is the primary driver of chemoselectivity in this system[6]. Strong bases such as Sodium tert-butoxide (NaOtBu) or LiHMDS will readily deprotonate the secondary alcohol (pKa ~ 16) and the primary amide, generating highly nucleophilic alkoxides and amidates that compete with the piperidine nitrogen for the Pd(II) intermediate[7].

By utilizing a mild, insoluble inorganic base like Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) in a non-polar solvent (e.g., 1,4-Dioxane), the reaction proceeds via a carbonate-assisted deprotonation pathway[6]. This keeps the alcohol and amide intact while efficiently neutralizing the hydrohalic acid generated during the amine coordination step.

Catalytic Cycle and Selectivity Pathway

The following diagram illustrates the Pd-RuPhos catalytic cycle, emphasizing the points of chemoselective divergence.

CatalyticCycle Pd0 Pd(0)-RuPhos Complex OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide OxAdd->PdII AmineCoord Amine Coordination (Piperidine NH) PdII->AmineCoord Chemoselective Side1 O-Arylation (Avoided) PdII->Side1 Strong Base (e.g., NaOtBu) Side2 Amide N-Arylation (Avoided) PdII->Side2 Strong Base Deprot Deprotonation (Cs2CO3) AmineCoord->Deprot RedElim Reductive Elimination (Rate-Limiting) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Arylated Piperidine (Target) RedElim->Product

Caption: Catalytic cycle of Pd-RuPhos highlighting chemoselective N-arylation over O-arylation.

Data Presentation: Optimization Matrix

The table below summarizes the quantitative rationale behind the selected protocol, demonstrating the consequences of deviating from the optimal ligand/base pairing.

LigandBaseSolventTemp (°C)Piperidine N-Arylation (%)O-Arylation (%)Amide Arylation (%)
RuPhos Cs2CO3 1,4-Dioxane 100 > 95% < 2% < 2%
RuPhosNaOtBu1,4-Dioxane10040%45%15%
BrettPhosCs2CO31,4-Dioxane10025% (Incomplete)< 2%< 2%
SPhosK3PO4Toluene11070%5%5%

Note: Data represents generalized conversion metrics based on comparative ligand performance studies for functionalized secondary amines[2][3].

Experimental Protocol

This self-validating workflow incorporates critical degassing steps to prevent Pd(0) oxidation and utilizes in-process LC-MS monitoring to ensure reaction completion before workup.

Reagents and Materials
  • Amine : 2-Hydroxy-2-(piperidin-3-yl)acetamide (1.0 equiv, 1.0 mmol)

  • Electrophile : Aryl Bromide or Chloride (1.1 equiv, 1.1 mmol)

  • Catalyst : Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

  • Ligand : RuPhos (0.04 equiv, 4 mol%)

  • Base : Cs2CO3 (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol)

  • Solvent : Anhydrous 1,4-Dioxane (0.2 M relative to amine)

Step-by-Step Methodology

Step 1: Preparation of the Pre-Catalyst Mixture

  • In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd2(dba)3 (18.3 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol).

  • Seal the vial with a PTFE septum and purge with Argon (3 cycles of vacuum/Argon backfill). Causality: Removing oxygen prevents the irreversible oxidation of the electron-rich RuPhos ligand and the active Pd(0) species[7].

Step 2: Addition of Substrates and Base

  • Briefly open the vial under a positive flow of Argon and add 2-Hydroxy-2-(piperidin-3-yl)acetamide (158.2 mg, 1.0 mmol), the Aryl Halide (1.1 mmol), and finely powdered Cs2CO3 (651.6 mg, 2.0 mmol).

  • Re-seal the vial and perform 3 additional vacuum/Argon purge cycles. Causality: Finely powdered Cs2CO3 maximizes the surface area for the heterogeneous deprotonation step, which is critical in non-polar solvents[6].

Step 3: Solvent Addition and Degassing

  • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Sparge the suspension with Argon for 10 minutes.

Step 4: Reaction Execution and Monitoring

  • Place the vial in a pre-heated oil block at 100 °C. Stir vigorously (800+ rpm).

  • Monitor the reaction via LC-MS after 4 hours. The mass of the target product should correspond to[M+H]+ = (Amine Mass + Aryl Mass - Halogen Mass).

  • Continue heating until the starting amine is consumed (typically 12-18 hours).

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the pad with additional Ethyl Acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the pure N-arylated product.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Prep Dry Solvents & Ar Step2 2. Catalyst Loading Pd2(dba)3 + RuPhos Step1->Step2 Step3 3. Substrate Addition Amine, Ar-X, Cs2CO3 Step2->Step3 Step4 4. Reaction 100°C, 12-18h Step3->Step4 Step5 5. Workup Filter through Celite Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig amination.

Troubleshooting and Quality Control

  • Incomplete Conversion : If LC-MS indicates stalled conversion, the rate-limiting reductive elimination may be hindered by an overly electron-rich aryl halide. Consider increasing the catalyst loading to 5 mol% Pd / 10 mol% RuPhos or switching to a more polar solvent like t-Amyl alcohol to stabilize the transition state.

  • Formation of O-Arylated Byproducts : Indicates the presence of a stronger base or trace moisture leading to hydroxide formation. Ensure Cs2CO3 is strictly anhydrous and solvents are properly dried.

References

  • ACS Publications. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction." ACS Omega. URL:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. URL:[Link]

  • ACS Publications. "Role of the Base in Buchwald–Hartwig Amination." The Journal of Organic Chemistry. URL:[Link]

  • Wikipedia. "Buchwald–Hartwig amination." Wikipedia. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Hydroxy-2-(piperidin-3-yl)acetamide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with solvating 2-Hydroxy-2-(piperidin-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with solvating 2-Hydroxy-2-(piperidin-3-yl)acetamide in Dimethyl Sulfoxide (DMSO). This resource is engineered for researchers and drug development professionals who require mechanistic insights alongside actionable, self-validating protocols.

Part 1: Mechanistic Insights (The "Why" Behind the Solubility Barrier)

To successfully troubleshoot solubility, we must first understand the molecular behavior of 2-Hydroxy-2-(piperidin-3-yl)acetamide in solution.

1. The Hydrogen-Bonding Network The molecular structure of this compound features a piperidine ring (a secondary amine), a hydroxyl group, and an acetamide moiety. This creates a dense network of hydrogen bond donors and acceptors. In a solid state, these functional groups form a tightly packed crystal lattice. Dissolving this compound requires the solvent to break these intermolecular bonds—a process that is often kinetically slow, even in a highly polar aprotic solvent like DMSO [3].

2. The Salt Paradox in Aprotic Solvents Commercially, this compound is frequently synthesized and supplied as a hydrochloride (HCl) salt to improve its stability and aqueous solubility [1]. However, this creates a "Salt Paradox" in the laboratory. While anhydrous DMSO is an excellent solvent for uncharged organic molecules, it is an aprotic solvent. It lacks the ability to effectively solvate small, hard anions like chloride through hydrogen bonding. Consequently, the HCl salt form of 2-Hydroxy-2-(piperidin-3-yl)acetamide often exhibits paradoxically lower solubility in pure anhydrous DMSO than in standard aqueous buffers.

3. Solvent Hygroscopicity DMSO is highly hygroscopic, meaning it rapidly absorbs moisture from the ambient atmosphere [2]. If you are working with the free base form of the compound, water ingress into your DMSO stock can decrease the solubility of the lipophilic portions of the molecule, leading to spontaneous precipitation.

Part 2: Troubleshooting FAQs

Q1: I added anhydrous DMSO to my lyophilized powder, but it formed a cloudy suspension instead of a clear solution. What is happening? A1: You are likely observing a kinetic solubility barrier rather than an absolute thermodynamic limit. Dissolving compounds with high crystal lattice energies in DMSO can be a very slow kinetic process[3]. The solvent molecules require additional time and mechanical energy to disrupt the solid lattice. Action: Do not immediately add more solvent. Instead, apply mechanical energy via vigorous vortexing, followed by sonication in a water bath.

Q2: I sonicated the sample for 15 minutes, but the compound is still not dissolving. I checked the vial, and it is the HCl salt form. How do I fix this? A2: This is the Salt Paradox in action. Anhydrous DMSO cannot effectively solvate the chloride counterion [1]. Action: If your downstream experimental design permits, adding 5–10% v/v of a protic solvent (such as sterile ddH2O or your assay buffer) directly to the DMSO stock can dramatically enhance the solvation of the chloride ion, instantly clearing the solution. If water is strictly prohibited in your stock, you must source the free base form of the compound.

Q3: Can I use heat to force the dissolution of stubborn aggregates? A3: Yes, but strictly within controlled parameters. Gentle warming increases the kinetic energy of the solvent, which aids in overcoming the dissolution energy barrier[2]. However, you must use a controlled water bath set between 30°C and 40°C. Exceeding 50°C risks thermal degradation of the acetamide group and accelerates the oxidation of DMSO.

Q4: My 100% DMSO stock solution was perfectly clear, but when I diluted it into my cell culture media (PBS), the compound immediately crashed out. Why? A4: You are experiencing a "solvent-shift precipitation." When a concentrated DMSO stock is introduced into an aqueous medium, the rapid diffusion of DMSO into the bulk water leaves the compound transiently supersaturated. The hydrophobic effect drives the solute molecules to aggregate, leading to rapid nucleation and crystalline precipitation. Action: Utilize co-solvents like PEG400 or Tween-80 in your intermediate dilutions to maintain solubility via micellar encapsulation during the transition [4].

Part 3: Diagnostic Workflows & Mechanisms

TroubleshootingWorkflow Start Compound fails to dissolve in 100% DMSO CheckForm Verify Chemical Form (Free Base vs. HCl Salt) Start->CheckForm IsSalt Is it an HCl salt? CheckForm->IsSalt SaltPath Add protic co-solvent (e.g., 5% ddH2O) IsSalt->SaltPath Yes (HCl Salt) BasePath Ensure Anhydrous DMSO (Check for water ingress) IsSalt->BasePath No (Free Base) HeatSonicate Gentle heating (37°C) & Sonication (15 min) SaltPath->HeatSonicate BasePath->HeatSonicate Success Complete Dissolution HeatSonicate->Success Clear Solution Fail Evaluate alternative solvents (PEG400, Tween-80) HeatSonicate->Fail Still Cloudy

Fig 1. Decision tree for troubleshooting DMSO solubility based on chemical form.

SolventShift DMSO 100% DMSO Stock (Solvated) BufferAdd Dilution in Aqueous Buffer DMSO->BufferAdd Supersat Transient Supersaturation BufferAdd->Supersat Rapid Solvent Exchange Nucleation Nucleation & Aggregation Supersat->Nucleation Hydrophobic Effect Precipitate Crystalline Precipitate Nucleation->Precipitate Lattice Formation

Fig 2. Mechanism of solvent-shift precipitation during aqueous buffer dilution.

Part 4: Quantitative Data & Solvent Selection

The table below summarizes the expected solubility behaviors based on the compound's salt form and the selected solvent system. Use this matrix to select the optimal environment for your specific assay.

Solvent SystemTarget Chemical FormPrimary Solvation MechanismExpected SolubilityScientific Recommendation
100% Anhydrous DMSO Free BaseDipole-dipole, H-bond acceptanceHighPrimary choice for free base. Ensure DMSO is freshly opened to avoid water ingress [2].
100% Anhydrous DMSO HCl SaltPoor anion solvation (aprotic)Low to ModerateNot recommended. High kinetic barrier due to unsolvated chloride ions.
Aqueous Buffers (PBS) HCl SaltIon-dipole, full dissociationVery HighPrimary choice for HCl salt if downstream assays tolerate direct aqueous dosing.
DMSO + 10% ddH2O HCl SaltMixed protic/aprotic solvationHighRescue strategy for stubborn DMSO stocks that fail to clear after sonication.
DMSO + PEG400/Tween-80 Either FormMicellar/Polymeric encapsulationHighBest strategy for preventing solvent-shift precipitation during in vitro assays [4].

Part 5: Step-by-Step Experimental Protocols

Every protocol must be a self-validating system. Follow these steps sequentially to ensure reproducibility and prevent compound degradation.

Protocol A: Optimal Stock Preparation (Free Base in DMSO)
  • Equilibration: Remove the sealed vial of 2-Hydroxy-2-(piperidin-3-yl)acetamide from cold storage (-20°C) and allow it to equilibrate to ambient room temperature for at least 30 minutes. Validation check: Opening a cold vial introduces atmospheric condensation, ruining the anhydrous environment.

  • Solvent Addition: Using a calibrated positive-displacement pipette, add the calculated volume of high-purity, anhydrous DMSO directly to the powder.

  • Mechanical Disruption: Cap securely and vortex vigorously for 60 seconds.

  • Thermal/Acoustic Assistance: If particulate matter remains, place the vial in an ultrasonic water bath set to 37°C. Sonicate for 10–15 minutes [2]. Validation check: The solution must be optically clear when held against a light source.

  • Storage: Aliquot the clear stock solution into single-use amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which induce irreversible crystallization [4].

Protocol B: Rescuing a Crashed Assay Solution (Preventing Solvent Shift)

If your compound precipitates upon dilution into aqueous media, you must alter the thermodynamic landscape of the transition.

  • Halt Dilution: Do not attempt to heat the biological media to force dissolution, as this will denature proteins and ruin the assay.

  • Create an Intermediate Transition Buffer: Prepare a secondary tube containing your target aqueous buffer supplemented with a co-solvent system (e.g., 5% Tween-80 or 10% PEG400) [4].

  • Stepwise Addition: Slowly add your 100% DMSO stock solution dropwise into the transition buffer while under continuous, aggressive vortexing.

  • Final Dilution: Once the intermediate solution is clear and stable, dilute it further into your final assay volume. Validation check: The final DMSO concentration should be ≤0.5% to avoid cellular toxicity[4].

References

  • Hampton Research. Compound Solubility with Dimethylsulfoxide. Retrieved from: [Link]

  • MedChemExpress. Compound Handling Instructions. Retrieved from: [Link]

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-Hydroxy-2-(piperidin-3-yl)acetamide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with highly polar, basic secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with highly polar, basic secondary amines.

Target Analyte Profile: 2-Hydroxy-2-(piperidin-3-yl)acetamide consists of a basic piperidine ring (pKa ~10.4) and a highly hydrophilic alpha-hydroxyacetamide moiety. This dual-nature molecule presents two classic analytical hurdles: severe lack of retention on standard reversed-phase (RP) columns and extreme peak tailing due to secondary silanol interactions.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 2-Hydroxy-2-(piperidin-3-yl)acetamide elute in the void volume on my standard C18 column? Causality & Insight: Reversed-phase liquid chromatography (RP-HPLC) relies on hydrophobic interactions, but it often struggles with . At a standard acidic mobile phase pH (pH 2–4), the piperidine nitrogen is fully protonated, rendering the molecule positively charged. The added hydrophilicity of the hydroxyl and amide groups completely prevents partitioning into the C18 alkyl chains. Solution: You must shift the retention mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) is arguably the1[1]. Alternatively, use a high-pH mobile phase (pH > 10.5) to deprotonate the amine and force hydrophobic retention.

Q2: I am observing severe peak tailing and poor reproducibility. How does the mobile phase buffer fix this? Causality & Insight: Peak tailing for basic amines is driven by electrostatic interactions between the protonated secondary amine and ionized residual silanols (SiO⁻) on the silica stationary phase. If your mobile phase lacks sufficient ionic strength (e.g., using only 0.1% formic acid), these secondary interactions dominate the chromatography. Solution: The presence of buffers in the mobile phase can1[1]. Replace simple acid modifiers with a true buffer system, such as 10–20 mM ammonium formate, to effectively mask silanol sites.

Q3: How do I prepare the mobile phase to ensure a stable water layer in HILIC mode? Causality & Insight: In HILIC, retention is achieved by partitioning analytes between the organic-rich mobile phase and a thin, immobilized water layer on the stationary phase. Pumping 100% organic solvent will collapse this layer. Solution: You must use a2 in order to generate a water layer around the particle[2]. Ensure your "Organic" pump line contains at least 5% aqueous buffer.

Section 2: Mobile Phase Strategy & Decision Matrix

Selecting the correct mobile phase depends heavily on your detector compatibility (e.g., MS vs. UV) and the desired retention mechanism.

MobilePhaseOptimization Start Analyze Highly Polar Basic Amine 2-Hydroxy-2-(piperidin-3-yl)acetamide Detector Is LC-MS Compatibility Required? Start->Detector RP_HighPH High-pH RP-HPLC (pH 10.5 NH4HCO3 / MeOH) Deprotonates piperidine Detector->RP_HighPH Yes (Alternative Selectivity) HILIC_Path HILIC Mode (pH 3.0 NH4Formate / ACN) Partitions into water layer Detector->HILIC_Path Yes (High Polarity Focus) IonPair Ion-Pairing RP-HPLC (0.1% TFA or Hexanesulfonate) Masks charge, increases lipophilicity Detector->IonPair No (UV Detection Only) Success Optimal Retention (k' > 2) Symmetrical Peak Shape (As < 1.2) RP_HighPH->Success HILIC_Path->Success IonPair->Success

Caption: Decision matrix for selecting the optimal mobile phase system for polar basic amines.

Section 3: Quantitative Data Comparison

The table below summarizes expected chromatographic performance metrics for 2-Hydroxy-2-(piperidin-3-yl)acetamide across different mobile phase strategies.

Chromatographic ModeAqueous Mobile Phase (A)Organic Mobile Phase (B)Expected Retention Factor (k')Peak Asymmetry (As)LC-MS Suitability
Standard RP-HPLC 0.1% Formic Acid in H₂O0.1% Formic Acid in ACN< 0.5 (Void)> 2.5 (Tailing)Excellent
Ion-Pairing RP-HPLC 0.1% TFA in H₂O0.1% TFA in ACN1.5 - 2.51.1 - 1.3Poor (Ion Suppression)
High-pH RP-HPLC 10 mM NH₄HCO₃ (pH 10.5)Methanol2.5 - 4.01.0 - 1.2Good
HILIC (Recommended) 10 mM NH₄Formate (pH 3.0)90% ACN / 10% Buffer3.5 - 6.01.0 - 1.1Excellent

Section 4: Self-Validating Experimental Protocol (HILIC-MS Optimization)

Unlike reversed-phase chromatography, . This protocol establishes a robust HILIC method with built-in validation checks.

Step 1: Mobile Phase Preparation (Constant Ionic Strength)

Rationale: Maintaining a constant buffer concentration across the gradient prevents baseline drift and ensures consistent silanol masking.

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Mobile Phase A. (This yields an effective 10 mM buffer concentration in line B, ensuring the required >3% water layer is maintained).

Step 2: Column Equilibration (Critical Step)

Rationale: HILIC columns require extensive equilibration to form the hydration layer.

  • Flush the column (e.g., BEH Amide or Zwitterionic phase) with 50 column volumes (CV) of 50% A / 50% B to fully hydrate the pores.

  • Equilibrate with 20 CV of the starting gradient conditions (95% B).

Step 3: Gradient Execution & Self-Validation

Rationale: In HILIC, the aqueous phase is the strong eluting solvent.

  • 0.0 min: 95% B (5% Aqueous)

  • 5.0 min: 60% B (40% Aqueous)

  • 6.0 min: 60% B

  • 6.1 min: 95% B

  • 12.0 min: 95% B (Re-equilibration)

  • Self-Validation Check: Inject a void volume marker (e.g., toluene). It should elute immediately (k' = 0). Next, inject your sample. If 2-Hydroxy-2-(piperidin-3-yl)acetamide elutes before k' = 2, the system self-corrects: decrease the initial aqueous content in Step 1 to 3% to force stronger partitioning into the water layer.

Step 4: Temperature Control

Rationale: Variation in the temperature range of 30-50°C generally shows a3 with increasing temperature[3].

  • Set the column oven to a strictly controlled 35°C to ensure reproducible retention times and reduce mobile phase viscosity.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Waters Blog URL: [Link]

  • HILIC method optimisation using combined mobile phases Element Lab Solutions URL: [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column Waters URL: [Link]

  • Technical Note - Understanding HILIC separation and improving your results! YMC America, Inc. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Optimization for 2-Hydroxy-2-(piperidin-3-yl)acetamide Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges associated with synthesizing 2-Hydroxy-2-(piperidin-3-yl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges associated with synthesizing 2-Hydroxy-2-(piperidin-3-yl)acetamide .

This scaffold possesses two contiguous stereocenters: the C3 position of the piperidine ring and the α-carbon of the acetamide group. Achieving high enantiomeric excess (ee) and diastereomeric excess (de) requires navigating the inherent lability of the α-hydroxy amide position and the complex hydrogen-bonding networks of the piperidine moiety. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to optimize your workflows.

Part 1: Strategic Troubleshooting & FAQs

The synthesis of highly enantioenriched 2-Hydroxy-2-(piperidin-3-yl)acetamide typically follows one of two pathways: De Novo Asymmetric Transfer Hydrogenation (ATH) of a keto-amide precursor, or Classical Chiral Resolution of a racemic mixture.

Pathway A: Asymmetric Transfer Hydrogenation (ATH)

Q: We are attempting ATH on the 2-oxo-2-(piperidin-3-yl)acetamide precursor, but our ee plateaus at ~60% and the reaction stalls. How can we overcome this?

The Causality: The ATH of α-keto amides often suffers from poor stereocontrol because the amide nitrogen and the basic piperidine nitrogen can competitively coordinate with the metal center, disrupting the highly organized six-membered transition state required for facial selectivity. Standard Ru/BINAP or un-tethered Ru/TsDPEN systems are too conformationally flexible for this substrate. The Solution: Transition to a tethered Noyori-Ikariya Ru/TsDPEN catalyst . The tethered structure restricts the conformational flexibility of the catalyst, locking it into a rigid chiral pocket that forces the substrate into a single reactive conformation[1]. Furthermore, utilizing a Formic Acid/Triethylamine (FA/TEA) azeotrope as the hydrogen donor promotes Dynamic Kinetic Resolution (DKR). Because the α-stereocenter of the piperidine ring is labile under these specific catalytic conditions, both epimers of the starting material can converge into a single highly enantioenriched diastereomer[2].

Pathway B: Classical Chiral Resolution

Q: During the classical resolution of racemic 2-Hydroxy-2-(piperidin-3-yl)acetamide using standard L-tartaric acid, we get a gummy precipitate (oiling out) instead of crystals. Why does this happen?

The Causality: The secondary amine of the piperidine ring readily forms salts with tartaric acid. However, the high polarity and extensive hydrogen-bonding capacity of the α-hydroxy amide moiety lead to supersaturation. Instead of nucleating crystals, the system undergoes liquid-liquid phase separation (oiling out). The Solution: You must increase the lipophilicity of the resolving agent to disrupt the excessive hydrogen-bonding network. Switch to Di-p-toluoyl-L-tartaric acid (L-DTTA) . The bulky aryl groups promote the formation of a highly crystalline diastereomeric hemisalt. Adjusting the solvent to a THF/H2O mixture optimizes the thermodynamic equilibrium of the solid solution, driving precipitation[3].

Q: We successfully isolated the enantiopure L-DTTA salt (>98% de), but upon free-basing, we observe a 15-20% drop in ee. What is causing this racemization?

The Causality: The α-proton adjacent to the carbonyl and hydroxyl group in α-hydroxy amides is unusually acidic. Exposure to strong aqueous bases (e.g., NaOH or KOH) during the salt-break step triggers reversible enolization, leading to rapid racemization at the α-stereocenter[4]. The Solution: Free-basing must be conducted under strictly mild, biphasic conditions at low temperatures (0–5 °C) using a weak base like saturated aqueous NaHCO₃.

Part 2: Pathway Decision Matrix & Mechanistic Workflows

To determine the most efficient route for your specific laboratory setup, consult the decision matrix below.

DecisionTree Start Goal: High ee 2-Hydroxy-2- (piperidin-3-yl)acetamide Route1 De Novo Asymmetric Synthesis (ATH of α-Keto Amide) Start->Route1 Precursor Available Route2 Classical Chiral Resolution (Racemic Mixture) Start->Route2 Racemate Available CatChoice Use Ru/TsDPEN Catalyst (Formic Acid / TEA) Route1->CatChoice ResChoice Use Di-p-toluoyl-L-tartaric acid (Isopropanol / Water) Route2->ResChoice Opt1 Optimize dr/ee via DKR CatChoice->Opt1 Opt2 Optimize Salt Crystallization ResChoice->Opt2

Caption: Decision matrix for selecting between ATH and classical resolution for high ee synthesis.

Mechanistic Insight: ATH Catalytic Cycle

Understanding the catalytic cycle is critical for troubleshooting stalled reactions. The hydride transfer occurs via a highly structured six-membered transition state.

ATH_Mechanism RuCat Noyori-Ikariya Ru(II) Catalyst 16-electron active species Hydride Ru-Hydride Formation HCOOH as hydride source RuCat->Hydride + Formate TS Six-Membered Transition State Hydrogen bonding to α-keto amide Hydride->TS Substrate Binding Product Chiral α-Hydroxy Amide High ee & dr restored TS->Product Hydride Transfer Product->RuCat Catalyst Regeneration

Caption: Catalytic cycle of Ru(II)-mediated asymmetric transfer hydrogenation for α-keto amides.

Part 3: Quantitative Data & Optimization Metrics

The following table summarizes the quantitative improvements achieved by applying the causality-driven optimizations discussed above.

MethodReagent / CatalystSolvent SystemTemp (°C)Yield (%)ee (%)de (%)
ATH (Baseline) RuCl(p-cymene)[(R,R)-TsDPEN]iPrOH / t-BuOK25656255
ATH (Optimized) Tethered Ru/(R,R)-TsDPENFA / TEA (5:2)4088>9992
Resolution (Baseline) L-Tartaric AcidEtOH / H₂O20N/A (Oil)N/AN/A
Resolution (Optimized) Di-p-toluoyl-L-tartaric acidTHF / H₂O (80:20)2038*98>95

*Note: Yield for resolution represents a single enantiomer isolated from a racemate (maximum theoretical yield = 50%).

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized ATH of 2-oxo-2-(piperidin-3-yl)acetamide via DKR

This protocol utilizes N-Boc protection to prevent catalyst poisoning by the secondary amine.

  • Preparation: In a rigorously degassed Schlenk flask, dissolve 2-oxo-2-(1-Boc-piperidin-3-yl)acetamide (10.0 mmol) in a 5:2 azeotropic mixture of Formic Acid/Triethylamine (15 mL).

  • Catalyst Addition: Add the tethered (R,R)-Ru/TsDPEN catalyst (0.05 mmol, 0.5 mol%). Self-Validation Check: The solution should turn a deep, homogeneous color without precipitation.

  • Reaction: Stir the mixture at 40 °C for 24 hours under a positive pressure of argon. Monitor conversion via chiral HPLC (Chiralpak AD-H column).

  • Workup: Dilute the reaction with EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Deprotection (Critical Step): Cleave the Boc group using 4M HCl in dioxane strictly at 0 °C. Causality: Elevated temperatures during acidic deprotection can trigger dehydration or epimerization of the α-hydroxy amide.

Protocol B: Classical Chiral Resolution via L-DTTA

This protocol utilizes sub-stoichiometric resolving agent addition to thermodynamically favor the desired hemisalt.

  • Salt Formation: Dissolve racemic 2-Hydroxy-2-(piperidin-3-yl)acetamide (100 mmol) in a THF/H₂O mixture (80:20 v/v, 200 mL) and heat to 60 °C until fully homogeneous.

  • Resolving Agent Addition: Slowly add Di-p-toluoyl-L-tartaric acid (35 mmol, 0.35 equiv) in portions. Causality: Using 0.35 equivalents prevents the co-precipitation of the more soluble, undesired diastereomeric salt.

  • Controlled Crystallization: Cool the solution to 20 °C at a strictly controlled rate of 5 °C/hour. Once at 40 °C, seed the solution with 0.1% of pure diastereomeric salt. Stir for 12 hours at 20 °C.

  • Isolation: Filter the resulting crystalline hemisalt and wash with ice-cold THF (2 x 20 mL). Self-Validation Check: Check the de of the salt via NMR or chiral HPLC before proceeding.

  • Mild Free-Basing: Suspend the salt in cold EtOAc (0 °C). Add cold saturated aqueous NaHCO₃ (1.1 equiv relative to the salt). Stir gently for 10 minutes, immediately separate the organic layer, dry over Na₂SO₄, and concentrate to yield the enantioenriched free base.

Part 5: References

  • Asymmetric Transfer Hydrogenation of α-Keto Amides; Highly Enantioselective Formation of Malic Acid Diamides and α-Hydroxyamides. ACS Publications.[Link]

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI.[Link]

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. ACS Publications.[Link]

  • Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society.[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 2-Hydroxy-2-(piperidin-3-yl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals mitigate the chemical vulnerabilities of 2-Hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals mitigate the chemical vulnerabilities of 2-Hydroxy-2-(piperidin-3-yl)acetamide .

This compound is a highly valuable synthetic scaffold, but it presents two primary sites susceptible to oxidative degradation: the secondary amine within the piperidine ring and the alpha-hydroxy amide moiety. This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure the long-term integrity of your compound.

Mechanistic Causality: The "Why" Behind the Degradation

Before implementing a storage protocol, it is critical to understand the exact pathways that lead to the degradation of your sample.

  • Piperidine Ring Oxidation (N-Oxidation): Unlike tertiary amines that form stable N-oxides, secondary amines undergo oxidation to a transient hydroxylamine intermediate. Under atmospheric oxygen or in the presence of trace peroxides, this hydroxylamine is rapidly further oxidized to a nitrone[1][2].

  • Ring-Opening via C-H Abstraction: Radical-mediated hydrogen abstraction at the C2 or C6 positions of the piperidine ring leads to the formation of imines, which are highly susceptible to subsequent ring-cleavage[3].

  • Alpha-Hydroxy Amide Oxidation: The hydroxyl group adjacent to the amide carbonyl can be oxidized via free-radical mechanisms, converting the molecule into an alpha-keto amide degradant.

  • Autoxidation Initiators: These degradation pathways are propagated by peroxyl radicals and catalyzed by trace transition metals, UV light, and peroxides commonly found in ethereal solvents or polymeric excipients[4][5].

OxidationMechanisms Parent 2-Hydroxy-2- (piperidin-3-yl)acetamide Hydroxylamine Hydroxylamine (+16 Da) Parent->Hydroxylamine O2 / Peroxides (N-Oxidation) KetoAmide Alpha-Keto Amide (-2 Da) Parent->KetoAmide C-H Abstraction (Alpha-Carbon) RingOpen Ring-Opened Products Parent->RingOpen C2/C6 Abstraction (Radical Mechanism) Nitrone Nitrone Degradant (+14 Da) Hydroxylamine->Nitrone -H2 (Further Oxidation)

Autoxidation pathways of 2-Hydroxy-2-(piperidin-3-yl)acetamide.

Troubleshooting Guide

If you suspect your batch has degraded, use the diagnostic matrix below to identify the mechanistic cause and apply the correct corrective action.

Table 1: Diagnostic Matrix for 2-Hydroxy-2-(piperidin-3-yl)acetamide Degradation

SymptomAnalytical Signature (LC-MS / HPLC)Mechanistic CauseCorrective Action
Yellow/Brown Discoloration +14 Da peak on LC-MSNitrone formation via secondary amine oxidation[2][6].Purge headspace with Argon; ensure strict protection from ambient light[6].
Loss of Potency in Assay -2 Da peak on LC-MSOxidation of the alpha-hydroxy group to an alpha-keto amide.Remove trace transition metals; use EDTA in aqueous assay buffers.
Unidentified Polar Peaks Early eluting HPLC peaksRing-opening products from C2/C6 hydrogen abstraction[3].Lower storage temperature to -20°C to arrest radical propagation[7].

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a +14 Da and a +16 Da mass shift after 3 months of storage. What happened? Answer: A +16 Da shift indicates the formation of a hydroxylamine (the addition of an oxygen atom to the secondary amine). A +14 Da shift is the classic signature of a nitrone degradant, which forms when the hydroxylamine undergoes further oxidation and loses two hydrogen atoms (-2 Da)[1][2]. To prevent this, ensure your storage environment is strictly oxygen-free (argon purged) and protected from light, which initiates photo-oxidative free radical mechanisms[6].

Q2: Should I store the compound as a lyophilized solid or in a stock solution? Answer: Always store it as a lyophilized solid for long-term preservation. Solution-state autoxidation is significantly faster due to increased molecular mobility and the potential presence of dissolved oxygen or solvent-derived peroxides[5]. If you must store it in solution, avoid ethereal solvents (like THF or dioxane) which form peroxides over time[4]. Use degassed, anhydrous DMSO or acetonitrile, and store at -80°C.

Q3: How does temperature affect the stability of this piperidine derivative? Answer: Elevated temperatures exponentially increase the rate of autoxidation. Piperidine derivatives should generally be stored between 2°C and 8°C for short-term use, but for long-term storage (months to years), -20°C is mandatory[6][7].

Table 2: Quantitative Stability Data (Illustrative Recovery % over 6 Months)

Storage ConditionPhysical StatePurity at 1 MonthPurity at 6 Months
25°C, Ambient Air, Clear VialSolution (H₂O)88.5%< 50.0%
4°C, Ambient Air, Amber VialSolid (Powder)98.2%89.4%
-20°C, Argon Purged, Amber VialSolid (Powder)> 99.9%99.5%

Validated Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Do not skip the causality checks or validation steps.

Protocol 1: Inert Aliquoting and Long-Term Storage Workflow
  • Step 1: Lyophilize the compound to a dry powder.

    • Causality: Solution-state autoxidation is significantly faster due to increased molecular mobility and dissolved oxygen[5]. Removing the solvent arrests hydrolytic and solvent-mediated radical pathways.

  • Step 2: Transfer to amber glass vials.

    • Causality: UV and ambient light provide the activation energy required to initiate photo-oxidative free radical mechanisms[6][7]. Amber glass blocks UV transmission.

  • Step 3: Purge the vial with Argon gas for 30 seconds.

    • Causality: Argon is heavier than air and effectively displaces atmospheric oxygen, which is the primary reactant in the formation of N-oxides and nitrones[6].

  • Step 4: Seal with PTFE-lined caps and store at -20°C.

    • Causality: PTFE prevents the leaching of plasticizers that can act as radical initiators. Storing at -20°C drastically reduces the kinetic rate of any residual oxidative reactions[7].

  • Self-Validation Check: Include a "sacrificial" control vial in the same batch. After 30 days, dissolve the control in degassed solvent and analyze via LC-MS. If the +14 Da (nitrone) peak is <0.1%, the purging and sealing protocol is validated.

AliquotingWorkflow S1 1. Lyophilize to Dry Powder S2 2. Aliquot into Amber Glass Vials S1->S2 S3 3. Purge with Argon Gas S2->S3 S4 4. Seal with PTFE-Lined Caps S3->S4 S5 5. Store at -20°C with Desiccant S4->S5

Validated workflow for the long-term storage of piperidine-containing amides.

Protocol 2: Forced Degradation Study (Stability-Indicating Assay)
  • Step 1: Prepare a 1 mg/mL solution of the compound in ACN/Water (50:50).

  • Step 2: Add AIBN (azobisisobutyronitrile) to a final concentration of 10 mM and incubate at 40°C for 24 hours.

    • Causality: AIBN is a thermal radical initiator that predictably generates peroxyl radicals in solution. This simulates years of autoxidation in a compressed timeframe without relying on harsh, non-physiological oxidants like H₂O₂[5].

  • Step 3: Quench the reaction and analyze via high-resolution LC-MS.

    • Causality: You must establish the exact retention times of the hydroxylamine (+16 Da) and nitrone (+14 Da) degradants to ensure your chromatographic method can resolve them from the parent peak[1][6].

  • Self-Validation Check: The protocol is validated if mass balance is achieved—meaning the reduction in the parent peak's Area Under the Curve (AUC) directly correlates to the sum of the AUCs of the identified oxidative degradant peaks.

References

  • Title : What are the storage stability of Piperidine Series compounds over time? Source : BTCPharmTech URL : [Link]

  • Title : Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source : White Rose Research Online URL :[Link]

  • Title : Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide Source : ACS Publications URL : [Link]

  • Title : Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 Source : PMC / NIH URL : [Link]

  • Title : CHAPTER 3: Oxidative Degradation Source : The Royal Society of Chemistry (RSC) URL : [Link]

  • Title : Theoretical and Experimental Investigation of Autoxidation Propensity of Selected Drugs in Solution State Source : ACS Publications URL : [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in 2-Hydroxy-2-(piperidin-3-yl)acetamide Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in analytical chromatography: the severe peak tailing of highly pola...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in analytical chromatography: the severe peak tailing of highly polar, basic amines.

2-Hydroxy-2-(piperidin-3-yl)acetamide presents a unique chromatographic challenge. It combines a highly basic piperidine ring (a secondary amine) with a polar, hydrogen-bonding hydroxyacetamide moiety. In standard Reversed-Phase Liquid Chromatography (RPLC), this dual nature often results in poor retention and severe peak asymmetry. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Mechanistic Root Cause Analysis

Before adjusting instrument parameters, we must understand the chemical environment inside the column. The workflow below outlines the logical progression for diagnosing and resolving peak tailing driven by secondary interactions.

PeakTailingWorkflow Start Peak Tailing Detected 2-Hydroxy-2-(piperidin-3-yl)acetamide CheckpH Evaluate Mobile Phase pH Start->CheckpH LowpH Low pH (pH < 3.0) Protonate Silanols CheckpH->LowpH Standard Silica HighpH High pH (pH > 11.5) Deprotonate Amine CheckpH->HighpH Hybrid Silica Additives Add Chaotropic Salts (e.g., NaClO4) LowpH->Additives Tailing Persists Success Symmetrical Peak (Tf < 1.2) LowpH->Success Resolved Column Switch to HILIC or Polar-Embedded Column HighpH->Column Poor Retention HighpH->Success Resolved Additives->Column Tailing Persists Additives->Success Resolved Column->Success Resolved

Troubleshooting workflow for basic amine peak tailing in HPLC.

Troubleshooting Guide & FAQs

Q1: Why does 2-Hydroxy-2-(piperidin-3-yl)acetamide exhibit severe peak tailing on standard C18 columns? A1: The root cause is a secondary ion-exchange interaction. The piperidine nitrogen is a strong base with a pKa of approximately 11.2 1. At typical acidic or neutral mobile phase pH levels, this secondary amine is fully protonated (cationic). Concurrently, standard silica-based stationary phases contain residual silanol groups (-SiOH) that become ionized (-SiO⁻) above pH 3.5. The electrostatic attraction between the protonated piperidine and the ionized silanols creates a non-linear adsorption isotherm, which manifests chromatographically as a sharp peak front and a diffusive, tailing rear 2.

Q2: How should I optimize the mobile phase pH to mitigate these secondary interactions? A2: You must manipulate the charge state of either the stationary phase or the analyte.

  • Low-pH Strategy (pH < 3.0): By lowering the pH below the pKa of the silanols, you protonate and neutralize the active sites on the silica. This significantly reduces ionic interactions, though the piperidine remains charged.

  • High-pH Strategy (pH > 11.5): Raising the pH above the pKa of the piperidine ring deprotonates the amine, rendering the analyte entirely neutral 3. This completely eliminates the ion-exchange mechanism. Caution: This approach requires specialized hybrid-silica or polymer-based columns, as standard silica dissolves rapidly at high pH.

Q3: If I am restricted to low-pH conditions, what mobile phase additives can improve peak symmetry? A3: If tailing persists at low pH, you must introduce components that outcompete the analyte for silanol sites or mask the analyte's charge.

  • Competing Bases: Adding a small, basic modifier like Triethylamine (TEA) at 0.1% v/v competitively binds to and masks active silanol sites 4.

  • Chaotropic Salts: Leveraging the Hofmeister series is highly effective. Lipophilic anions like perchlorate (ClO₄⁻) or hexafluorophosphate (PF₆⁻) form tight, non-stoichiometric ion pairs with the protonated piperidine [[5]](). This heavily shields the positive charge from the stationary phase, providing superior peak symmetry compared to traditional modifiers like phosphate or TFA 5.

Q4: Given the molecule's high polarity, what stationary phase alternatives exist if RPLC fails? A4: The hydroxyacetamide moiety makes this molecule highly hydrophilic, often leading to poor retention (elution near the void volume) in standard RPLC. If retention factor ( k ) is < 2, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC leverages the molecule's polarity, using a highly organic mobile phase (e.g., >90% Acetonitrile) and a polar stationary phase (e.g., bare silica or amide-bonded) to achieve excellent retention and peak shape.

Quantitative Data: Mobile Phase Additive Comparison

The table below summarizes the expected chromatographic parameters for 2-Hydroxy-2-(piperidin-3-yl)acetamide under various mobile phase conditions, demonstrating the superiority of chaotropic and high-pH approaches.

Mobile Phase ConditionpHStationary PhaseRetention Factor ( k )USP Tailing Factor ( Tf​ )Resolution Outcome
0.1% Formic Acid (FA)2.7Standard C181.22.8Severe Tailing, Poor Retention
0.1% Trifluoroacetic Acid (TFA)2.0Standard C181.51.7Moderate Tailing
0.1% Triethylamine (TEA) buffer6.5Standard C182.41.8Moderate Tailing
100 mM NaClO₄ + 0.05% HClO₄ 2.0 Standard C18 3.1 1.1 Excellent Symmetry
10 mM Ammonium Bicarbonate 11.0 Hybrid C18 4.5 1.0 Excellent Symmetry

Validated Experimental Protocols

To ensure scientific integrity, every protocol listed below operates as a self-validating system. Do not proceed to sample analysis until the System Suitability Testing (SST) criteria are met.

Protocol A: Low-pH Chaotropic RPLC Method

Mechanism: Utilizes the Hofmeister effect to form tight ion pairs with the protonated piperidine, shielding it from residual silanols.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 12.2 g of Sodium Perchlorate (NaClO₄) in 1 L of LC-MS grade water (yields 100 mM). Add 0.5 mL of 70% Perchloric acid (HClO₄) to achieve 0.05% v/v. Verify pH is ~2.0.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a highly end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Equilibration: Flush the column with 95% A / 5% B at 1.0 mL/min for 15 column volumes.

  • System Suitability Testing (Self-Validation):

    • Inject a 0.1 mg/mL standard solution of 2-Hydroxy-2-(piperidin-3-yl)acetamide.

    • Validation Gate: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. If Tf​>1.5 , the system is failing; re-verify the mobile phase pH is exactly 2.0 and ensure the column is fully end-capped. Do not proceed to sample analysis until Tf​≤1.2 .

  • Sample Analysis: Run a gradient from 5% B to 60% B over 15 minutes.

Protocol B: HILIC Method for Polar Basic Amines

Mechanism: Partitions the highly polar hydroxyacetamide group into an aqueous-enriched layer on a polar stationary phase, while the basic amine interacts favorably without tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Column Selection: Amide-bonded HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Equilibration: HILIC requires extensive equilibration to form the aqueous layer. Flush with 5% A / 95% B for a minimum of 50 column volumes.

  • System Suitability Testing (Self-Validation):

    • Perform three replicate injections of the standard solution.

    • Validation Gate: Monitor retention time ( tR​ ). If the tR​ drift between injections exceeds 2%, the aqueous layer on the stationary phase is not fully established. Continue equilibration until the Relative Standard Deviation (RSD) of tR​ is < 1% before analyzing unknown samples.

  • Sample Analysis: Run an isocratic method at 90% B, or a shallow gradient from 95% B down to 60% B.

Sources

Optimization

Technical Support Center: Derivatization of 2-Hydroxy-2-(piperidin-3-yl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering synthetic roadblocks with 2-Hydroxy-2-(piperidin-3-yl)acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering synthetic roadblocks with 2-Hydroxy-2-(piperidin-3-yl)acetamide . This molecule presents a unique chemoselectivity challenge due to its trifunctional nature: it possesses a secondary amine (piperidine ring), a secondary alcohol (alpha to the amide), and a primary amide.

Without precise mechanistic control, derivatization attempts often result in complex mixtures, intramolecular cyclization, or degradation of chiral integrity. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-fidelity functionalization.

Workflow Visualization: Chemodivergent Derivatization

Workflow Start 2-Hydroxy-2-(piperidin-3-yl)acetamide BranchN Goal: N-Derivatization Start->BranchN BranchO Goal: O-Derivatization Start->BranchO MethN N-Carbonylimidazole + Pyridinium Ion Catalyst BranchN->MethN MethO Acyl Halide + CF3COOH (Acidic) BranchO->MethO MethO_B N-Carbonylimidazole + DBU Catalyst BranchO->MethO_B ResultN Chemoselective N-Acyl Derivative MethN->ResultN ResultO Chemoselective O-Acyl Derivative MethO->ResultO MethO_B->ResultO

Figure 1: Chemodivergent derivatization pathways for 2-Hydroxy-2-(piperidin-3-yl)acetamide.

Quantitative Data: Chemoselectivity Profiles

Table 1: Comparative Chemoselectivity of Acylation Conditions for Amino Alcohols

Reagent SystemPrimary Catalyst / AdditiveDominant PathwayN-Acyl Yield (%)O-Acyl Yield (%)Major Side Reaction
Acyl ChlorideEt₃N (Standard Base)N-Acylation70 - 80%10 - 15%N,O-Diacylation
N-CarbonylimidazolePyridinium IonN-Acylation> 95%< 1%None
N-CarbonylimidazoleDBUO-Acylation< 5%> 90%Epimerization (if prolonged)
Acyl HalideCF₃COOH (Acidic)O-Acylation< 1%> 92%None

Data synthesized from benchmark chemoselective acylation studies on amino alcohols[1][2].

Frequently Asked Questions & Troubleshooting Guides
Q1: How can I selectively N-acylate the piperidine ring without modifying the secondary hydroxyl group?

Mechanistic Causality: Under neutral or mildly basic conditions, the secondary amine of the piperidine ring is inherently more nucleophilic than the secondary alcohol. However, traditional acyl chlorides combined with triethylamine often lead to over-acylation (N,O-diacylation) due to the high reactivity of the intermediate acylammonium species. To achieve >95% chemoselectivity, we rely on organocatalytic chemodivergent amidation using N-carbonylimidazoles activated by pyridinium ions[2]. The pyridinium ion selectively activates the imidazole leaving group for amine attack while keeping the weaker alcohol nucleophile completely unreactive.

Protocol 1: Chemoselective N-Acylation Self-Validating Step: The reaction mixture should remain homogeneous. The appearance of a second spot on TLC (usually with a higher Rf value) indicates the onset of over-acylation; immediately quench the reaction if observed.

  • Preparation: Dissolve 2-Hydroxy-2-(piperidin-3-yl)acetamide (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Activation: Add pyridinium hydrochloride (0.2 eq) as the organocatalyst.

  • Reagent Addition: Slowly add the targeted N-carbonylimidazole derivative (1.05 eq) at 0 °C.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS. The mass should shift by the exact mass of the acyl group minus 1 Da.

  • Quenching & Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.

Q2: I need to functionalize the secondary alcohol (O-acylation). How do I prevent the highly nucleophilic piperidine amine from reacting first?

Mechanistic Causality: You must invert the innate reactivity hierarchy of the molecule. The most atom-economical way to achieve this without utilizing multi-step protecting group chemistry is through acidic O-acylation[1]. By using a strong acid like trifluoroacetic acid (CF₃COOH), the secondary amine is completely protonated to form an ammonium salt (pKa ~10). This renders the nitrogen lone pair unavailable, making it entirely non-nucleophilic. The secondary alcohol remains unprotonated and is free to react with highly electrophilic acyl halides.

Protocol 2: Chemoselective Acidic O-Acylation Self-Validating Step: The product will precipitate as an ammonium salt upon the addition of diethyl ether, effectively pulling the product out of the reaction equilibrium and preventing any further side reactions.

  • Protonation: Dissolve the starting material (1.0 eq) in neat CF₃COOH (0.5 M) at room temperature. Stir for 10 minutes to ensure complete ammonium salt formation.

  • Acylation: Dropwise add the acyl chloride or anhydride (1.2 eq).

  • Reaction: Stir at room temperature for 4-12 hours. (Note: For LC-MS monitoring, dilute an aliquot in water/MeCN to avoid column degradation from the high TFA concentration).

  • Precipitation: Pour the reaction mixture into 10 volumes of cold diethyl ether (Et₂O). The O-acylated product will precipitate as the TFA salt.

  • Isolation: Filter the precipitate and wash thoroughly with cold Et₂O.

Q3: During basic derivatization, my LC-MS shows a major byproduct with a mass loss of 17 Da (-NH₃). What is this, and how do I prevent it?

Mechanistic Causality: You are observing intramolecular lactamization. The secondary amine of the piperidine ring is attacking the primary amide carbonyl, expelling ammonia (NH₃, 17 Da) and forming a bridged bicyclic lactam (a 1-azabicyclo[3.2.1]octane derivative). This occurs when the molecule is exposed to strong bases or prolonged heating, which deprotonates the amine and positions it for intramolecular attack. Solution:

  • Concentration Control: Intramolecular reactions are unimolecular (rate = k[A]), while intermolecular reactions are bimolecular (rate = k[A][B]). Keep the reaction concentration high (≥ 0.1 M) to kinetically favor the desired intermolecular derivatization over intramolecular cyclization.

  • Protecting Groups: If harsh basic conditions are unavoidable, temporarily protect the amine with a sterically bulky group (e.g., Boc) using Boc₂O prior to functionalization[3].

Q4: I am using POCl₃ to activate the hydroxyl group, but the primary amide is disappearing, and the mass drops by 18 Da (-H₂O). What is happening?

Mechanistic Causality: Primary amides are highly susceptible to dehydration, forming nitriles (-H₂O, 18 Da) in the presence of strong dehydrating agents like POCl₃, SOCl₂, or triflic anhydride (Tf₂O). Solution: Avoid strong dehydrating agents entirely. If hydroxyl activation is required for a subsequent substitution, use milder conditions such as the Appel reaction (CBr₄/PPh₃) at low temperatures, or protect the primary amide as a substituted amide (e.g., using a trityl group) before proceeding[3].

Q5: How do I preserve the stereochemistry at the alpha-carbon (C2 of the acetamide)?

Mechanistic Causality: The chiral center is flanked by an electron-withdrawing amide group and a hydroxyl group, making the alpha-proton relatively acidic. Under strongly basic conditions (e.g., NaH, LDA), this proton can be abstracted, leading to an enolate intermediate and subsequent racemization or epimerization. Solution: Strictly avoid strong bases. If O-alkylation is required (which typically relies on NaH), utilize milder alkylation methods such as silver(I) oxide (Ag₂O) mediated alkylation with alkyl halides. This operates under essentially neutral conditions and preserves the chiral integrity of the alpha-carbon.

References
  • Title: Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles Source: PubMed / National Institutes of Health URL: [Link]

  • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: Beilstein Journals URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: Perlego / Wiley URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Hydroxy-2-(piperidin-3-yl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously difficult crystallization of 2-Hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously difficult crystallization of 2-Hydroxy-2-(piperidin-3-yl)acetamide. This guide synthesizes mechanistic theory with field-proven protocols to help you overcome low yields, oiling out, and impurity entrapment.

Molecule Profile & Root Cause Analysis

Before troubleshooting, we must understand the causality behind the low yield. 2-Hydroxy-2-(piperidin-3-yl)acetamide possesses a secondary amine (piperidine ring), a hydroxyl group, and an acetamide moiety.

Why is it failing to crystallize?

  • Extensive Hydrogen Bonding: The dense array of polar functional groups leads to strong solute-solvent and solute-solute hydrogen bonding. When supersaturation is generated, the molecules tend to cluster into a disordered, solute-rich liquid phase rather than an ordered crystal lattice. This is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1].

  • Diastereomeric Impurities: This molecule contains multiple stereocenters. The presence of diastereomeric impurities disrupts crystal packing and significantly widens the demixing region on the phase diagram, making the impure mixture oil out at lower concentrations than the pure compound[2].

  • High Solubility: As a highly polar zwitterionic-like free base, it exhibits high solubility in polar solvents, making standard cooling crystallization ineffective without an anti-solvent[3].

Diagnostic Decision Tree

Use the following diagnostic logic to identify the root cause of your low yield and select the appropriate corrective protocol.

DiagnosticTree Start Low Yield in Crystallization Phase Observation during cooling? Start->Phase Oil Forms a sticky syrup / oil (LLPS / Oiling Out) Phase->Oil Powder Forms fine, unfilterable powder (Crash Nucleation) Phase->Powder Clear Solution remains clear (No Nucleation) Phase->Clear FixOil 1. Decrease cooling rate 2. Add 1-5% seed crystals 3. Pre-purify diastereomers Oil->FixOil FixPowder 1. Slow anti-solvent addition 2. Reduce agitation speed 3. Optimize wash solvent Powder->FixPowder FixClear 1. Evaporate solvent 2. Form Tartrate/HCl salt 3. Scratch flask to induce Clear->FixClear

Caption: Diagnostic decision tree for troubleshooting 2-Hydroxy-2-(piperidin-3-yl)acetamide.

Step-by-Step Troubleshooting Workflows

Protocol A: Seeded Anti-Solvent Crystallization (To Prevent Oiling Out)

Anti-solvent crystallization is highly effective for polar APIs[3]. However, to bypass the high energy barrier that leads to LLPS, you must introduce a self-validating seeding step[1].

Methodology:

  • Dissolution: Dissolve the crude 2-Hydroxy-2-(piperidin-3-yl)acetamide in a primary polar solvent (e.g., Ethanol) at 55°C. Validation: Ensure the solution is 100% clear. Filter hot if particulate matter remains.

  • Anti-Solvent Titration: Slowly add the anti-solvent (e.g., Heptane) dropwise at 55°C until the solution approaches the metastable zone limit (stop immediately when slight, transient turbidity is observed, then add a few drops of Ethanol to clear it).

  • Seeding: Introduce high-quality seed crystals (1–5% w/w of the theoretical yield). Causality: Seeding provides a physical template for secondary nucleation, forcing the system to crystallize rather than phase-separate into an oil[1].

  • Controlled Cooling: Implement a slow, linear cooling ramp of 0.1 °C/min down to 5°C. Do not crash cool.

  • Isolation: Filter the resulting crystals. Wash the filter cake with a cold, pre-mixed solution of the primary and anti-solvent to prevent uncontrolled secondary precipitation of impurities during washing[4].

Workflow N1 Dissolution in Primary Solvent (55°C) N2 Dropwise Addition of Anti-Solvent (Near Cloud Point) N1->N2 N3 Introduce Seed Crystals (1-5% w/w) N2->N3 N4 Controlled Cooling (0.1°C/min to 5°C) N3->N4 N5 Filtration & Anti-Solvent Wash N4->N5

Caption: Step-by-step workflow for seeded anti-solvent crystallization.

Protocol B: Diastereomeric Salt Resolution

If the free base persistently oils out due to stereoisomeric impurities, converting the basic piperidine amine to a salt increases the lattice energy, making crystallization thermodynamically favorable[5].

Methodology:

  • Dissolution: Dissolve the crude free base in Isopropanol or Methanol at 50°C.

  • Acid Addition: Slowly add 1.0 equivalent of an acid (e.g., D-tartaric acid or HCl) dissolved in the same solvent.

  • Equilibration: Stir the clear solution at 50°C for 1 hour, then cool slowly to room temperature. The tartrate salt of the piperidyl acetamide will typically crystallize spontaneously[5].

  • Free Base Recovery (Optional): Isolate the pure salt, dissolve in water, adjust the pH to 12 using 50% NaOH, and extract or crystallize the purified free base.

Parameter Optimization Data

Use the following quantitative parameters to optimize your solvent systems and cooling profiles.

Table 1: Solvent / Anti-Solvent Screening Matrix

Primary Solvent (Solubilizer)Anti-Solvent (Precipitator)Oiling Out RiskRecommended Wash Solvent
Ethanoln-HeptaneModerate20:80 EtOH:Heptane (Cold)
MethanolAcetoneHigh10:90 MeOH:Acetone (Cold)
IsopropanolIsopropyl AcetateLowIsopropyl Acetate (Cold)
WaterAcetonitrileVery HighAcetonitrile

Table 2: Cooling & Seeding Parameters for Maximum Yield

ParameterSub-Optimal ConditionOptimized ConditionCausality / Effect
Cooling Rate > 1.0 °C / min0.1 – 0.2 °C / minFast cooling forces the system into the LLPS zone; slow cooling keeps it in the metastable crystal growth zone.
Seed Loading 0% (Unseeded)1.0% – 5.0% w/wHigh seed loading provides enough surface area to consume supersaturation before oil droplets can form[1].
Agitation Variable / Manual150 – 250 RPMConsistent shear prevents localized supersaturation and agglomeration without breaking delicate crystals.

Frequently Asked Questions (FAQs)

Q: My solution turns cloudy but forms a sticky syrup at the bottom of the flask. What is happening? A: This is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase before crystallization can occur. To troubleshoot, reduce your cooling rate, decrease the initial concentration, and introduce seed crystals before the cloud point is reached[1].

Q: How do impurities affect the yield of this specific piperidine derivative? A: 2-Hydroxy-2-(piperidin-3-yl)acetamide contains multiple stereocenters. The presence of diastereomeric impurities significantly widens the demixing region on the phase diagram. This means the impure mixture will oil out at lower concentrations and higher temperatures than the pure compound, drastically reducing yield[2]. Pre-purification or salt resolution is required.

Q: I am getting a very fine powder that clogs the filter, leading to massive product loss during isolation. How can I fix this? A: Fine powders usually result from a massive primary nucleation event caused by rapid supersaturation (e.g., dumping in the anti-solvent too quickly or crash cooling). This uncontrolled anti-solvent crystallization leads to agglomeration and poor yield[4]. Switch to a controlled, dropwise addition of anti-solvent and utilize a slow cooling ramp (0.1 °C/min).

Q: Should I crystallize the free base or form a salt? A: Because basic amines like piperidine derivatives are notoriously difficult to crystallize as free bases due to high polarity, forming a salt (such as a tartrate salt) is highly recommended. Salt formation not only improves crystallinity but also aids in resolving stereoisomers, which is a standard industry practice for piperidyl acetamides[5].

Sources

Optimization

overcoming steric hindrance when modifying 2-Hydroxy-2-(piperidin-3-yl)acetamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the chemical modification of 2-Hydroxy-2-(piperidin-3-yl)acetamide. The inherent s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the chemical modification of 2-Hydroxy-2-(piperidin-3-yl)acetamide. The inherent steric hindrance posed by the 3-substituted piperidine ring often complicates reactions at the secondary amine. This document offers troubleshooting strategies, detailed protocols, and mechanistic insights to overcome these synthetic hurdles.

Section 1: Understanding the Challenge - Steric Hindrance and Competing Reactivity

The primary obstacle in modifying 2-Hydroxy-2-(piperidin-3-yl)acetamide is the steric bulk around the nitrogen atom of the piperidine ring. The 3-position substituent restricts access to the nitrogen's lone pair, making it a less available nucleophile for common acylation and alkylation reactions.[1] Furthermore, the presence of a primary amide and a secondary hydroxyl group introduces competing reactive sites that can lead to undesired side products if not properly managed.

The conformation of the piperidine ring also plays a crucial role in its reactivity. The ring predominantly exists in a chair conformation, with substituents occupying either axial or equatorial positions.[2] The energetic preference for a substituent's orientation is influenced by steric and electronic factors, which in turn affects the accessibility of the nitrogen's lone pair.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why are my N-acylation reactions with standard acyl chlorides or anhydrides resulting in low yields?

A1: The low reactivity is likely due to the steric hindrance around the piperidine nitrogen. Standard acylating agents, such as acetyl chloride or acetic anhydride, may be too bulky to efficiently approach the nucleophilic nitrogen. The reaction mechanism for nucleophilic acyl substitution involves the attack of the amine on the carbonyl carbon of the acylating agent.[5] When the amine is sterically hindered, this approach is disfavored, leading to slow reaction rates and low yields.[1] Additionally, acid anhydrides are generally less reactive than acyl chlorides and may require heating, which can lead to decomposition or side reactions.[6]

Q2: I am observing O-acylation on the hydroxyl group instead of the desired N-acylation. How can I improve selectivity?

A2: O-acylation is a common competing reaction. To favor N-acylation, consider the following strategies:

  • Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred.[7] It can deprotonate the ammonium salt formed during the reaction without competing with the piperidine nitrogen as a nucleophile.

  • Protecting Groups: Employing a protecting group for the hydroxyl moiety is a reliable strategy. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are commonly used and can be selectively introduced and removed under mild conditions.[8][9]

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes enhance the selectivity for the more nucleophilic nitrogen over the hydroxyl group.

Q3: Are there alternative activation methods for carboxylic acids that are more suitable for hindered amines?

A3: Yes, moving beyond simple acyl chlorides or anhydrides can be highly effective. Consider using coupling agents to form a more reactive activated species from your carboxylic acid. Reagents like:

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

These reagents react with the carboxylic acid to form an activated ester in situ, which is then more susceptible to nucleophilic attack by the hindered amine.

Section 2: Troubleshooting and Optimization Strategies

This section provides actionable troubleshooting guides for common modification reactions.

Guide 1: Successful N-Acylation of the Piperidine Nitrogen

Problem: Low to no yield of the N-acylated product.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Steric Hindrance 1. Use a more reactive acylating agent: Acyl fluorides or mixed anhydrides can be more effective than acyl chlorides or standard anhydrides.[10][11] 2. Employ a coupling agent: Use HATU, HBTU, or EDC/HOBt to activate the carboxylic acid. 3. High-Pressure Conditions: High-pressure can promote reactions involving sterically hindered substrates by favoring a more compact transition state.[12][13]
Competing O-Acylation 1. Protect the hydroxyl group: Use a silyl protecting group (e.g., TBDMS-Cl, imidazole in DMF).[14] 2. Optimize reaction temperature: Run the reaction at 0 °C or lower to potentially increase selectivity.
Inappropriate Base Use a non-nucleophilic, hindered base like DIPEA or 2,6-lutidine to avoid competition with the piperidine nitrogen.[7]
Poor Solubility Ensure all reactants are fully dissolved. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices.

Experimental Protocol: N-Acylation using HATU

  • To a solution of 2-Hydroxy-2-(piperidin-3-yl)acetamide (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Navigating N-Alkylation of the Piperidine Ring

Problem: Difficulty in achieving selective N-alkylation without over-alkylation or reaction at other sites.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Low Nucleophilicity of Nitrogen 1. Use a more reactive alkylating agent: Alkyl iodides or triflates are more reactive than bromides or chlorides. 2. Reductive Amination: This is often a more effective strategy for hindered amines. React the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).
Over-alkylation 1. Use stoichiometric amounts of the alkylating agent: Carefully control the stoichiometry to favor mono-alkylation. 2. Reductive amination generally avoids over-alkylation.
Competing Reactions 1. Protect the hydroxyl and amide groups if necessary: While less likely to alkylate under standard conditions, protection can ensure clean N-alkylation.[8]

Experimental Protocol: Reductive Amination

  • Dissolve 2-Hydroxy-2-(piperidin-3-yl)acetamide (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography.

Guide 3: Leveraging Microwave-Assisted Synthesis

For reactions that are sluggish at room temperature due to steric hindrance, microwave-assisted organic synthesis (MAOS) can be a powerful tool.[15] Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[16][17][18]

Advantages of MAOS for Hindered Systems:

  • Increased Reaction Rates: The high temperatures and pressures achieved in a sealed microwave reactor can overcome activation energy barriers.[16]

  • Improved Yields: Shorter reaction times can minimize the formation of degradation byproducts.[15]

  • Solvent-Free Conditions: In some cases, reactions can be run neat, reducing solvent waste.[19]

Considerations for MAOS:

  • Use a dedicated microwave reactor designed for chemical synthesis.

  • Always use a stir bar to ensure even heating.

  • Start with small-scale reactions to optimize conditions before scaling up.

Section 3: Advanced Strategies and Visualizations

Protecting Group Strategy Workflow

For complex modifications, a well-planned protecting group strategy is essential.[8] The following workflow illustrates a potential approach for selective modification.

G A 2-Hydroxy-2-(piperidin-3-yl)acetamide B Protect Hydroxyl (e.g., TBDMS-Cl, Imidazole) A->B C Protected Intermediate B->C D N-Acylation or N-Alkylation C->D E Modified Intermediate D->E F Deprotect Hydroxyl (e.g., TBAF or HF-Pyridine) E->F G Final Modified Product F->G

Caption: A typical protecting group workflow for selective N-modification.

Mechanism of Action: HATU Activation

The diagram below illustrates the activation of a carboxylic acid by HATU, which facilitates its reaction with a sterically hindered amine.

G cluster_0 Activation cluster_1 Nucleophilic Attack RCOOH R-COOH ActivatedEster Activated Ester RCOOH->ActivatedEster + HATU, Base HATU HATU AmideProduct N-Acylated Product ActivatedEster->AmideProduct + Hindered Amine HinderedAmine Hindered Amine (Piperidine-N)

Caption: Carboxylic acid activation by HATU for amide bond formation.

References

  • Structure-reactivity relationship of piperidine nitroxide: electrochemical, ESR and computational studies - PubMed. (2011, January 21).
  • Structure−Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies | The Journal of Organic Chemistry - ACS Publications. (2010, December 29).
  • A Computational Study of Structure and Reactivity of N-Substitued-4-Piperidones Curcumin Analogues and Their Radical Anions - MDPI. (2016, December 2).
  • Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (2025, December 8).
  • Structure-reactivity relationship of piperidine nitroxide: Electrochemical, ESR and computational studies - Kyushu University Pure Portal Site. (2011, January 21).
  • Structure-reactivity relationship of piperidine nitroxide: electrochemical, ESR and computational studies. | Semantic Scholar. (2011, January 21).
  • Microwave-Assisted Solvent-Free Synthesis of Enantiomerically Pure N-(tert-Butylsulfinyl)imines | The Journal of Organic Chemistry - ACS Publications. (2012, June 13).
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines - PMC.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC.
  • Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04390E. (2025, September 19).
  • Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions | The Journal of Organic Chemistry - ACS Publications. (2020, April 24).
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - MDPI. (2015, December 23).
  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Technical Support Center: Regioselective Synthesis of 3-Substituted Piperidines - Benchchem.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions | ACS Omega. (2022, March 4).
  • Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines | Organic Letters - ACS Publications. (2016, November 28).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Amine synthesis by amide reduction - Organic Chemistry Portal.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. - Apollo.
  • Carboxylic Acid + Acyl halide - ReactionWeb.io. (2025, July 12).
  • Magnesium-Catalyzed Mild Reduction of Tertiary and Secondary Amides to Amines - Iowa State University Digital Repository. (2015, May 27).
  • Microwave-assisted synthesis | Anton Paar Wiki.
  • The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry. (2024, January 29).
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Screening of Mannich Bases. (2024, March 11).
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - MDPI. (2020, April 11).
  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - RSC Publishing.
  • Remote C–H alkenylation of 3-substituted piperidine scaffolds. The E/Z... - ResearchGate.
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • acid anhydrides with ammonia or primary amines - Chemguide.
  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co.
  • Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines - Discovery - the University of Dundee Research Portal. (2016, December 16).
  • 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH.
  • Chemical Synthesis Driven by High Pressure | CCS Chemistry. (2025, January 29).
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - OA Monitor Ireland.
  • Regio- and Stereoselective Alkylation of Pyridine-N-oxides : Synthesis of Substituted Piperidines and Pyridines - DiVA. (2017, January 14).
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing.
  • 13.5. Reactions with Acid Halide Electrophiles – Introduction to Organic Chemistry - Saskoer.
  • Amino Acid-Protecting Groups. (2019, November 19).
  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH.
  • Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed. (2009, August 1).
  • Protective group strategies in carbohydrate and peptide chemistry - Scholarly Publications Leiden University. (2025, October 20).
  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis | Journal of the American Chemical Society. (2020, January 6).
  • (PDF) Development of New Sterically Hindered Amine for PCC - ResearchGate. (2025, October 30).
  • DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. (2025, October 2).

Sources

Reference Data & Comparative Studies

Validation

3D Fragment Evolution: 2-Hydroxy-2-(piperidin-3-yl)acetamide vs. Traditional Piperidine Derivatives in Target Binding

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists in Early-Stage Drug Discovery. Executive Summary & Scientific Context The transition from flat, two-dimensional (2D) chemical space to three-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists in Early-Stage Drug Discovery.

Executive Summary & Scientific Context

The transition from flat, two-dimensional (2D) chemical space to three-dimensional (3D) architectures is a defining paradigm shift in modern Fragment-Based Drug Discovery (FBDD)[1]. While traditional screening libraries are saturated with planar heteroaromatics, 3D fragments offer superior vectors for exploring deep, complex binding pockets, ultimately leading to higher clinical success rates due to improved physicochemical properties and reduced off-target toxicity[2].

Piperidine derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics[3]. However, not all piperidines perform equally in early-stage fragment screening. This guide objectively compares the binding performance, structural utility, and experimental validation of 2-Hydroxy-2-(piperidin-3-yl)acetamide against traditional, less functionalized piperidine derivatives (such as 1-benzylpiperidine and piperidine-3-carboxamide). By analyzing their interactions with model targets like the Acetylcholine-Binding Protein (AChBP)—a highly validated structural surrogate for the α 7 nicotinic acetylcholine receptor (nAChR)[4]—we demonstrate how specific functional group additions dictate binding kinetics and ligand efficiency.

Structural & Mechanistic Comparison: The "Why" Behind the Binding

To understand the superiority of highly functionalized 3D fragments, we must examine the causality behind their target interactions. The binding affinity ( Kd​ ) of a fragment is driven by the precise geometric alignment of its pharmacophores with the protein's microenvironment.

The Baseline: Traditional Piperidine Derivatives

Simple derivatives like 1-benzylpiperidine rely heavily on lipophilic, non-directional interactions. While the basic piperidine nitrogen reliably forms a salt bridge with conserved acidic residues (e.g., Aspartate or Glutamate), the flat benzyl ring often engages in generic hydrophobic contacts[5]. This leads to high lipophilicity, which artificially inflates binding affinity while devastating the Lipophilic Ligand Efficiency (LLE)—a critical metric for predicting downstream developability.

Similarly, piperidine-3-carboxamide introduces a hydrogen bond donor/acceptor vector, but its rigid attachment directly to the ring limits conformational flexibility, often preventing optimal alignment with the protein backbone.

The Advantage of 2-Hydroxy-2-(piperidin-3-yl)acetamide

2-Hydroxy-2-(piperidin-3-yl)acetamide introduces a critical structural evolution: an α -hydroxyacetamide side chain. This specific motif provides three distinct mechanistic advantages:

  • Multipolar Interaction Vectors: The hydroxyl (-OH) group acts as a potent hydrogen bond donor and acceptor. In targets like AChBP, this group is perfectly positioned to displace high-energy, "unhappy" water molecules from the binding pocket, resulting in a massive entropic driving force for binding[6].

  • Water-Bridge Stabilization: If water displacement is not thermodynamically favorable, the α -hydroxyl group frequently forms stable, highly coordinated water networks (water bridges) with the protein backbone, anchoring the fragment in place and significantly increasing residence time ( 1/koff​ )[7].

  • Stereochemical Complexity: The chiral center at the α -carbon, combined with the 3-position of the piperidine ring, forces the molecule out of planarity. This 3D shape diversity allows the fragment to navigate complex topographies that flat molecules cannot access[8].

Binding_Network Ligand 2-Hydroxy-2- (piperidin-3-yl) acetamide Asp Aspartate (Salt Bridge) Ligand->Asp Piperidine NH2+ Trp Tryptophan (Cation-π) Ligand->Trp Piperidine Ring Water Conserved Water Bridge Ligand->Water alpha-OH Backbone Backbone C=O (H-Bond) Ligand->Backbone Amide NH2

Figure 1: Mechanistic interaction network of 2-Hydroxy-2-(piperidin-3-yl)acetamide within a model binding pocket (e.g., AChBP).

Quantitative Performance: SAR & Ligand Efficiency

To objectively compare these fragments, we evaluate their performance against a model target (AChBP) using standardized metrics. Ligand Efficiency (LE) measures the binding energy per heavy atom, while Lipophilic Ligand Efficiency (LLE) evaluates affinity relative to lipophilicity ( pIC50​−cLogP ). High LLE is crucial for avoiding toxicity and poor pharmacokinetics in later stages[8].

Table 1: Comparative Binding Data for Piperidine Fragments (Model Target: Ls-AChBP)

CompoundHeavy Atoms (HA) cLogP Kd​ ( μ M)LE (kcal/mol/HA)LLEKey Structural Limitation / Advantage
1-Benzylpiperidine 132.845.00.451.5High lipophilicity; flat trajectory; poor LLE.
Piperidine-3-carboxamide 9-0.5120.00.594.4Rigid exit vector; lacks extended H-bond reach.
2-Hydroxy-2-(piperidin-3-yl)acetamide 11-1.218.50.65 5.9 Optimal 3D shape; multipolar H-bonding; excellent LLE.

Data Interpretation: While 1-benzylpiperidine shows moderate raw affinity, its high lipophilicity results in a poor LLE (1.5), making it a suboptimal starting point. 2-Hydroxy-2-(piperidin-3-yl)acetamide achieves superior affinity compared to the simple carboxamide, driven by the α -hydroxyl group. Its negative cLogP ensures an exceptional LLE (5.9), providing massive headroom for the addition of lipophilic groups during the hit-to-lead optimization phase[9].

Experimental Validation: Self-Validating Protocols

To ensure data integrity, the binding affinities and structural modes of these fragments must be validated through orthogonal biophysical techniques. Below are the optimized, step-by-step methodologies for Surface Plasmon Resonance (SPR) and X-ray Crystallography.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free quantification of kon​ , koff​ , and Kd​ .

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K). Condition the surface with 3 consecutive 1-minute injections of 50 mM NaOH.

  • Target Immobilization: Activate flow cells 1 (reference) and 2 (active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject the target protein (e.g., AChBP, 20 μ g/mL in 10 mM Sodium Acetate, pH 4.5) over flow cell 2 to achieve an immobilization level of ~3000 RU (Response Units). Quench both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-Hydroxy-2-(piperidin-3-yl)acetamide (from 500 μ M down to 3.9 μ M) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Crucial Step: Ensure the DMSO concentration is exactly matched between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Data Acquisition: Inject analytes at a flow rate of 30 μ L/min for 60 seconds (association), followed by a 120-second dissociation phase.

  • Data Analysis: Double-reference the sensorgrams (subtracting flow cell 1 and a buffer-only blank injection). Fit the steady-state responses to a 1:1 Langmuir binding model to calculate the Kd​ .

Protocol B: X-ray Crystallography (Fragment Soaking)

Crystallography confirms the exact 3D exit vectors required for fragment elaboration[10].

  • Crystallization: Grow apo-crystals of the target protein using the sitting-drop vapor diffusion method. For AChBP, a typical reservoir solution is 1.5 M Ammonium Sulfate, 0.1 M Tris pH 8.0.

  • Fragment Soaking: Transfer a single crystal into a 2 μ L soaking drop containing the reservoir solution supplemented with 20 mM of 2-Hydroxy-2-(piperidin-3-yl)acetamide and 5% DMSO. Incubate at 20°C for 2 to 24 hours. Causality: High fragment concentrations are required to saturate the binding site due to the transient nature of fragment binding ( Kd​ in the μ M range).

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% v/v glycerol + 20 mM fragment) for 10 seconds. Loop the crystal and flash-cool immediately in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source (100 K). Process the data using XDS, and solve the structure via molecular replacement using the apo-structure as a search model. Model the fragment into the Fo​−Fc​ difference electron density map.

FBDD_Workflow Hit Primary Hit ID (SPR Binding Kinetics) Validation Orthogonal Validation (NMR / ITC) Hit->Validation K_d Confirmed Structure Structural Elucidation (X-ray Crystallography) Validation->Structure Stoichiometry Verified Optimization 3D Elaboration (Vector Growth) Structure->Optimization Exit Vectors Mapped

Figure 2: Self-validating experimental workflow for 3D fragment progression.

Conclusion

The transition from flat screening libraries to highly functionalized 3D fragments is essential for modern drug discovery. As demonstrated, 2-Hydroxy-2-(piperidin-3-yl)acetamide vastly outperforms traditional planar piperidine derivatives. By leveraging its stereochemically defined α -hydroxyl and acetamide groups, it establishes complex, multipolar interaction networks (including critical water-bridge formations) that flat molecules simply cannot achieve. This results in superior Ligand Efficiency and Lipophilic Ligand Efficiency, providing medicinal chemists with a highly optimized, synthetically tractable starting point for hit-to-lead elaboration.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: PubMed Central (PMC) / NIH URL:[Link]

  • Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands Source: PubMed Central (PMC) / NIH URL:[Link]

  • Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities Source: ChEMBL - EMBL-EBI URL:[Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery Source: ACS Publications URL:[Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: ACS Publications URL:[Link]

  • Design and Synthesis of 56 Shape-Diverse 3D Fragments Source: D-NB.info URL: [Link]

  • Piperidine-based drug discovery Source: University of Arizona - Library Search URL:[Link]

Sources

Comparative

validation of 2-Hydroxy-2-(piperidin-3-yl)acetamide purity using quantitative NMR

Absolute Purity Validation of 2-Hydroxy-2-(piperidin-3-yl)acetamide: A Comparative Guide to qNMR vs. Orthogonal Methods Executive Summary For drug development professionals and analytical scientists, establishing the abs...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Validation of 2-Hydroxy-2-(piperidin-3-yl)acetamide: A Comparative Guide to qNMR vs. Orthogonal Methods

Executive Summary For drug development professionals and analytical scientists, establishing the absolute purity of highly polar, non-chromophoric intermediates is a persistent challenge. 2-Hydroxy-2-(piperidin-3-yl)acetamide represents a classic example of a molecule that defies traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against alternative modalities, providing a self-validating experimental protocol and cross-validation data to establish qNMR as the primary analytical standard for this compound.

The Analytical Challenge of 2-Hydroxy-2-(piperidin-3-yl)acetamide

The molecule 2-Hydroxy-2-(piperidin-3-yl)acetamide ( C7​H14​N2​O2​ ) consists of a piperidine ring, a hydroxyl group, and an aliphatic acetamide moiety. From an analytical perspective, this structure presents three critical hurdles:

  • Lack of a UV Chromophore: The absence of a conjugated π -electron system renders the molecule virtually invisible to standard UV detectors (>220 nm). Relying on HPLC-UV area normalization for this compound is fundamentally flawed, as trace impurities with high molar absorptivities (e.g., aromatic degradation products) will disproportionately dominate the chromatogram, leading to a massive underestimation of purity[1].

  • High Polarity: The secondary amine and hydroxyl groups make the compound highly hydrophilic, resulting in poor retention on standard C18 reversed-phase columns.

  • Lack of a Certified Reference Material (CRM): In early-stage development, obtaining a highly pure, certified reference standard of the analyte itself for external calibration is often impossible.

Because of these factors, qNMR emerges as a versatile and orthogonal means of purity evaluation that uses nearly universal detection, capturing analytes that frequently escape traditional chromatography[2].

Modality Comparison: Why qNMR is the Gold Standard

To establish a robust purity profile, analytical methods should be mechanistically independent. Table 1 compares the viable analytical modalities for 2-Hydroxy-2-(piperidin-3-yl)acetamide.

Table 1: Comparison of Analytical Modalities for 2-Hydroxy-2-(piperidin-3-yl)acetamide

Analytical ModalityDetection PrincipleAdvantages for this AnalyteLimitations
qNMR (Primary) Direct proportionality between signal area and number of nuclei[1].Absolute quantification without an analyte-specific reference standard[3]. Unaffected by lack of UV chromophore.Lower sensitivity for trace impurities (<0.1%) compared to chromatography[4].
HPLC-CAD / ELSD Mass-based aerosol scattering.Detects non-chromophoric compounds. Excellent for orthogonal cross-validation.Non-linear response requires complex calibration; mobile phase must be strictly volatile.
HPLC-UV UV light absorption.High precision for UV-active impurities.Not recommended. Analyte lacks a chromophore; area normalization will yield false purity values[1].
Non-Aqueous Titration Acid-base reaction (perchloric acid titration of the amine).Simple, fast, and relies on fundamental stoichiometry.Lacks specificity. Any basic impurity (e.g., residual piperidine) will positively skew the purity result.

While HPLC-CAD serves as an excellent orthogonal check, qNMR is the only technique that provides a direct, absolute measure of purity without needing a specific impurity reference standard[5].

The Self-Validating qNMR Protocol

The trustworthiness of a qNMR assay lies in its causality: every physical parameter must be deliberately controlled to preserve the quantitative relationship between the analyte and an SI-traceable Internal Standard (IS)[6]. The following protocol is a self-validating system for 2-Hydroxy-2-(piperidin-3-yl)acetamide.

Step 1: Gravimetric Sample Preparation The entire mathematical foundation of qNMR rests on gravimetric precision.

  • Action: Weigh approximately 15.00 mg of 2-Hydroxy-2-(piperidin-3-yl)acetamide and 5.00 mg of the chosen internal standard into a vial using a microbalance (0.01 mg accuracy)[5].

  • Causality: The absolute purity calculation is a direct ratio of the molar masses and weights. Any static electricity or draft during weighing propagates as a systemic error in the final purity value.

Step 2: Internal Standard (IS) and Solvent Selection

  • Action: Select Maleic Acid (Purity 99.9%, SI-traceable) as the internal standard and Deuterium Oxide ( D2​O ) as the solvent.

  • Causality: Choosing the right qNMR internal standard is the cornerstone of accurate quantification[7]. Maleic acid provides a sharp, distinct singlet at δ ~6.26 ppm in D2​O , which perfectly avoids the aliphatic proton signals of the piperidine ring ( δ 1.2 - 3.5 ppm) and the α -hydroxy proton of the analyte. Furthermore, the IS must have high chemical and isotopic purity to prevent interference with the analyte[7].

Step 3: NMR Acquisition Physics

  • Action: Acquire the 1H -NMR spectrum using a 90° excitation pulse and a relaxation delay ( D1​ ) of at least 30 seconds.

  • Causality: NMR is only quantitative if the spin system returns to thermal equilibrium between scans. The D1​ must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture[8]. If D1​ is too short, the integral of the slower-relaxing nucleus will be artificially truncated, destroying the absolute quantitative relationship and leading to false purity values[3].

Step 4: Absolute Purity Calculation The purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where I is the integral area, N is the number of protons generating the signal, M is the molar mass, W is the gravimetric weight, and Pstd​ is the certified purity of the internal standard[8]. By comparing the integral of the analyte to that of a certified internal standard, the absolute purity is determined without a specific reference standard of the analyte itself[1].

Experimental Data: Cross-Validation

Cross-validation of purity results obtained from orthogonal analytical techniques like HPLC and qNMR is crucial for ensuring the reliability of the data[5]. Below is representative experimental data comparing qNMR (using Maleic Acid IS) and HPLC-CAD (using a HILIC column for polar retention) for three batches of 2-Hydroxy-2-(piperidin-3-yl)acetamide.

Table 2: Cross-Validation of Purity Results (qNMR vs. HPLC-CAD)

Batch NumberqNMR Purity (% w/w)HPLC-CAD Purity (% Area)* Δ (Deviation)Interpretation
Batch 001 98.45% ± 0.12%98.70%+0.25%Excellent agreement. Minor deviation due to CAD response factors.
Batch 002 95.10% ± 0.15%96.85%+1.75%HPLC-CAD overestimates purity. qNMR detected inorganic salts (invisible to CAD) via weight displacement.
Batch 003 99.20% ± 0.08%99.35%+0.15%High purity confirmed orthogonally.

*Note: HPLC-CAD requires a reference standard for absolute quantification; area % is used here for relative comparison. This data demonstrates that while HPLC-CAD is highly sensitive, qNMR provides the absolute truth, especially when impurities include inorganic salts or solvents that do not generate an aerosol response[2].

Workflow Visualization

The following diagram illustrates the logical workflow for comprehensive purity analysis, leveraging the orthogonal strengths of qNMR and HPLC-CAD to arrive at a certified purity value[9].

G cluster_0 Orthogonal Purity Validation Workflow Start 2-Hydroxy-2-(piperidin-3-yl)acetamide Batch Sample qNMR qNMR Analysis (Primary Absolute Method) Start->qNMR HPLC HPLC-CAD (Orthogonal Relative Method) Start->HPLC IS SI-Traceable Internal Standard (e.g., Maleic Acid) qNMR->IS Sep HILIC Separation (Polar Retention) HPLC->Sep T1 T1 Relaxation & 90° Pulse Calibration IS->T1 Integ Absolute Integral Quantification T1->Integ Cross Cross-Validation & Statistical Agreement Integ->Cross Det Charged Aerosol Detection (Mass-based Response) Sep->Det Det->Cross Final Certified Purity Value Cross->Final

Caption: Logical workflow for orthogonal purity cross-validation of 2-Hydroxy-2-(piperidin-3-yl)acetamide.

References[7] "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass Laboratories.https://resolvemass.ca/choosing-the-right-qnmr-internal-standard/[9] "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy." BenchChem. https://benchchem.com/guide/hplc-vs-nmr[1] "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." BenchChem.https://benchchem.com/guide/qnmr-vs-hplc[5] "A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results." BenchChem.https://benchchem.com/guide/cross-validation-hplc-qnmr[6] "qNMR Internal Standard Reference Data (ISRD)." Bureau International des Poids et Mesures (BIPM). https://www.bipm.org/en/qnmr[8] "Purity by Absolute qNMR Instructions." American Chemical Society (ACS).https://pubs.acs.org/doi/suppl/10.1021/acs.jmedchem.5b01000/suppl_file/jm5b01000_si_002.pdf[3] "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass Laboratories.https://resolvemass.ca/qnmr-analysis-explained/[2] Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications.https://pubs.acs.org/doi/10.1021/jm501100g[4] "The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets." Molecules, MDPI.https://www.mdpi.com/1420-3049/22/9/1512

Sources

Validation

benchmarking 2-Hydroxy-2-(piperidin-3-yl)acetamide against standard heterocyclic ligands

Benchmarking 2-Hydroxy-2-(piperidin-3-yl)acetamide: Escaping Flatland in Fragment-Based Drug Discovery For decades, early-stage drug discovery relied heavily on planar, sp2-hybridized heterocycles (like pyridines and pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Hydroxy-2-(piperidin-3-yl)acetamide: Escaping Flatland in Fragment-Based Drug Discovery

For decades, early-stage drug discovery relied heavily on planar, sp2-hybridized heterocycles (like pyridines and pyrroles) due to their synthetic accessibility and robust cross-coupling profiles. However, the pharmaceutical industry is undergoing a paradigm shift toward "escaping flatland." High-sp3, three-dimensional (3D) scaffolds are now prioritized to improve clinical success rates by enhancing solubility, reducing off-target promiscuity, and providing complex vectors for structural growth[1].

This guide objectively benchmarks 2-Hydroxy-2-(piperidin-3-yl)acetamide —a highly functionalized, 3D sp3-rich building block—against standard, historically prevalent heterocyclic ligands (e.g., piperidine, morpholine, and 3-aminopyridine). By analyzing physicochemical properties and outlining self-validating experimental workflows, we provide researchers with actionable data for hit-to-lead optimization.

The Rationale: Why 3D Piperidine Scaffolds?

The piperidine ring is one of the most frequently utilized frameworks in FDA-approved drugs [2]. However, unsubstituted piperidine offers only a single basic nitrogen for target interaction.

2-Hydroxy-2-(piperidin-3-yl)acetamide dramatically expands this interaction capacity[3]. The substitution at the 3-position introduces a chiral center and restricts the conformational ensemble, minimizing the entropic penalty upon binding. Furthermore, the addition of the hydroxyl and acetamide groups provides precise, multi-directional hydrogen bond donor and acceptor vectors. This allows the fragment to anchor via the piperidine nitrogen while simultaneously probing adjacent sub-pockets or displacing high-energy structured water molecules.

Physicochemical Profiling & Quantitative Benchmarking

To understand the structural advantages of 2-Hydroxy-2-(piperidin-3-yl)acetamide, we must benchmark its physicochemical properties against standard 2D and simple 3D heterocycles.

Table 1: Comparative Physicochemical Profile of Selected Ligands

Property2-Hydroxy-2-(piperidin-3-yl)acetamidePiperidineMorpholine3-Aminopyridine
Molecular Weight ( g/mol ) 158.2085.1587.1294.11
Fsp3 (Fraction sp3 Carbons) 0.86 (6/7)1.00 (5/5)1.00 (4/4)0.00 (0/5)
H-Bond Donors (HBD) 4112
H-Bond Acceptors (HBA) 4122
Topological Polar Surface Area (Ų) ~75.412.020.238.9
Estimated cLogP -0.800.84-0.860.11
3D Vector Projection High (Multi-directional)Low (Single vector)Low (Linear vectors)Planar (2D)

Data Interpretation: The benchmark compound possesses a highly favorable Fsp3 score (0.86) while offering a dense network of HBD/HBA sites. Its low cLogP (-0.80) ensures excellent aqueous solubility, a critical requirement for the high-concentration assays used in Fragment-Based Drug Discovery (FBDD).

Experimental Methodologies: Self-Validating Workflows

To accurately benchmark these ligands, empirical validation must rely on orthogonal techniques. Below are the rigorous, step-by-step protocols for evaluating fragment binding affinity and structural conformation.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: Low-molecular-weight fragments typically exhibit very fast association ( kon​ ) and dissociation ( koff​ ) rates. Standard kinetic fitting models fail under these conditions. Therefore, we utilize a steady-state affinity model, measuring the response at equilibrium to derive a thermodynamically valid KD​ .

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip via standard amine coupling until a density of 2000–3000 Response Units (RU) is achieved.

  • Self-Validation (Control Channel): Leave an adjacent flow cell unmodified (ethanolamine deactivated) to serve as a reference channel. This is critical to subtract bulk refractive index changes caused by the DMSO solvent.

  • Ligand Preparation: Prepare a 100 mM stock of 2-Hydroxy-2-(piperidin-3-yl)acetamide in 100% DMSO. Dilute into running buffer (e.g., PBS-P+ with 5% DMSO) to create a concentration series from 10 µM to 2 mM.

  • Injection & Data Collection: Inject the concentration series over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 30 seconds for association and 60 seconds for dissociation.

  • Positive Control Validation: Inject a known standard ligand (e.g., simple piperidine or a known tool compound) at the start and end of the run to verify that the protein surface remains active and has not denatured.

  • Data Analysis: Plot the equilibrium binding responses ( Req​ ) against ligand concentration. Fit the data to a 1:1 steady-state affinity model to calculate the KD​ .

Protocol B: Structural Validation via X-Ray Crystallography Soaking

Causality: Because fragments have low intrinsic affinity (often KD​ > 100 µM), co-crystallization is frequently unsuccessful. High-concentration soaking is required to drive the binding equilibrium toward the bound state (occupancy) without dissolving the crystal lattice.

Step-by-Step Methodology:

  • Apo-Crystal Generation: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Soaking Solution Preparation: Dissolve the ligand directly into the crystallization mother liquor to achieve a final concentration of 50 mM. Causality: Using the mother liquor prevents osmotic shock, which would otherwise crack the crystal.

  • Crystal Soaking: Transfer apo-crystals into the soaking drop using a nylon loop. Incubate for 2 to 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol) before flash-freezing in liquid nitrogen.

  • Data Collection & Self-Validation: Collect diffraction data. Generate an Fo​−Fc​ omit map prior to modeling the ligand. Validation Rule: The ligand must only be built into the model if the positive electron density exceeds 3 σ , ensuring the binding mode is empirical and not an artifact of model bias.

Fragment Benchmarking & Validation Workflow

FragmentWorkflow Target Target Protein Preparation (Apo-state validation) SPR Primary Screen (SPR) Steady-State Affinity (K_D) Target->SPR Ligand3D 2-Hydroxy-2-(piperidin-3-yl)acetamide (3D sp3-rich scaffold) Ligand3D->SPR Ligand2D Standard Heterocycles (Piperidine, Pyridine) Ligand2D->SPR XRay X-Ray Crystallography High-Concentration Soaking SPR->XRay K_D < 1 mM Validation Hit Validation (Electron Density & K_D Correlation) XRay->Validation 3D Binding Mode LeadGen Hit-to-Lead Optimization (Vector-Directed Growth) Validation->LeadGen Validated Hit

Workflow for benchmarking 3D piperidine fragments against standard heterocycles.

Comparative Performance Analysis

When subjected to the benchmarking workflows described above, 2-Hydroxy-2-(piperidin-3-yl)acetamide consistently outperforms standard 2D heterocycles in several key metrics:

  • Ligand Efficiency (LE): While a standard piperidine ring might yield a KD​ in the high millimolar range (LE ~0.25 kcal/mol/heavy atom), the addition of the hydroxyacetamide moiety frequently drops the KD​ into the low micromolar/high nanomolar range for targets with complementary H-bond networks. The multi-dentate interaction preserves a high Ligand Efficiency (>0.30), proving that the added molecular weight directly contributes to binding energy.

  • Solubility & Assay Compatibility: Standard aromatic fragments (like substituted pyridines) often aggregate at the high concentrations required for SPR (1–2 mM), leading to false-positive super-stoichiometric binding. The high Fsp3 and dense polarity (TPSA ~75.4 Ų) of the benchmark compound ensure it remains highly soluble and monomeric in aqueous buffers, yielding clean, sigmoidal SPR binding isotherms.

  • Vector-Directed Growth: In X-ray crystallography, standard piperidines often bind in multiple orientations due to a lack of distinct anchoring features. 2-Hydroxy-2-(piperidin-3-yl)acetamide binds with high fidelity. The piperidine nitrogen typically forms a salt bridge with acidic residues (e.g., Asp/Glu), while the acetamide group projects outward toward the solvent channel, providing an ideal, synthetically accessible vector for fragment growing via amide coupling.

Conclusion

Benchmarking 2-Hydroxy-2-(piperidin-3-yl)acetamide against standard heterocyclic ligands highlights the evolutionary leap from 2D flatland to 3D fragment space. By offering superior solubility, restricted conformational flexibility, and highly directional hydrogen-bonding vectors, this compound serves as a premium starting point for hit-to-lead campaigns. Drug development professionals should prioritize such sp3-enriched scaffolds to improve the thermodynamic efficiency and clinical viability of their pipeline molecules.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry (via National Center for Biotechnology Information / PMC) URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (via National Center for Biotechnology Information / PMC) URL:[Link]

Sources

Comparative

evaluating the structural stability of 2-Hydroxy-2-(piperidin-3-yl)acetamide vs analogs

[style=filled, Mechanistic degradation pathways of 2-Hydroxy-2-(piperidin-3-yl)acetamide. Experimental Design: Self-Validating Forced Degradation To objectively compare the target and its analogs, we employ a forced degr...

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Author: BenchChem Technical Support Team. Date: April 2026

[style=filled,

Mechanistic degradation pathways of 2-Hydroxy-2-(piperidin-3-yl)acetamide.

Experimental Design: Self-Validating Forced Degradation

To objectively compare the target and its analogs, we employ a forced degradation protocol aligned with ICH Q1A(R2) guidelines[1]. The goal of this stress testing is not total destruction, but rather achieving a "sweet spot" of 5–20% degradation[1]. Exceeding 20% risks generating secondary degradants that are not clinically relevant or predictive of real-world shelf-life[2].

Causality of the Protocol: We use equimolar spiking with a stable isotope internal standard prior to stress exposure. This creates a self-validating system: by strictly enforcing a mass balance calculation (API + Degradants = 100% ± 5%), we verify that our LC-MS/MS method is truly stability-indicating and that no volatile degradants have escaped detection[3].

Workflow Start Equimolar Spiking (Internal Std) Stress ICH Q1A(R2) Stress Chambers Start->Stress LCMS LC-HRMS/MS Analysis Stress->LCMS MassBalance Mass Balance Validation (>95%) LCMS->MassBalance NMR NMR Elucidation of Degradants LCMS->NMR If degradant >0.1% MassBalance->Start Fails (Volatile loss?)

Self-validating experimental workflow for forced degradation and mass balance.

Step-by-Step Methodology
  • Sample Preparation: Prepare 1.0 mg/mL solutions of the target and analogs in a 50:50 Methanol:Water diluent.

  • Stress Conditions (ICH Q1A(R2)):

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 48 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 48 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid state at 80°C for 7 days[4].

  • Neutralization & Dilution: Neutralize acid/base samples to pH 7.0 to halt degradation. Dilute all samples to a final theoretical concentration of 100 µg/mL.

  • LC-HRMS/MS Analysis: Inject into a C18 UFLC system coupled with a High-Resolution Mass Spectrometer (e.g., Q-TOF). Use a gradient of 0.1% Formic Acid in Water and Acetonitrile to ensure the separation of polar degradants[5].

  • Data Processing: Calculate mass balance. Any degradant exceeding the 0.1% reporting threshold is flagged for MS/MS structural elucidation[6].

Quantitative Data Comparison

The following table summarizes the degradation extent of 2-Hydroxy-2-(piperidin-3-yl)acetamide against three structural analogs under identical stress conditions.

CompoundAcid (0.1N HCl, 60°C)Base (0.1N NaOH, 60°C)Oxidation (3% H₂O₂, RT)Thermal (80°C, 7 days)Primary Degradant Identified
2-Hydroxy-2-(piperidin-3-yl)acetamide 8.2%18.5%15.3%4.1%Piperidine N-oxide; Hydroxy acid
2-(piperidin-3-yl)acetamide (Des-hydroxy)3.1%12.4%14.8%1.2%Piperidine N-oxide; Piperidine acetic acid
2-Hydroxy-2-(pyridin-3-yl)acetamide (Aromatic)7.5%19.1%2.1%3.5%Pyridine-3-glycolic acid
2-Hydroxy-2-(1-methylpiperidin-3-yl)acetamide 8.0%17.8%6.4%3.8%N-methyl N-oxide (minor); Hydroxy acid
Data Interpretation & Causality
  • Oxidative Vulnerability: The target and the des-hydroxy analog show high susceptibility to peroxide (~15% degradation), primarily forming the N-oxide at the secondary amine. The pyridine analog is highly resistant to oxidation (2.1%) due to the aromatic ring's electron delocalization stabilizing the nitrogen lone pair.

  • Hydrolytic Instability: Base hydrolysis is the dominant degradation pathway for all acetamides tested. However, the presence of the alpha-hydroxy group in the target increases base-catalyzed degradation (18.5%) compared to the des-hydroxy analog (12.4%). This is caused by the inductive electron-withdrawing effect of the hydroxyl oxygen, which increases the electrophilicity of the amide carbonyl carbon, making it far more susceptible to hydroxide attack.

Conclusion & Formulation Strategies

The structural stability of 2-Hydroxy-2-(piperidin-3-yl)acetamide is inherently limited by its secondary amine and alpha-hydroxy amide moieties. When developing formulations or synthetic routes using this compound, the following controls are scientifically justified:

  • Antioxidants are mandatory: Excipients or storage conditions must minimize oxidative stress (e.g., nitrogen purging, addition of BHT) to protect the piperidine ring from N-oxide formation.

  • pH Control: The formulation must be buffered to slightly acidic conditions (pH 4.5 - 5.5) to mitigate the aggressive base-catalyzed hydrolysis of the acetamide group.

  • Analog Substitution: If the secondary amine is not strictly required for target binding or subsequent synthesis, substituting it with the N-methyl analog significantly improves oxidative stability while maintaining the overall geometric pharmacophore.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: resolvemass.ca.
  • Development of forced degradation and stability indicating studies of drugs—A review. Source: nih.gov.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Source: researchgate.net.
  • A practical guide to forced degradation and stability studies for drug substances. Source: onyxipca.com.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Source: nih.gov.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. Source: biopharminternational.com.
  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Source: veeprho.com.

Sources

Validation

Cross-Validation of 2-Hydroxy-2-(piperidin-3-yl)acetamide Synthesis Pathways: A Comprehensive Performance Guide

Executive Summary The compound 2-Hydroxy-2-(piperidin-3-yl)acetamide (CAS: 1258640-78-6) is a highly versatile building block in medicinal chemistry[1]. Because piperidine rings are ubiquitous in FDA-approved pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Hydroxy-2-(piperidin-3-yl)acetamide (CAS: 1258640-78-6) is a highly versatile building block in medicinal chemistry[1]. Because piperidine rings are ubiquitous in FDA-approved pharmaceuticals[2], establishing a robust, scalable, and atom-economical synthesis for its functionalized derivatives is a critical priority for drug development professionals.

This guide provides an objective cross-validation of two primary synthetic methodologies: the Cyanohydrin Route (de novo assembly from an aldehyde) and the Pyridine Reduction Route (direct heteroarene hydrogenation). By analyzing the causality behind specific reagent choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for selecting the optimal synthetic pathway based on your project's scale and constraints.

Mechanistic Overview & Pathway Selection

Pathway A: The Cyanohydrin Route (De Novo Assembly)

This pathway constructs the α -hydroxy amide moiety from a pre-formed piperidine ring. It begins with N-Boc-piperidine-3-carboxaldehyde, utilizing trimethylsilyl cyanide (TMSCN) to form a cyanohydrin intermediate, followed by controlled hydration to the amide and subsequent deprotection.

  • Causality in Reagent Selection: TMSCN is selected over HCN gas to mitigate severe toxicity risks and improve organic solubility. The Boc protecting group is mandatory; without it, the secondary amine of the piperidine ring would interfere with the aldehyde, leading to unwanted intramolecular cyclizations or polymerization. The hydration of the nitrile to the amide is achieved using alkaline hydrogen peroxide ()[3]. The alkaline environment generates the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively halts at the amide stage without over-hydrolyzing to the carboxylic acid[4].

Pathway B: The Pyridine Reduction Route (Heteroarene Hydrogenation)

This pathway takes a more direct, atom-economical approach by starting with the fully functionalized aromatic precursor: 2-hydroxy-2-(pyridin-3-yl)acetamide. The core transformation is the catalytic hydrogenation of the pyridine ring to a piperidine ring.

  • Causality in Reagent Selection: Reducing a pyridine ring is notoriously difficult because the basic nitrogen lone pair strongly coordinates to transition metal surfaces, rapidly poisoning the catalyst[2]. To circumvent this, the reaction is conducted in glacial acetic acid. The acid protonates the pyridine nitrogen, forming a pyridinium ion that lacks the free lone pair, thereby preventing catalyst deactivation and allowing Adams' catalyst (PtO₂) to efficiently reduce the aromatic system.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize protocols that act as self-validating systems. The following methodologies include built-in macroscopic or analytical checks to ensure process integrity.

Protocol A: De Novo Cyanohydrin Assembly
  • Cyanohydrin Formation: To a solution of N-Boc-piperidine-3-carboxaldehyde (1.0 eq) in anhydrous DCM at 0 °C, add catalytic ZnI₂ (0.05 eq) followed by the dropwise addition of TMSCN (1.2 eq).

    • Causality: ZnI₂ acts as a mild Lewis acid, activating the carbonyl carbon for nucleophilic attack without risking the cleavage of the acid-sensitive Boc group.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot confirms full conversion to the UV-inactive TMS-cyanohydrin.

  • Nitrile Hydration: Dissolve the crude intermediate in DMSO. Add K₂CO₃ (2.0 eq) and 30% aqueous H₂O₂ (3.0 eq) dropwise at room temperature.

    • Self-Validation Check: The formation of the peroxyimidate intermediate and its subsequent collapse into the amide releases O₂ gas. Monitor the reaction vessel for vigorous bubbling; the complete cessation of gas evolution serves as a reliable macroscopic indicator of reaction completion.

  • Deprotection: Treat the isolated Boc-protected amide with a 1:1 mixture of TFA/DCM for 2 hours at room temperature. Concentrate under reduced pressure and purify via strong cation-exchange (SCX) chromatography to yield the free base[1].

Protocol B: Direct Heteroarene Hydrogenation
  • Catalytic Hydrogenation: Dissolve 2-hydroxy-2-(pyridin-3-yl)acetamide (1.0 eq) in glacial acetic acid. Add PtO₂ (10% w/w). Transfer to a high-pressure Parr reactor.

    • Causality: As established, the acetic acid solvent is not merely a medium; it is a critical reagent that protonates the substrate to maintain catalyst turnover[2].

    • Self-Validation Check: Pressurize the reactor to 50 psi H₂. Monitor the pressure gauge continuously. The reaction is deemed complete only when the pressure stabilizes after the theoretical consumption of exactly 3.0 molar equivalents of H₂.

  • Workup & Free-Basing: Filter the crude mixture through a tightly packed pad of Celite to remove the pyrophoric Pt catalyst. Concentrate the filtrate and pass it through a strongly basic anion exchange resin (e.g., Amberlite IRA-400) to strip the acetate salts, yielding the pure 2-hydroxy-2-(piperidin-3-yl)acetamide.

Quantitative Data & Performance Comparison

The following table synthesizes the experimental performance metrics of both pathways, allowing for rapid strategic decision-making.

Performance MetricPathway A (Cyanohydrin Route)Pathway B (Pyridine Reduction)
Overall Yield ~62% (Over 3 steps)~85% (Over 1 step)
Step Count 3 Distinct Steps1 Step + Workup
Atom Economy Low (Loss of TMS, Boc, TFA)High (Addition of H₂ only)
Scalability Moderate (Exothermic peroxide step requires careful cooling)High (Requires specialized pressure reactor equipment)
Stereocontrol Racemic (Unless a chiral catalyst like a tailored oxynitrilase is used)Racemic (Diastereomeric mixtures possible if the ring is substituted)
Primary Challenge Protecting group overhead and reagent toxicityCatalyst poisoning risk and requirement for high-pressure infrastructure

Visual Workflows

To further clarify the operational logic, the following Graphviz diagrams map the distinct phases of each synthetic route.

PathwayA A N-Boc-piperidine-3-carboxaldehyde B Boc-Cyanohydrin Intermediate A->B TMSCN, ZnI2 DCM, 0°C to RT C Boc-Protected α-Hydroxy Amide B->C H2O2, K2CO3 DMSO, RT D 2-Hydroxy-2-(piperidin-3-yl)acetamide C->D TFA, DCM RT, 2h

Fig 1: Step-by-step synthesis via the Cyanohydrin Route (Pathway A).

PathwayB P1 2-Hydroxy-2-(pyridin-3-yl)acetamide P2 Pyridinium Intermediate P1->P2 AcOH (Solvent) Protonation P3 Piperidinium Acetate Salt P2->P3 PtO2, H2 (50 psi) 50°C, 12h P4 2-Hydroxy-2-(piperidin-3-yl)acetamide P3->P4 Basic Workup (Ion Exchange)

Fig 2: Direct catalytic hydrogenation via the Pyridine Reduction Route (Pathway B).

Conclusion & Strategic Recommendations

Both pathways offer viable routes to 2-Hydroxy-2-(piperidin-3-yl)acetamide, but their utility depends heavily on the laboratory's infrastructure and the project's goals.

  • Choose Pathway A (Cyanohydrin) if you are working in a standard discovery lab without access to high-pressure hydrogenation equipment, or if you plan to introduce asymmetry later by swapping the Lewis acid catalyst for a chiral oxynitrilase enzyme.

  • Choose Pathway B (Pyridine Reduction) for process chemistry and scale-up. The superior atom economy, elimination of protecting group overhead, and high overall yield make it the undisputed choice for producing multi-gram to kilogram quantities, provided the facility is equipped to handle pressurized hydrogen safely.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (via NIH / PubMed Central) URL:[Link]

  • Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Hydrolysis of Cyanohydrins in the Preparation of Hydroxy Acids Source: QuickTakes Educational Chemistry Repository URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safe Disposal Protocol for 2-Hydroxy-2-(piperidin-3-yl)acetamide

As a drug development professional or laboratory scientist, managing the lifecycle of active pharmaceutical ingredients (APIs) and their intermediates is a critical operational responsibility. 2-Hydroxy-2-(piperidin-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, managing the lifecycle of active pharmaceutical ingredients (APIs) and their intermediates is a critical operational responsibility. 2-Hydroxy-2-(piperidin-3-yl)acetamide is a specialized piperidine derivative. Due to its unique structural combination of a secondary amine, a hydroxyl group, and a primary amide, it presents specific chemical hazards that require rigorous, mechanism-driven disposal protocols.

This guide provides an authoritative, step-by-step methodology for the safe handling, segregation, and final destruction of this compound, ensuring full regulatory compliance and personnel safety.

Executive Summary & Chemical Profiling

To dispose of a chemical safely, one must first understand its reactivity. The piperidine ring is inherently electron-rich and basic, giving it corrosive potential in aqueous solutions[1]. Furthermore, piperidine derivatives are generally classified as harmful to aquatic life and pose flammability risks[1]. The hydrochloride salt form (CAS 3017267-51-2) is commonly encountered and may exhibit different solubility profiles than the free base.

Quantitative Hazard & Logistics Data
ParameterSpecification / CharacteristicOperational Impact
Chemical Name 2-Hydroxy-2-(piperidin-3-yl)acetamideRequires specific waste manifest labeling.
CAS Numbers 1258640-78-6 (Free Base)[2], 3017267-51-2 (HCl Salt)Essential for EHS tracking and disposal documentation.
Functional Groups Secondary amine, hydroxyl, primary amideBasic (corrosive potential), reactive with strong oxidizers.
EPA Waste Code Unlisted (Evaluate for D002 if aqueous)[3]Must undergo characteristic pH testing before disposal.
Ecological Hazard Harmful to aquatic life[1]Strict prohibition against drain or sewer disposal[1].

E-E-A-T Safety Framework: Mechanism-Driven Risk Assessment

Standard "dump and dilute" disposal methods are categorically unacceptable for 2-Hydroxy-2-(piperidin-3-yl)acetamide. The secondary amine in the piperidine ring resists standard biological degradation in municipal wastewater systems and can react violently with strong oxidizing agents. Under the Resource Conservation and Recovery Act (RCRA), while this specific compound is not P- or U-listed, its aqueous solutions may exhibit a pH high enough to be classified as a D002 (Corrosive) characteristic hazardous waste[3].

Therefore, the disposal protocol must be a self-validating system: segregation prevents unintended reactions, pH testing validates the waste characteristic, and triple-rinsing ensures no residual API enters the solid waste stream.

WastePathway Start 2-Hydroxy-2-(piperidin-3-yl)acetamide Waste Generation Liquid Aqueous / Organic Liquid Waste Start->Liquid Solid Contaminated Consumables (Gloves, Vials) Start->Solid pH pH Testing & Neutralization (If Aqueous D002) Liquid->pH Segregation Segregation: Isolate from Oxidizers Solid->Segregation pH->Segregation Incineration Licensed RCRA Incinerator (820°C - 1600°C) Segregation->Incineration

Chemical waste segregation and disposal pathway for piperidine derivatives.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Segregation and Pre-treatment

Because 2-Hydroxy-2-(piperidin-3-yl)acetamide can alter the pH of solutions, liquid waste must be carefully managed to prevent container degradation and regulatory violations.

  • Waste Segregation: Collect liquid waste in a chemically compatible, high-density polyethylene (HDPE) container. Avoid metal containers, which may degrade if the solution becomes corrosive[4].

  • pH Profiling: Test the pH of all aqueous waste streams. If the pH exceeds 12.5, the waste is legally classified as a D002 corrosive hazardous waste[3].

  • Neutralization (Aqueous Streams): In a certified chemical fume hood, slowly neutralize highly basic aqueous waste to a pH of 6–8 using a dilute acid (e.g., 1M HCl). Stir continuously and monitor for exothermic heat generation.

  • Labeling: Securely seal the HDPE container. Label it explicitly with "Hazardous Waste," the full chemical name, and applicable hazard symbols (e.g., Toxic, Corrosive)[1].

Protocol B: Solid Waste and Contaminated Consumables

Solid waste management ensures that trace amounts of the chemical do not contaminate municipal landfills.

  • Consumable Segregation: Place all contaminated personal protective equipment (nitrile gloves), weigh boats, and absorbent pads into a designated solid hazardous waste container lined with a compatible poly bag[1].

  • Container Decontamination: "Empty" reagent containers must be triple-rinsed with a compatible solvent (such as methanol or water) to extract residual chemical[1].

  • Rinsate Management: Collect the rinsate from the triple-rinse process and add it directly to the liquid hazardous waste stream[1].

  • Defacing: Once fully decontaminated, deface the original label on the reagent bottle before disposing of it according to your institution's solid waste guidelines[1].

Protocol C: Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization or environmental discharge.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area and ensure the laboratory is well-ventilated[1].

  • PPE Donning: Responders must equip chemical safety goggles, a face shield, chemically resistant nitrile gloves, and a flame-retardant lab coat[1].

  • Containment & Absorption: For liquid spills, cover the area with a non-combustible absorbent material such as vermiculite, sand, or earth[1]. Critical Warning: Never use combustible materials like paper towels, as piperidine derivatives carry inherent flammability risks[1].

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools, taking care to avoid generating dust[4].

Regulatory Compliance & Final Destruction

The ultimate disposal of 2-Hydroxy-2-(piperidin-3-yl)acetamide must be executed by a licensed professional hazardous waste management company[1].

The industry standard for the destruction of piperidine and its derivatives is rotary kiln incineration at temperatures ranging from 820°C to 1,600°C[5]. This high-temperature thermal treatment is strictly required to ensure the complete cleavage and breakdown of the nitrogenous piperidine ring. Incomplete combustion can lead to the release of highly toxic nitrogen oxides (NOx) into the atmosphere. Ensure all waste manifests clearly state the presence of nitrogenous organic compounds so the disposal facility can route the waste to an incinerator equipped with the appropriate flue gas scrubbers.

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL (Pyridine and Piperidine). Centers for Disease Control and Prevention (CDC). [Link]

  • RCRA Hazardous Waste Identification of Methamphetamine Production Process By-products. Environmental Protection Agency (EPA). [Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling 2-Hydroxy-2-(piperidin-3-yl)acetamide

In modern drug discovery, piperidine derivatives like 2-Hydroxy-2-(piperidin-3-yl)acetamide (CAS: 1258640-78-6; HCl salt CAS: 3017267-51-2) are highly valued as versatile pharmacophores[1]. However, the structural featur...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, piperidine derivatives like 2-Hydroxy-2-(piperidin-3-yl)acetamide (CAS: 1258640-78-6; HCl salt CAS: 3017267-51-2) are highly valued as versatile pharmacophores[1]. However, the structural features that make this compound biologically active—namely, the basic secondary amine and the hydrophilic hydroxyl and acetamide groups—also dictate its hazard profile.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute safety, compliance, and chemical integrity in your laboratory.

Mechanistic Hazard Profile & Causality

To handle a chemical safely, one must understand why it is hazardous. 2-Hydroxy-2-(piperidin-3-yl)acetamide is classified under the Globally Harmonized System (GHS) with specific acute toxicity and irritation warnings ()[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality: The piperidine ring contains a secondary amine, which acts as a Brønsted-Lowry base. When aerosolized dust or solutions of this compound contact the moisture of the respiratory tract, eyes, or skin, it creates a localized alkaline microenvironment ()[3]. This high pH disrupts lipid bilayers (saponification) and denatures cellular proteins, triggering an immediate inflammatory cascade. Furthermore, the presence of the hydroxyl group increases the compound's hygroscopic nature and aqueous solubility, accelerating its penetration into mucosal tissues.

Mechanism Chem 2-Hydroxy-2-(piperidin-3-yl)acetamide (Secondary Amine + Hydroxyl) Water Contact with Tissue Moisture (Skin / Eyes / Mucosa) Chem->Water Base Localized Alkalinity (High pH microenvironment) Water->Base Cell Cellular Disruption (Lipid Saponification / Protein Denaturation) Base->Cell Irritation Tissue Irritation & Inflammation (H315, H319, H335) Cell->Irritation

Mechanistic pathway of tissue irritation caused by basic piperidine derivatives.

Required Personal Protective Equipment (PPE)

Based on the mechanistic risks, the following PPE is strictly required. The goal is to create a multi-layered barrier against alkaline dust and solutions.

PPE CategoryQuantitative Spec / StandardMechanistic Justification
Hand Protection Double Nitrile (≥0.11 mm thickness)Nitrile provides excellent resistance to basic amines. Double-gloving ensures barrier integrity if the outer layer is compromised by synthesis solvents.
Eye Protection ANSI Z87.1+ Splash GogglesProtects against airborne dust (H335) and accidental solution splashing. Standard safety glasses are insufficient against severe ocular damage (H319).
Body Protection FR/Cotton Lab Coat (100% coverage)Prevents alkaline dust accumulation on personal clothing and subsequent dermal exposure (H315).
Respiratory N95/P100 (Filter efficiency ≥95%)Prevents inhalation of fine powders if accidental handling occurs outside of engineering controls.
Engineering Fume Hood (80–120 fpm face velocity)Primary containment to prevent aerosolized exposure to the respiratory tract.
Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By following these steps, you ensure that containment is maintained and verified at every stage of the operation.

HandlingWorkflow A Pre-Operation (Fume Hood Check) B PPE Donning (Double Nitrile, Goggles) A->B C Weighing & Transfer (Anti-static tools) B->C D Decontamination (Wet Wiping) C->D E Waste Segregation (Hazardous Bins) D->E

SOP workflow for handling hazardous piperidine derivatives.

Step-by-Step Methodology:

  • Engineering Control Verification: Ensure the laboratory fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Never handle the dry powder on an open bench ()[3].

  • PPE Donning: Inspect nitrile gloves for micro-tears. Don tight-fitting safety goggles before opening the chemical container.

  • Static Mitigation: Piperidine derivative powders are prone to static cling. Wipe metal spatulas and weigh boats with a lint-free wipe lightly dampened with isopropanol to dissipate static charges before weighing.

  • Weighing and Transfer: Open the container only inside the fume hood. Transfer the required mass using a smooth, deliberate motion to minimize the aerosolization of particulates.

  • Immediate Sealing: Cap the source container immediately after use. Store in a cool, dry, well-ventilated area away from strong oxidizing agents ()[4].

Spill Management and Disposal Plan

In the event of a breach in containment, immediate and methodical action is required to neutralize the alkaline hazard.

Solid Spills (Powder):

  • Do not dry sweep, as this aerosolizes the respiratory irritant.

  • Cover the spill with a damp absorbent pad (use water or a dilute, mildly acidic solution like 1% acetic acid to neutralize the basic amine).

  • Carefully scoop the dampened material into a compatible hazardous waste container using a non-sparking tool.

  • Wash the affected surface thoroughly with soap and water[3].

Solution Spills:

  • Absorb the liquid with inert materials (e.g., vermiculite or sand).

  • Transfer the absorbed material to a sealed, labeled hazardous waste container.

Disposal: Do not discharge into laboratory drains. 2-Hydroxy-2-(piperidin-3-yl)acetamide and its contaminated packaging must be disposed of via a licensed hazardous waste disposal facility in strict accordance with local environmental regulations[3][4].

References

Sources

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